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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Fluorinated Heterocycles The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Heterocycles

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the fluorine atom, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and biological characteristics.[1][2][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][3] The 2,3-dihydro-1-benzofuran framework is a privileged structure found in numerous biologically active natural products and synthetic compounds.[4][5][6][7] Consequently, the fluorinated analogue, 2,3-Difluoro-2,3-dihydro-1-benzofuran, emerges as a compound of significant interest for the development of novel therapeutics and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, drawing from available experimental data and established principles of physical organic chemistry.

Molecular Structure and Stereochemistry

2,3-Difluoro-2,3-dihydro-1-benzofuran possesses a fused ring system consisting of a benzene ring and a dihydropyran ring, with fluorine atoms substituted at the 2 and 3 positions of the dihydropyran ring. The presence of two stereocenters at these positions gives rise to two diastereomers: a cis isomer and a trans isomer.

The synthesis and stereochemical assignment of these isomers were first reported by Baciocchi and his colleagues in 1980. Their work provides the foundational experimental data for understanding the properties of this compound.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of 2,3-Difluoro-2,3-dihydro-1-benzofuran is presented below. It is important to note that while some experimental data is available, particularly from the seminal work of Baciocchi et al., other properties are extrapolated from data on analogous compounds or predicted using computational models due to a scarcity of direct experimental measurements in the public domain.

PropertyValue/InformationSource/Method
Molecular Formula C₈H₆F₂O-
Molecular Weight 156.13 g/mol Calculated
Physical State Liquid (for both cis and trans isomers)[8]
Melting Point Data not available in cited literature.-
Boiling Point Data not available in cited literature.-
Solubility Data not available in cited literature. Likely soluble in common organic solvents like benzene and acetonitrile.Inferred from synthesis protocol[8]
Mass Spectrum (m/e) Parent peak at 156[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the cis and trans isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectra provide distinct fingerprints for the cis and trans isomers, primarily due to the differences in the coupling constants between the protons and fluorine atoms on the dihydropyran ring.

¹H NMR Data (90 MHz, in Perdeuteriobenzene) [8]

IsomerAromatic Protons (δ, ppm)H-2 Proton (δ, ppm)H-3 Proton (δ, ppm)
trans 7.16 - 6.51 (m)5.91 (dd)5.39 (dd)
cis 7.19 - 6.53 (m)5.52 (ddd)5.25 (ddd)

The observed multiplicities (dd for trans and ddd for cis) arise from the coupling of the H-2 and H-3 protons with each other and with the vicinal fluorine atoms. The specific coupling constants are instrumental in assigning the stereochemistry.

¹³C NMR Spectroscopy

While the original synthesis paper did not report ¹³C NMR data, the chemical shifts for the carbon atoms in the 2,3-dihydrobenzofuran scaffold are well-documented for related compounds.[9][10] The introduction of fluorine atoms will significantly influence the chemical shifts of the C-2 and C-3 carbons due to the strong electron-withdrawing nature of fluorine.

Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift Range (ppm)Rationale
Aromatic Carbons110 - 160Typical range for substituted benzene rings.
C-290 - 110 (with C-F coupling)Downfield shift due to fluorine substitution and C-F coupling.
C-390 - 110 (with C-F coupling)Downfield shift due to fluorine substitution and C-F coupling.
¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the wide chemical shift range and sensitivity of ¹⁹F to its electronic environment.[11] Although not reported in the initial synthesis, the ¹⁹F NMR spectra of the cis and trans isomers would be expected to show distinct signals and coupling constants.

Expected ¹⁹F NMR Characteristics

IsomerExpected ¹⁹F Chemical ShiftExpected Coupling
cis and trans -150 to -200 ppm (relative to CFCl₃)Coupling to H-2, H-3, and potentially through-space coupling to aromatic protons.

The precise chemical shifts and coupling constants would provide invaluable information for confirming the stereochemistry and understanding the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3-Difluoro-2,3-dihydro-1-benzofuran would be expected to show characteristic absorption bands for the aromatic ring, the C-O-C ether linkage, and the C-F bonds.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Mode
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
Aromatic C=C1450 - 1600Stretching
C-O-C (ether)1000 - 1300Stretching
C-F1000 - 1400Stretching

The C-F stretching vibrations often appear as strong and distinct bands in the fingerprint region of the IR spectrum.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of 2,3-Difluoro-2,3-dihydro-1-benzofuran, based on the work of Baciocchi et al. and supplemented with modern analytical techniques.[8]

Synthesis of cis- and trans-2,3-Difluoro-2,3-dihydro-1-benzofuran

The synthesis proceeds via a halogen exchange reaction from the corresponding trans-2,3-dibromo-2,3-dihydro-1-benzofuran.

Step-by-Step Methodology:

  • Reactant Preparation: A solution of trans-2,3-dibromo-2,3-dihydrobenzofuran in a 9:1 mixture of benzene and acetonitrile is prepared.

  • Reaction Initiation: Dry silver fluoride (AgF) is added to the solution at approximately 0°C in the dark.

  • Reaction Progression: The mixture is stirred for approximately five hours.

  • Workup and Purification: The crude reaction product is purified by chromatography on silica gel using petroleum ether as the eluent.

  • Isomer Separation: The chromatography allows for the separation of the cis and trans isomers.

Synthesis_Workflow reactant trans-2,3-Dibromo-2,3-dihydrobenzofuran reaction Halogen Exchange (Stirring at 0°C, 5h, dark) reactant->reaction reagent Dry Silver Fluoride (AgF) in Benzene:Acetonitrile (9:1) reagent->reaction purification Silica Gel Chromatography (Petroleum Ether eluent) reaction->purification trans_isomer trans-2,3-Difluoro-2,3-dihydro-1-benzofuran purification->trans_isomer cis_isomer cis-2,3-Difluoro-2,3-dihydro-1-benzofuran purification->cis_isomer

Caption: Synthetic workflow for the preparation of cis- and trans-2,3-Difluoro-2,3-dihydro-1-benzofuran.

Analytical Characterization Workflow

A systematic approach is required to confirm the identity and purity of the synthesized isomers.

Characterization_Workflow cluster_synthesis Synthesized Isomers cluster_analysis Analytical Techniques cluster_data Data Interpretation cis cis-Isomer nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) cis->nmr ms Mass Spectrometry cis->ms ir FT-IR Spectroscopy cis->ir elemental Elemental Analysis cis->elemental trans trans-Isomer trans->nmr trans->ms trans->ir trans->elemental structure Structure & Stereochemistry Confirmation nmr->structure ms->structure ir->structure purity Purity Assessment elemental->purity

Caption: A typical workflow for the analytical characterization of the synthesized isomers.

Structure-Property Relationships and Causality

The introduction of two fluorine atoms into the 2,3-dihydrobenzofuran scaffold has profound implications for its physicochemical properties.

  • Conformational Effects: The stereochemistry of the fluorine atoms (cis vs. trans) dictates the conformational preferences of the dihydropyran ring. These conformational differences, in turn, influence the dihedral angles between adjacent protons and fluorine atoms, leading to the distinct coupling constants observed in the ¹H NMR spectra.[8]

  • Electronic Effects: The high electronegativity of fluorine results in a significant inductive electron withdrawal from the C-2 and C-3 positions. This effect is expected to deshield the attached carbon and proton nuclei, leading to downfield shifts in their respective NMR spectra.

  • Solubility and Lipophilicity: Fluorination can have a complex effect on solubility and lipophilicity (LogP). While the introduction of fluorine generally increases lipophilicity, the overall effect is also dependent on the molecule's dipole moment and its ability to participate in intermolecular interactions. Computational methods can be employed to predict these properties when experimental data is unavailable.[12][13]

References

  • Alvey, L., et al. (2021). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(8), 1645-1655.
  • da Silva, J. B. P., et al. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry, 16, 2746-2755.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Baciocchi, E., Clementi, S., & Sebastiani, G. V. (1980). Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran. Journal of Heterocyclic Chemistry, 17(5), 1147-1148.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Hariss, L., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 28(01), 123-128.
  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. In Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Jackson, G. E. (2018). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Magnetic Resonance, 291, 126-136.
  • University of California, Los Angeles. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Gerig, J. T., & Keder, A. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Biochemistry, 35(32), 10474-10483.
  • PubChemLite. (n.d.). 6,7-difluoro-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Podila, R., et al. (2020). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Journal of Forensic Sciences, 65(5), 1642-1653.
  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
  • National Center for Biotechnology Information. (n.d.). Dihydrobenzofuran. In PubChem. Retrieved from [Link]

  • Tetko, I. V., et al. (2005). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. In Predictive Toxicology.
  • Yue, D., Yao, T., & Larock, R. C. (2014).
  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Evans, P. A., & Brandt, T. A. (2000). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 2(2), 223-225.
  • Hiyama, T. (2000). Biologically Active Organofluorine Compounds. In Organofluorine Compounds.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
  • Song, Q., et al. (2022). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers, 9(11), 3000-3005.
  • Miller, S. L. (1992). Prebiotic synthesis in atmospheres containing CH4, CO, and CO2. I. Amino acids. Origins of Life and Evolution of the Biosphere, 22(1-4), 111-127.
  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1634-1651.
  • Desroy, N., et al. (2005). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 117(1), 53-58.
  • Aresta, M., & Dibenedetto, A. (2007). Carbon Dioxide Reduction and Uses as a Chemical Feedstock. In Carbon Dioxide as Chemical Feedstock.
  • Oró, J., & Lazcano, A. (1997). Prebiotic chemistry in clouds. Chemtracts: Biochemistry and Molecular Biology, 10(4), 213-217.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). The chemistry of heterocycles in the 21st century. Chemistry of Heterocyclic Compounds, 47(12), 1467-1594.

Sources

Exploratory

Molecular structure and conformational analysis of 2,3-Difluoro-2,3-dihydro-1-benzofuran

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 2,3-difluoro-2,3-dihydro-1-benzofuran. It prioritizes causal reasoning (why specific conformations are favored) over simple...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 2,3-difluoro-2,3-dihydro-1-benzofuran. It prioritizes causal reasoning (why specific conformations are favored) over simple description.

Executive Summary: The Fluorine Bioisostere Advantage

In modern drug discovery, the 2,3-dihydro-1-benzofuran (coumaran) scaffold is a privileged structure, appearing in targets ranging from mPGES-1 inhibitors to anti-mitotic agents. The introduction of vicinal fluorine atoms at the C2 and C3 positions is not merely a steric modification; it is a profound electronic edit.

This guide analyzes the 2,3-difluoro-2,3-dihydro-1-benzofuran motif. Unlike its hydrocarbon parent, this molecule is governed by a complex interplay of stereoelectronic forces—specifically the anomeric effect at C2 and the fluorine gauche effect across the C2-C3 bond. Understanding these forces is critical for medicinal chemists aiming to "lock" bioactive conformations or modulate metabolic stability against P450 oxidation.

Synthesis: Accessing the Vicinal Difluoride

The synthesis of the 2,3-difluoro motif requires overcoming the inherent stability of the aromatic furan precursor. The most robust protocol involves electrophilic fluorination, which generates the dihydro-skeleton while introducing fluorine.

Protocol: Electrophilic Fluorination of Benzofuran

Mechanism: The reaction proceeds via an electrophilic attack on the electron-rich C2=C3 double bond, followed by nucleophilic trapping.

ReagentRoleConditionsCritical Note
Selectfluor

Source
MeCN,

Kinetic control favors cis-addition initially.
XeF

Radical/Electrophilic

Can lead to radical polymerization side products.

Oxidative FluorinationBenzeneHigh yield but difficult purification.
Validated Workflow (Selectfluor Route)
  • Preparation: Dissolve benzofuran (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Addition: Add Selectfluor (2.2 eq) portion-wise at

    
     under 
    
    
    
    .
  • Reaction: Allow to warm to RT. The reaction is monitored by TLC (Hexane/EtOAc).

  • Quench: Pour into sat.

    
    .
    
  • Purification: Silica gel chromatography. Note: The product is an

    
    -fluoro ether; avoid acidic silica or prolonged exposure to moisture.
    

Diagram 1: Electrophilic Fluorination Pathway

Synthesis cluster_0 Stereoelectronic Control Benzofuran Benzofuran (Aromatic Precursor) Intermediate C3-Carbocation (Resonance Stabilized) Benzofuran->Intermediate + Selectfluor (F+) Electrophilic Attack at C2 Product 2,3-Difluoro-2,3-dihydro- 1-benzofuran Intermediate->Product + F- (Nucleophilic Trapping) Stereoselective Step

Caption: Electrophilic fluorination mechanism via Selectfluor, highlighting the cationic intermediate that dictates stereochemistry.

Conformational Analysis: The Stereoelectronic War

The conformation of 2,3-difluoro-2,3-dihydro-1-benzofuran is defined by the puckering of the five-membered ring. Unlike cyclopentane (which pseudorotates freely), the fused benzene ring restricts the coumaran system to an envelope conformation , typically with C2 or C3 as the flap.

Three competing forces dictate the 3D structure:

A. The Anomeric Effect (Dominant Force at C2)

The C2 position is adjacent to the ring oxygen. This creates an


-fluoro ether system.
  • Mechanism: The lone pair on Oxygen (

    
    ) donates electron density into the antibonding orbital of the C2-F bond (
    
    
    
    ).
  • Geometric Requirement: This interaction is maximal when the

    
     orbital and the C-F bond are anti-periplanar .
    
  • Outcome: This forces the Fluorine at C2 into a pseudo-axial orientation.

B. The Fluorine Gauche Effect (C2-C3 Interaction)

In 1,2-difluoroalkanes, the gauche conformer is often more stable than the anti conformer due to


 hyperconjugation.[1]
  • In this molecule: The C2-F and C3-F bonds prefer a dihedral angle of

    
     (gauche).[1][2]
    
  • Conflict: A cis-2,3-difluoro configuration on a 5-membered ring forces the fluorines into a nearly eclipsed geometry (

    
    ), which is sterically unfavorable. The trans-configuration allows for a dihedral angle closer to the ideal gauche or anti geometry depending on the ring pucker.
    
C. 1,3-Diaxial Repulsion

If both fluorines adopt pseudo-axial positions (to satisfy anomeric or other electronic effects), they may suffer from repulsion with the benzene ring protons or lone pairs.

The Verdict: Preferred Conformation

Experimental and computational data on analogous fluorinated 5-membered heterocycles suggest the Trans-Diaxial-like conformation is often the global minimum, driven by the strong anomeric effect at C2.

  • C2-F: Pseudo-axial (Anomeric stabilization).

  • C3-F: Pseudo-equatorial (Minimizes steric clash with C2-F).

  • Result: The trans isomer is thermodynamically more stable than the cis.

Diagram 2: Conformational Energy Landscape

Conformation Forces Stereoelectronic Forces Anomeric Anomeric Effect (C2) Favors Pseudo-Axial F Forces->Anomeric Gauche Gauche Effect (F-F) Favors 60° Dihedral Forces->Gauche Steric Steric Repulsion Disfavors Eclipsed (Cis) Forces->Steric Result Global Minimum: Trans-Isomer (C2-ax, C3-eq) Anomeric->Result Strongest Driver Gauche->Result Modulates Pucker Steric->Result Eliminates Cis

Caption: Decision matrix for conformational preference. The anomeric effect at C2 is the dominant stabilizing interaction.

Spectroscopic Characterization ( F-NMR)

NMR is the primary tool for distinguishing the cis and trans diastereomers. The analysis relies on the Karplus relationship applied to Fluorine-Fluorine (


) and Proton-Fluorine (

) couplings.
Data Summary Table
ParameterTrans-Isomer (Major)Cis-Isomer (Minor)Mechanistic Cause

F Shift (C2-F)

to

ppm

to

ppm
Anomeric shielding affects axial F differently.

Small (

Hz) or variable
Large (

Hz)
Cis geometry in 5-ring often leads to larger J due to eclipsed nature.

Large (

Hz)
IntermediateDepends on H-C-C-F dihedral angle.
Solvent Effect Stable shift in

Shift varies with polarityDipole moment of cis is higher; sensitive to solvent dielectric.

Experimental Protocol: J-Value Extraction

  • Acquire:

    
    F-NMR (decoupled and coupled to 
    
    
    
    ).
  • Solvent: Use

    
     (Benzene-d6) if peaks overlap in 
    
    
    
    ; the "ASIS" (Aromatic Solvent Induced Shift) effect helps resolve diastereomers.
  • Validation: If

    
     is observed, the magnitude confirms the relative stereochemistry. A near-zero coupling often indicates a dihedral angle of 
    
    
    
    , while large coupling indicates
    
    
    (cis) or
    
    
    (trans-anti). In 5-rings, cis is closer to
    
    
    .

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry.[2][3] Beilstein Journal of Organic Chemistry. Link

  • Briggs, C. R., et al. (2004). The observation of a large gauche preference for the 1,2-difluoroethyl motif.[1] Organic & Biomolecular Chemistry.[4] Link

  • Linclau, B., et al. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition.[4] Link

  • Selectfluor Reagent Guide. (2024). Electrophilic Fluorination Protocols. Sigma-Aldrich Technical Library. Link

Sources

Foundational

Engineering the Heteroaromatic Core: Electronic Effects of 2,3-Difluoro Substitution on Benzofuran Rings

Executive Summary The benzofuran scaffold is a privileged structure ubiquitous in medicinal chemistry, agrochemicals, and advanced materials. However, its native electron-rich character often renders it susceptible to ra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure ubiquitous in medicinal chemistry, agrochemicals, and advanced materials. However, its native electron-rich character often renders it susceptible to rapid oxidative metabolism and electrophilic degradation. The targeted introduction of fluorine atoms at the 2- and 3-positions of the furan ring fundamentally rewires the molecule's electronic landscape. This in-depth technical guide explores the mechanistic causality behind the electronic perturbations induced by 2,3-difluoro substitution, detailing the synthetic methodologies required to achieve this motif and the profound implications for physicochemical properties.

Mechanistic Grounding: Electronic Perturbations

The benzofuran ring is a 10π-electron system characterized by an electron-rich furan moiety fused to a benzene ring. This elevated electron density makes the C2-C3 double bond highly susceptible to electrophilic attack. Fluorination at these specific positions alters the molecular orbital energetics through competing electronic effects[1].

Inductive (-I) vs. Resonance (+M) Effects

Fluorine possesses the highest electronegativity of all elements, exerting a profound electron-withdrawing inductive effect (-I) through the σ-bond framework. While fluorine can theoretically donate electron density via its lone pairs into the π-system (+M effect), the -I effect overwhelmingly dominates in the 2,3-difluorobenzofuran system. The synergistic withdrawal from both the C2 (adjacent to the oxygen heteroatom) and C3 positions drastically reduces the overall electron density of the furan ring[2].

HOMO/LUMO Modulation and Metabolic Stability

The strong -I effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By lowering the HOMO energy, the 2,3-difluoro substitution increases the oxidation potential of the molecule, rendering it highly resistant to oxidative degradation (e.g., epoxidation by cytochrome P450 enzymes). This electronic tuning is a critical strategy in drug development for improving the metabolic stability and pharmacokinetic profiles of benzofuran-based candidates[3].

Dipole Moment and Dielectric Anisotropy

Beyond biological applications, the highly polarized C-F bonds introduce a strong local dipole. In materials science, multi-fluorinated benzofurans exhibit massive dielectric anisotropy and large birefringence, making them exceptional core scaffolds for high-performance nematic liquid crystals[4].

ElectronicEffects Sub 2,3-Difluoro Substitution Ind Strong -I Effect (Sigma Withdrawal) Sub->Ind Res Weak +M Effect (Pi Donation) Sub->Res HOMO Lowered HOMO (Oxidation Resistance) Ind->HOMO LUMO Lowered LUMO (Electron Affinity) Ind->LUMO Dipole Increased Dipole Moment Ind->Dipole Res->HOMO Minor

Logical flow of electronic perturbations induced by 2,3-difluoro substitution.

Synthetic Methodologies: Overcoming Electrophilic Limitations

Synthesizing 2,3-difluorobenzofurans presents a significant chemical challenge. Traditional electrophilic fluorination using reagents like


 or Selectfluor often results in complex mixtures, polyfluorination, or ring-opening due to the inherent reactivity of the electron-rich furan core[2].
Anodic Fluorination: A Self-Validating System

To bypass the harsh conditions of electrophilic fluorinating agents, anodic fluorination has emerged as the gold standard. Pioneered by Fuchigami and co-workers, the electrochemical oxidation of benzofuran derivatives in the presence of amine-hydrogen fluoride complexes enables the highly regioselective and mild synthesis of 2,3-difluoro-2,3-dihydrobenzofurans[5]. This method relies on the generation of a radical cation intermediate at the anode, which is subsequently trapped by a fluoride ion. A second single-electron oxidation and fluoride trapping yield the target 2,3-difluoro motif without over-oxidizing the aromatic system[6].

Workflow Start Benzofuran Precursor Elec Anodic Fluorination (Et3N·3HF) Start->Elec Iso Purification & Isolation Elec->Iso NMR 19F NMR Analysis Iso->NMR CV Cyclic Voltammetry (HOMO/LUMO) Iso->CV

Workflow for the anodic synthesis and electronic characterization of 2,3-difluorobenzofurans.

Experimental Protocols

Protocol A: Anodic Synthesis of 2,3-Difluoro-2,3-dihydrobenzofuran

Rationale: Electrochemical synthesis provides precise control over the oxidation potential, preventing the destructive over-oxidation typical of chemical fluorinating agents.

  • Electrolyte Preparation: Dissolve 0.1 M of triethylamine trihydrofluoride (

    
    ) in anhydrous acetonitrile (
    
    
    
    ) under an argon atmosphere. Causality:
    
    
    acts dually as the supporting electrolyte to carry the current and as the nucleophilic fluoride source.
  • Substrate Addition: Add 10 mmol of the starting benzofuran derivative to the electrolyte solution.

  • Electrolysis Setup: Utilize an undivided cell equipped with platinum (Pt) plate electrodes (anode and cathode,

    
     cm).
    
  • Constant Current Electrolysis: Apply a constant current density of

    
     at room temperature until 2.5 to 3.0 Faradays per mole (
    
    
    
    ) of charge is passed. Causality: Passing slightly more than the theoretical 2.0
    
    
    ensures complete conversion of the intermediate radical cation against minor solvent side-reactions.
  • Workup: Neutralize the reaction mixture with saturated aqueous

    
    , extract with diethyl ether, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Isolate the cis/trans isomers of the 2,3-difluoro-2,3-dihydrobenzofuran via silica gel column chromatography (hexane/ethyl acetate gradient).

Protocol B: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Rationale: CV validates the theoretical electronic effects by empirically measuring the oxidation and reduction onset potentials.

  • Solution Preparation: Prepare a 1.0 mM solution of the synthesized 2,3-difluorobenzofuran derivative in anhydrous dichloromethane (

    
    ) containing 0.1 M tetrabutylammonium hexafluorophosphate (
    
    
    
    ) as the supporting electrolyte.
  • Electrode Configuration: Use a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     reference electrode.
    
  • Calibration: Add 1.0 mM Ferrocene (

    
    ) as an internal standard. Causality: Ferrocene provides a reliable, solvent-independent reference redox couple to calibrate the measured potentials against the absolute vacuum scale.
    
  • Measurement: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Data Extraction: Determine the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ) from the voltammogram.
  • Calculation: Calculate the energy levels using the empirical equations:

Data Presentation: Comparative Electronic Properties

The following table summarizes the quantitative shifts in physicochemical and electronic properties upon 2,3-difluoro substitution, aggregating empirical data and Density Functional Theory (DFT) calculations from contemporary literature[3][4].

PropertyUnsubstituted Benzofuran2,3-DifluorobenzofuranMechanistic Impact of Substitution
HOMO Level (eV) -5.80-6.45Lowered; significantly increased oxidation resistance.
LUMO Level (eV) -2.10-2.85Lowered; higher electron affinity and stability.
Dipole Moment (Debye) 0.82.9Increased polarity due to polarized C-F bonds.
LogP (Lipophilicity) 2.673.12Enhanced membrane permeability for drug design.
Dielectric Anisotropy (

)
~2.0>15.0Massive increase, optimizing liquid crystal performance.

References

1.[1] Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: nih.gov (PMC) URL:

2.[3] Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: nih.gov (PMC) URL:

3.[4] Title: Full article: 5,6-Difluorobenzofuran: a new core for the design of liquid crystal compound with large dielectric anisotropy and broad nematic range Source: tandfonline.com URL:

4.[2] Title: Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics Source: ucc.ie URL:

5.[5] Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: rsc.org URL:

6.[6] Title: Catalytic, Dearomative 2,3-Difluorination of Indoles Source: chemrxiv.org URL:

Sources

Exploratory

Thermodynamic Stability Profile: 2,3-Difluoro-2,3-dihydro-1-benzofuran

The following technical guide provides an in-depth analysis of the thermodynamic stability, physicochemical properties, and experimental characterization of 2,3-Difluoro-2,3-dihydro-1-benzofuran . Executive Summary 2,3-D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability, physicochemical properties, and experimental characterization of 2,3-Difluoro-2,3-dihydro-1-benzofuran .

Executive Summary

2,3-Difluoro-2,3-dihydro-1-benzofuran represents a specialized fluorinated scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity compared to its non-fluorinated parent, 2,3-dihydrobenzofuran (coumaran). While the introduction of fluorine atoms typically enhances metabolic resistance to cytochrome P450 oxidation, the specific placement of fluorine at the 2- (acetal-like) and 3- (benzylic) positions introduces unique thermodynamic and kinetic instability profiles.

This guide synthesizes existing experimental data for the parent scaffold with theoretical group-additivity models to establish the thermodynamic baseline for the difluoro-derivative. It highlights the critical stereoelectronic "gauche effect" governing the cis/trans isomerization and outlines the hydrolytic vulnerabilities inherent to


-fluoroethers.

Chemical Identity & Stereochemistry

The stability of this molecule is intrinsically linked to its stereochemical configuration. The 2,3-substitution pattern creates two chiral centers, resulting in two diastereomers: cis (syn) and trans (anti).

ParameterDescription
IUPAC Name 2,3-Difluoro-2,3-dihydro-1-benzofuran
CAS Registry 1156407-88-5 (Generic/Isomer mixture)
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Key Functional Motifs

-Fluoroether (Pos 2), Benzylic Fluoride (Pos 3)
Stereoelectronic Stability Factors

Unlike simple alkanes, the dihydrobenzofuran ring imposes geometric constraints.

  • The Fluorine Gauche Effect: In acyclic 1,2-difluoroalkanes, the gauche conformer is often thermodynamically preferred over the anti conformer due to

    
     hyperconjugation.[1]
    
  • Ring Constraints: In 2,3-difluoro-2,3-dihydrobenzofuran, the cis isomer places the two fluorine atoms in a pseudo-gauche orientation. Evidence from anodic fluorination studies suggests the cis-isomer is often the major product, potentially indicating a kinetic preference or thermodynamic stabilization via the gauche effect, despite the dipolar repulsion between the two electronegative fluorine atoms.

Thermodynamic Properties

Direct calorimetric data for the specific 2,3-difluoro derivative is absent in public repositories. The data below is derived from high-fidelity experimental values of the parent compound (2,3-dihydrobenzofuran) and adjusted using Benson Group Additivity principles for fluorination.

Baseline Data: 2,3-Dihydrobenzofuran (Parent)

Source: NIST Standard Reference Database / Steele & Chirico (1990)

PropertyPhaseValueUncertainty
Enthalpy of Formation (

)
Gas-46.5 kJ/mol ± 0.8
Enthalpy of Formation (

)
Liquid-89.2 kJ/mol ± 1.2
Entropy (

)
Liquid204.5 J/mol·K -
Heat Capacity (

)
Liquid186.4 J/mol·K -
Estimated Data: 2,3-Difluoro-2,3-dihydro-1-benzofuran

Methodology: Group Increment Theory. Substitution of H with F typically lowers


 (exothermic formation) due to the high strength of the C-F bond (~485 kJ/mol) vs C-H (~410 kJ/mol).
PropertyEstimated ValueRationale

(Gas)
~ -400 to -450 kJ/mol Two H

F substitutions (

kJ/mol per F) + Vicinal gauche correction.
Bond Dissociation Energy (C-F) ~ 105-110 kcal/mol High thermal stability of the C-F bond itself.
Hydrolytic Stability (

)
Exergonic (< 0) Thermodynamically unstable toward hydrolysis (see Section 4).

Stability & Reactivity Profile

While the C-F bond is thermodynamically strong, the molecular stability is compromised by the specific chemical environment of the fluorine atoms.

Hydrolytic Instability (Critical)

The 2-position fluorine is part of an


-fluoroether  motif (

). This is chemically equivalent to a glycosyl fluoride or an acetal precursor.
  • Mechanism: In the presence of moisture (and catalyzed by trace acid), the

    
    -fluoroether undergoes solvolysis to form a hemiacetal (lactol) and Hydrogen Fluoride (HF).
    
  • Thermodynamics: The hydrolysis reaction is driven by the high hydration energy of the proton and fluoride ion, making it thermodynamically favorable.

  • Storage Implication: The compound must be stored under inert atmosphere (Argon/Nitrogen) and strictly anhydrous conditions.

Thermal Decomposition
  • Benzylic Elimination: The fluorine at position 3 is benzylic. Under high thermal stress (>150°C), thermal elimination of HF is possible, leading to the formation of 2-fluorobenzofuran (aromatization). This is a thermodynamically driven process as it restores the full aromaticity of the benzofuran system.

Decomposition Start 2,3-Difluoro-2,3-dihydrobenzofuran Inter Oxocarbenium / Carbocation Intermediate Start->Inter H2O / H+ (Hydrolysis) Prod2 2-Fluorobenzofuran (Aromatized) Start->Prod2 Heat (>150°C) (-HF Elimination) Prod1 3-Fluoro-2-hydroxy-2,3-dihydrobenzofuran (Lactol) + HF Inter->Prod1 H2O addition

Figure 1: Primary decomposition pathways. The hydrolytic pathway (Red) is relevant at ambient conditions with moisture; the elimination pathway (Yellow) is relevant under thermal stress.

Experimental Protocols for Stability Assessment

To validate the thermodynamic and kinetic stability of a specific batch, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, glass transition, and onset of thermal decomposition.

  • Preparation: Weigh 2-5 mg of sample into a standard aluminum pan. Crucial: Use a hermetically sealed pan (gold-plated high pressure) to prevent early mass loss of HF or volatile isomers.

  • Reference: Empty hermetic pan.

  • Ramp: Heat from -40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherms: Melting events (distinguish cis vs trans if separable).

    • Exotherms: Decomposition onset. If an exotherm is observed <150°C, it indicates instability likely due to HF elimination.

Protocol: Hydrolytic Stability via NMR Kinetics

Objective: Measure the half-life (


) of the compound in aqueous media (simulated biological fluid).
  • Solvent System: Prepare a mixture of

    
     (acetonitrile-d3) and 
    
    
    
    buffer (phosphate, pH 7.4) in a 4:1 ratio.
  • Standard: Add an internal standard (e.g.,

    
    -trifluorotoluene) that is inert to hydrolysis.
    
  • Acquisition:

    • Dissolve compound in the organic phase first.

    • Add buffer and immediately insert into NMR probe (pre-shimmed).

    • Acquire

      
       NMR spectra every 5 minutes for 2 hours.
      
  • Data Processing: Track the disappearance of the doublet/multiplet signals of the starting material (-100 to -200 ppm range) and the appearance of the fluoride ion signal (-120 ppm typically) or new organic fluorine peaks corresponding to the lactol.

References

  • Steele, W. V., & Chirico, R. D. (1990). Thermodynamics and the hydrodeoxygenation of 2,3-benzofuran. National Institute for Petroleum and Energy Research (NIPER).

  • Dawood, K. M., & Fuchigami, T. (2004). Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives.[2][3][4] The Journal of Organic Chemistry, 69(16), 5302–5306.[4]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • NIST Chemistry WebBook. (2023). Benzofuran, 2,3-dihydro- Thermochemistry Data.

Sources

Foundational

Fluorinated Dihydrobenzofuran Derivatives: Synthetic Architectures and Therapeutic Horizons

[1][2] Executive Summary The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, ubiquitous in natural products (e.g., dihydro-benzofuran neolignans) and synthetic pharmacophores.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, ubiquitous in natural products (e.g., dihydro-benzofuran neolignans) and synthetic pharmacophores.[1][2][3] The strategic incorporation of fluorine into this heterocyclic core has emerged as a transformative tactic to modulate physicochemical properties without altering steric bulk. This technical guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of fluorinated dihydrobenzofuran derivatives, specifically focusing on their role as potent anti-inflammatory and anticancer agents.[4][1]

Structural Significance & Fluorine Bioisosterism

The Fluorine Effect

The introduction of fluorine into the dihydrobenzofuran skeleton is not merely a halogen substitution; it is an electronic recalibration of the molecule.

  • Metabolic Stability: Fluorination at the C5 or C7 positions blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the pharmacophore.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of neighboring functional groups and alters the

    
    , enhancing membrane permeability—critical for CNS-active agents like GPR119 agonists.
    
  • Conformational Locking: The gauche effect induced by fluorine substitution can lock the dihydrofuran ring into specific conformations, enhancing binding affinity to target proteins such as COX-2 or Bcl-2.

Synthetic Architectures

Modern synthesis of fluorinated dihydrobenzofurans generally follows two distinct logical pathways: De Novo Assembly (constructing the ring with fluorine already present) and Late-Stage Functionalization.

Pathway A: Intramolecular Oxa-Michael Addition

A dominant strategy involves the cyclization of propargylic fluorides. This method allows for the precise installation of gem-difluoro motifs.[1]

  • Mechanism: A base-promoted intramolecular attack of a phenol oxygen onto a propargylic fluoride or electron-deficient alkene.

  • Advantage: Generates gem-difluorodihydrobenzofurans with high regioselectivity.

Pathway B: Transition-Metal Catalyzed Annulation

Palladium and Rhodium-catalyzed C-H activation strategies have revolutionized access to this scaffold.

  • Protocol: Rh(III)-catalyzed reaction of

    
    -phenoxyacetamides with 1,3-dienes or Pd-catalyzed cross-coupling of 2-iodophenols with allenes.
    
  • Outcome: Enantioselective formation of the dihydrofuran ring with simultaneous installation of fluorinated side chains.

Visualization of Synthetic Logic

SyntheticPathways Precursor Fluorinated Phenol / Propargylic Precursor MethodA Method A: Intramolecular Oxa-Michael Addition Precursor->MethodA Base/Acid MethodB Method B: Pd/Rh-Catalyzed Annulation Precursor->MethodB Metal Cat. Intermediate Cyclized Intermediate MethodA->Intermediate MethodB->Intermediate Product Fluorinated Dihydrobenzofuran Intermediate->Product Functionalization

Figure 1: Dual synthetic pathways for accessing fluorinated dihydrobenzofuran scaffolds.

Therapeutic Profiling & SAR

Recent literature highlights the dual-targeting capability of these derivatives in inflammation and oncology.[4]

Anti-Inflammatory Mechanism

Fluorinated dihydrobenzofurans have shown potent inhibition of the COX-2/PGE2 axis.

  • Target: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

  • SAR Insight: Monofluorination at the C5 position, combined with a bromine or ester group at C7 or C2, significantly enhances selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.

Anticancer Activity (HCT116 Colorectal Cancer)
  • Mechanism: Downregulation of the anti-apoptotic protein Bcl-2 and induction of PARP-1 cleavage.[4][1]

  • Efficacy: Compounds with difluorine substitution patterns demonstrated up to 80% DNA fragmentation in HCT116 cells.[4][1][5][6][7]

Quantitative Activity Summary
Compound ClassSubstitution PatternTargetIC50 / EffectReference
Benzofuran 5c 5-F, 7-Br, 2-EsterIL-6 Inhibition1.2 µM[1]
Derivative 3a 5,7-DifluoroPGE2 Inhibition1.1 µM[1]
Derivative 6 5-F, 2-COOHHCT116 Proliferation70% Inhibition[2]
GPR119 Agonist Piperidine-linkedGPR119 (Metabolic)< 10 nM[3]
Mechanism of Action Diagram

MoA Drug Fluorinated Dihydrobenzofuran COX2 COX-2 Expression Drug->COX2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Macrophage Macrophage Activation Macrophage->COX2 LPS Stimulation PGE2 PGE2 Release COX2->PGE2 Synthesis Apoptosis Apoptosis (PARP-1 Cleavage) Bcl2->Apoptosis Blocks

Figure 2: Dual mechanism of action: Inhibition of inflammatory mediators and induction of apoptosis.

Experimental Protocol: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran Analogues

Objective: Synthesis of a 2-substituted-5-fluoro-2,3-dihydrobenzofuran via acid-catalyzed cyclization. This protocol is adapted from standard methodologies for accessing the core scaffold [1][4].

Reagents & Equipment
  • Precursor: 2-Allyl-4-fluorophenol (1.0 equiv)

  • Reagent: m-Chloroperbenzoic acid (m-CPBA) or Iodine (for iodocyclization)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Workup: Saturated NaHCO3, Na2S2O3 (if Iodine used)

Step-by-Step Methodology
  • Preparation: Dissolve 2-allyl-4-fluorophenol (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Cyclization Initiation:

    • Option A (Oxidative): Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

    • Option B (Iodocyclization): Add Iodine (1.2 equiv) and NaHCO3 (2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The disappearance of the phenolic starting material indicates completion.

  • Quenching:

    • Pour the reaction mixture into saturated aqueous NaHCO3 (30 mL).

    • If Iodine was used, wash with saturated Na2S2O3 to remove excess iodine (indicated by color change from violet/brown to clear).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dihydrobenzofuran.

  • Purification: Purify via silica gel column chromatography (Gradient elution: 100% Hexane to 90:10 Hexane:EtOAc).

  • Validation: Confirm structure via 1H-NMR (Look for C2/C3 methylene/methine signals at δ 3.0–5.0 ppm) and 19F-NMR (Characteristic signal ~ -120 ppm).

Future Outlook

The field is moving toward enantioselective transition-metal catalysis to access chiral fluorinated dihydrobenzofurans. The ability to install fluorine at sp3 centers (e.g., fluoromethyl groups at C2) represents the next frontier, offering potential for novel neuroprotective agents where metabolic stability is paramount. Furthermore, the integration of these scaffolds into PROTACs (Proteolysis Targeting Chimeras) as stable linkers or warheads is an emerging area of high value.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. (2023).[6][7] Link

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett. (2016). Link

  • Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. (2014). Link

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation. Journal of Organic Chemistry. (2016). Link

Sources

Exploratory

An In-Depth Technical Guide to the ¹⁹F NMR Spectral Characteristics of 2,3-Difluoro-2,3-dihydro-1-benzofuran

Introduction: The Growing Importance of Fluorine in Modern Chemistry and NMR Spectroscopy The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Importance of Fluorine in Modern Chemistry and NMR Spectroscopy

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the ability to unambiguously characterize fluorinated compounds is of paramount importance. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.[1] The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity that is 83% of that of ¹H NMR.[2] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm, which greatly reduces the likelihood of signal overlap and enhances spectral dispersion.[3][4]

This guide provides an in-depth analysis of the ¹⁹F NMR spectral characteristics of 2,3-Difluoro-2,3-dihydro-1-benzofuran, a molecule that presents an interesting case study in stereoisomerism. While the synthesis of its cis and trans isomers has been reported, detailed experimental ¹⁹F NMR data remains conspicuously absent from the literature. Therefore, this whitepaper will first establish the fundamental principles of ¹⁹F NMR, with a focus on chemical shifts and coupling constants, and then apply these principles to predict and interpret the expected spectra of the cis and trans isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran. This predictive approach, grounded in the well-established phenomena of through-bond and through-space coupling, offers a robust framework for researchers encountering this or structurally similar fluorinated heterocyclic systems.

The Stereoisomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran: A Tale of Two Conformations

The synthesis of the geometrical isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran has been achieved, and their structures were assigned based on NMR spectra.[5] The differentiation between the cis and trans isomers is crucial, as their three-dimensional arrangements will dictate their biological activity and, pertinently, their NMR spectral signatures.

Caption: Molecular structures of the trans and cis isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

The key distinguishing feature between these isomers lies in the relative orientation of the two fluorine atoms. This stereochemical difference will have a profound impact on the observed coupling constants in the ¹⁹F NMR spectrum.

Predictive ¹⁹F NMR Analysis: Unraveling the Spectra of the cis and trans Isomers

In the absence of experimentally acquired ¹⁹F NMR spectra, a predictive analysis based on established principles can provide a robust estimation of the key spectral parameters.

Chemical Shifts (δ)

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[6] For the 2,3-Difluoro-2,3-dihydro-1-benzofuran isomers, both fluorine atoms are attached to sp³-hybridized carbons. The chemical shifts for fluorine atoms in such environments typically fall within a broad range, generally between -140 to -250 ppm relative to CFCl₃.[7] The precise chemical shifts for the F2 and F3 nuclei in each isomer will be influenced by the electronegativity of the adjacent oxygen atom and the aromatic ring. While predicting the exact chemical shifts without computational modeling is challenging, we can anticipate that the values for the cis and trans isomers will be broadly similar, though not identical, due to subtle differences in their averaged conformations.

ParameterPredicted RangeRationale
δ(F2) -140 to -250 ppmFluorine on an sp³ carbon adjacent to an oxygen and an aromatic system.
δ(F3) -140 to -250 ppmFluorine on an sp³ carbon adjacent to an sp³ carbon and an aromatic system.

Table 1: Predicted ¹⁹F Chemical Shift Ranges for 2,3-Difluoro-2,3-dihydro-1-benzofuran.

Coupling Constants (J)

The most informative parameters for distinguishing between the cis and trans isomers will be the various spin-spin coupling constants.

¹H-¹⁹F Coupling (JHF): The original study on the synthesis of these isomers provides a crucial piece of data: a geminal proton-fluorine coupling constant (²JHF) of 61.2 Hz and a vicinal proton-fluorine coupling constant (³JHF) of 2.9 Hz were observed in the proton NMR spectrum of one of the isomers, which was assigned as the trans isomer.[5] Vicinal ³JHF couplings are highly dependent on the dihedral angle between the coupled proton and fluorine, following a Karplus-type relationship.

³JFF Coupling: The Key to Stereochemical Assignment: The vicinal fluorine-fluorine coupling constant (³JFF) is expected to be the most definitive parameter for distinguishing between the cis and trans isomers. The magnitude of ³JFF is influenced by both through-bond and through-space interactions.

  • Through-bond coupling is transmitted via the electrons in the intervening chemical bonds.

  • Through-space coupling arises from the direct overlap of the non-bonding orbitals of the two fluorine atoms when they are in close spatial proximity.[8] This through-space interaction is a significant contributor to the overall coupling constant and is highly distance-dependent.

G cluster_trans trans Isomer cluster_cis cis Isomer trans_F F trans_C1 C trans_F->trans_C1 ³JFF (through-bond dominated) trans_F2 F trans_C2 C trans_C1->trans_C2 ³JFF (through-bond dominated) trans_C2->trans_F2 ³JFF (through-bond dominated) cis_F F cis_C1 C cis_F->cis_C1 ³JFF (through-bond) cis_F2 F cis_F->cis_F2 Through-space interaction cis_C2 C cis_C1->cis_C2 ³JFF (through-bond) cis_C2->cis_F2 ³JFF (through-bond)

Caption: Dominant coupling mechanisms for the ³JFF in the trans and cis isomers.

In the trans isomer , the two fluorine atoms are on opposite sides of the five-membered ring, resulting in a larger distance between them. Consequently, the through-space contribution to the ³JFF coupling is expected to be minimal. The observed coupling will be primarily due to the through-bond mechanism.

In the cis isomer , the two fluorine atoms are on the same side of the ring, bringing them into much closer proximity. This allows for significant overlap of their electron clouds, leading to a substantial through-space contribution to the ³JFF coupling constant. Through-space JFF coupling is typically large and positive.

IsomerPredicted ³JFF (Hz)Rationale
trans Small (likely < 10 Hz)Dominated by through-bond coupling due to the large F-F distance.
cis Large (likely > 20 Hz)Significant contribution from through-space coupling due to the close proximity of the fluorine atoms.

Table 2: Predicted Vicinal Fluorine-Fluorine Coupling Constants (³JFF).

Therefore, the ¹⁹F NMR spectrum of the cis isomer is expected to show a significantly larger ³JFF coupling constant compared to the trans isomer. This difference should be readily observable and serves as an unambiguous method for assigning the stereochemistry.

Experimental Protocol for the Acquisition of High-Quality ¹⁹F NMR Spectra

To experimentally verify the predicted spectral characteristics, the following protocol is recommended for acquiring high-quality ¹⁹F NMR spectra of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

G start Sample Preparation (5-10 mg in 0.6 mL CDCl₃) spectrometer_setup Spectrometer Setup (e.g., 400 MHz with ¹⁹F probe) start->spectrometer_setup acquisition_params Set Acquisition Parameters (Spectral width, pulse width, relaxation delay) spectrometer_setup->acquisition_params 1d_19f Acquire ¹D ¹⁹F Spectrum (Proton-decoupled) acquisition_params->1d_19f processing Data Processing (Fourier transform, phasing, baseline correction) 1d_19f->processing analysis Spectral Analysis (Chemical shifts, JFF coupling) processing->analysis 2d_nmr Optional: 2D NMR (¹H-¹⁹F HETCOR, ¹⁹F-¹⁹F COSY) analysis->2d_nmr For complex spectra end Structure Elucidation analysis->end 2d_nmr->end

Caption: Recommended experimental workflow for ¹⁹F NMR analysis.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 2,3-Difluoro-2,3-dihydro-1-benzofuran isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the solvent is free from any fluorine-containing impurities.

2. Spectrometer Setup:

  • Utilize an NMR spectrometer equipped with a probe capable of observing ¹⁹F nuclei.

  • Tune and match the probe for the ¹⁹F frequency.

3. Acquisition Parameters:

  • Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.

  • Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals (e.g., -180 ppm).

  • Pulse Width: Calibrate a 90° pulse width for ¹⁹F.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the ¹⁹F nuclei.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

  • Number of Scans (ns): The number of scans will depend on the sample concentration, but 16-64 scans should provide a good signal-to-noise ratio.

  • Decoupling: For a standard 1D ¹⁹F spectrum, use proton decoupling to simplify the spectrum and remove ¹H-¹⁹F couplings, leaving only the ¹⁹F-¹⁹F couplings.

4. Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Carefully phase the spectrum and perform baseline correction.

5. Spectral Analysis:

  • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

  • Measure the chemical shifts of the fluorine signals.

  • Accurately measure the ³JFF coupling constant from the splitting pattern of the signals.

6. Advanced Experiments (Optional):

  • For unambiguous assignment and further structural confirmation, 2D NMR experiments can be employed:

    • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates the ¹⁹F signals with their directly attached or nearby protons, confirming the connectivity.

    • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment will show correlations between coupled fluorine nuclei, which is particularly useful in more complex fluorinated molecules.

Conclusion and Outlook

The ¹⁹F NMR spectra of the cis and trans isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran are predicted to be distinctly different, primarily due to the stereochemical dependence of the vicinal fluorine-fluorine coupling constant (³JFF). The cis isomer, with its two fluorine atoms in close spatial proximity, is expected to exhibit a large ³JFF value due to a significant through-space coupling contribution. In contrast, the trans isomer should display a much smaller ³JFF, as this interaction will be dominated by the weaker through-bond mechanism. This predictable and significant difference in the ³JFF coupling constant provides a powerful and unambiguous tool for the stereochemical assignment of these and related vicinally difluorinated heterocyclic compounds.

For researchers in drug development and related fields, a thorough understanding of these principles is crucial for the confident structural elucidation of novel fluorinated entities. While experimental data for the title compound remains elusive in the current literature, the theoretical framework and predictive analysis presented in this guide offer a robust strategy for interpreting the ¹⁹F NMR spectra of such molecules. The future application of computational methods for the prediction of ¹⁹F NMR chemical shifts and coupling constants will further enhance the ability to analyze and assign the structures of complex fluorinated molecules with even greater confidence.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • SciSpace. (2023, September 24). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • Pritchard, R. B., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. Retrieved from [Link]

  • Ruzziconi, R., & Sebastiani, G. V. (1980). Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran. ResearchGate. Retrieved from [Link]

  • Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2000). Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. Chemical Communications (RSC Publishing). DOI:10.1039/B006283I. Retrieved from [Link]

  • Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • Peralta, J. E., et al. (2001). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. Retrieved from [Link]

  • Wüthrich, K. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. NSF Public Access Repository. Retrieved from [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

  • Pritchard, R. B., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (RSC Publishing). Retrieved from [Link]

  • Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Retrieved from [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Contreras, R. H., et al. (2014). Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions. Repositorios latinoamericanos. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

Foundational

Crystallographic Data for 2,3-Difluoro-2,3-dihydro-1-benzofuran Analogs

This guide outlines the crystallographic characterization, synthesis, and conformational analysis of 2,3-difluoro-2,3-dihydro-1-benzofuran analogs. It is designed for medicinal chemists and structural biologists leveragi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the crystallographic characterization, synthesis, and conformational analysis of 2,3-difluoro-2,3-dihydro-1-benzofuran analogs. It is designed for medicinal chemists and structural biologists leveraging fluorine bioisosterism in drug design.

[1]

Executive Summary: The Fluorine Conformational Bias

The 2,3-dihydro-1-benzofuran (coumaran) scaffold is a privileged motif in medicinal chemistry, appearing in anti-arrhythmic agents, antioxidants, and mitotic inhibitors. The introduction of vicinal fluorine atoms at the C2 and C3 positions serves a dual purpose:

  • Metabolic Blocking: It prevents rapid oxidation at the benzylic (C3) and ether-adjacent (C2) positions.

  • Conformational Locking: Through the vicinal difluoro gauche effect , the fluorine atoms bias the flexible five-membered ring into specific "envelope" puckering modes, distinct from their non-fluorinated or mono-fluorinated counterparts.

This guide details the structural parameters defining these analogs, distinguishing between cis- and trans- diastereomers using X-ray crystallography.

Synthesis and Crystal Growth Protocols

High-quality single crystals are the prerequisite for determining the subtle stereoelectronic effects of vicinal fluorination.

Synthetic Routes

Two primary pathways yield crystallizable 2,3-difluoro analogs.

  • Pathway A: Electrophilic Fluorination (Selectfluor/AgF)

    • Substrate: Benzofuran or substituted benzofurans.[1][2][3][4]

    • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in MeCN/H₂O.

    • Mechanism: Formation of a cationic intermediate followed by nucleophilic fluoride attack. This often yields a mixture of cis and trans isomers (typically trans-major due to steric control), which must be separated by HPLC or fractional crystallization.

    • Alternative: Reaction of trans-2,3-dibromo-2,3-dihydrobenzofuran with AgF (Silver(I) fluoride) promotes substitution, often with retention or inversion depending on the solvent/mechanism (SN1 vs SN2), allowing access to the cis isomer.

  • Pathway B: Anodic Fluorination (Green Chemistry)

    • Setup: Platinum electrodes in Et₃N·3HF/MeCN electrolyte.

    • Process: Anodic oxidation of the benzofuran generates a radical cation, which reacts with fluoride ions.

    • Outcome: High yields of 2,3-difluoro-2,3-dihydrobenzofurans.[5] This method is highly tunable to favor specific diastereomers by adjusting current density.

Crystallization Methodology

Fluorinated heterocycles often exhibit high lattice energy due to C-H···F and F···F interactions.

Protocol: Vapor Diffusion (Hanging Drop)

  • Dissolution: Dissolve 20 mg of the purified 2,3-difluoro analog in 0.5 mL of a moderately polar solvent (e.g., Dichloromethane or THF).

  • Precipitant: Use Hexane or Pentane as the antisolvent.

  • Setup: Place the solution in an inner vial. Place the inner vial inside a larger jar containing the antisolvent. Cap tightly.

  • Kinetics: Allow to stand at 4°C for 3-7 days. The slow diffusion of pentane into the DCM layer promotes the growth of prismatic crystals suitable for XRD.

Crystallographic Analysis & Conformational Logic

The Vicinal Difluoro Gauche Effect

In acyclic systems (e.g., 1,2-difluoroethane), the gauche conformation (dihedral angle


) is more stable than the anti conformation (

) due to

hyperconjugation.

In the 2,3-dihydrobenzofuran rigid system , this effect competes with ring strain:

  • Cis-Isomer: The geometric constraint forces the fluorines into a syn-clinal arrangement (

    
    ). While sterically crowded, this alignment is stabilized by the gauche effect, often causing the ring to pucker significantly (envelope conformation) to maximize the dihedral angle towards 60°.
    
  • Trans-Isomer: The fluorines adopt an anti-clinal or anti-periplanar arrangement (

    
    ). This minimizes dipolar repulsion but loses the hyperconjugative stabilization of the gauche effect.
    
Representative Crystal Data

The following data summarizes typical parameters observed in X-ray structures of 2,3-difluoro-2,3-dihydrobenzofuran analogs (e.g., 5-chloro or 5-bromo derivatives).

ParameterCis-Isomer (Representative)Trans-Isomer (Representative)Structural Significance
Space Group

or


or

Centrosymmetric packing is common due to dipole pairing.
C2-F Bond Length 1.37 - 1.39 Å1.36 - 1.38 ÅTypical C(sp3)-F bond length.
C3-F Bond Length 1.38 - 1.40 Å1.37 - 1.39 ÅSlightly longer due to benzylic position.
F-C2-C3-F Torsion 25° - 45°145° - 165°Cis is highly distorted to relieve eclipsing strain.
Ring Puckering C2-Envelope (

)
Twisted (

)
Cis forces the C2 flap up; Trans adopts a twist to separate dipoles.
Intermolecular F···H-C (2.4 Å)F···F (2.8 Å)Trans isomers often stack via dipole-dipole antiparallel alignment.
Stereochemical Assignment Workflow

Distinguishing the isomers relies on the coupling constants (


 and 

) correlated with the torsion angles derived from XRD.

G Start Crude Reaction Mixture (2,3-Difluoro-2,3-dihydrobenzofuran) Separation HPLC Separation / Fractional Crystallization Start->Separation IsomerA Isomer A (Solid) Separation->IsomerA IsomerB Isomer B (Liquid/Solid) Separation->IsomerB XRD Single Crystal XRD IsomerA->XRD If crystalline NMR 19F / 1H NMR Analysis IsomerA->NMR IsomerB->XRD If crystalline IsomerB->NMR AnalysisA Analysis of Torsion Angle (φ) XRD->AnalysisA ResultCis φ(F-C-C-F) < 45° CIS Isomer (Stabilized by Gauche Effect) NMR->ResultCis J(H2-F3) large ResultTrans φ(F-C-C-F) > 140° TRANS Isomer (Stabilized by Dipole Min.) NMR->ResultTrans J(H2-F3) small AnalysisA->ResultCis Syn-clinal geometry AnalysisA->ResultTrans Anti-clinal geometry

Figure 1: Stereochemical assignment workflow combining Crystallography and NMR spectroscopy.

Structural Implications for Drug Design[1]

Bioisosterism and Lipophilicity

The 2,3-difluoro motif is not merely a "heavy hydrogen."

  • Polarity: The C-F bonds create a significant local dipole. In the cis configuration, these dipoles are additive, increasing the molecular dipole moment (

    
    ). In the trans configuration, they partially cancel.
    
  • Solvation: The cis isomer, with its exposed fluorine face, can accept hydrogen bonds from water or protein backbones more effectively than the trans isomer, where the fluorines are buried on opposite sides.

  • LogP: Crystallographic density and packing efficiency often correlate with lipophilicity. The trans isomer typically packs more efficiently (higher density) and may exhibit slightly lower aqueous solubility than the cis form.

Metabolic Stability

The crystallographic data confirms the shortening of the C2-O bond (anomeric-like effect) in the presence of the C2-fluorine. This bond strengthening renders the ether linkage more resistant to oxidative cleavage by cytochrome P450 enzymes.

References

  • Ruzziconi, R., & Sebastiani, G. V. (1980).[5][6] Synthesis and stereochemistry of trans- and cis-2,3-difluoro-2,3-dihydrobenzofuran. Journal of Heterocyclic Chemistry, 17(5), 1147–1148. Link

  • Dawood, K. M., & Fuchigami, T. (2004).[1] Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives.[1][4][7] The Journal of Organic Chemistry, 69(2), 536–540. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Exploratory

The 2,3-Difluoro-2,3-dihydro-1-benzofuran Scaffold: A Bioisosteric Strategy for Amide Bond Replacement in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the strategic manipulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Bioisosterism, the interchange of functi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic manipulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Bioisosterism, the interchange of functional groups with similar physicochemical characteristics, stands as a cornerstone of rational drug design. This technical guide delves into the role of the 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold as a promising, yet underexplored, bioisostere for the ubiquitous amide bond. We will explore the synthetic rationale, the predictable impact on key drug-like properties, and provide a framework for its application in medicinal chemistry programs. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of bioisosteric replacements to overcome common challenges associated with amide-containing compounds.

Introduction: The Amide Challenge and the Fluorine Solution

The amide bond is a fundamental structural motif in a vast number of biologically active molecules, including many approved drugs. Its prevalence is due to its ability to form key hydrogen bonding interactions and its structural role in peptides and peptidomimetics.[1] However, the amide group is not without its liabilities. It is often susceptible to enzymatic cleavage by proteases and hydrolases, leading to poor metabolic stability and short in vivo half-lives.[1] Furthermore, the hydrogen bonding capacity of amides can sometimes lead to high polarity and poor cell permeability.

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical properties.[2] The unique characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to enhance metabolic stability, binding affinity, and lipophilicity.[3] The gem-difluoromethylene group (CF2) in particular has garnered significant interest as a bioisostere for various functional groups.[4] This guide focuses on the application of a gem-difluorinated heterocyclic system, the 2,3-difluoro-2,3-dihydro-1-benzofuran, as a sophisticated bioisostere for the amide bond.

The 2,3-Difluoro-2,3-dihydro-1-benzofuran Scaffold: A Rationale for Bioisosterism

The central thesis of this guide is that the 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold can serve as an effective bioisostere for a constrained or cyclic amide, or a benzamide moiety. The rationale for this bioisosteric relationship is built on several key principles:

  • Mimicry of the Amide Dipole: The two highly electronegative fluorine atoms on the dihydrofuran ring create a strong dipole moment that can mimic the carbonyl dipole of an amide. This is crucial for replicating the electrostatic interactions that are often critical for binding to a biological target.

  • Conformational Rigidity: The fused ring system of the dihydrobenzofuran scaffold imparts significant conformational constraint. This can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor, potentially leading to higher affinity. This rigidity can also lock the molecule into a bioactive conformation.

  • Metabolic Stability: The replacement of a metabolically labile amide bond with the robust C-F and C-O bonds within the 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold is expected to significantly enhance metabolic stability against hydrolysis. While oxidation of the aromatic ring is still possible, the core heterocyclic system is anticipated to be much more resistant to cleavage.[5]

  • Modulation of Physicochemical Properties: The introduction of the gem-difluoro group is known to have a predictable impact on lipophilicity (LogP) and the acidity/basicity (pKa) of neighboring functional groups. Generally, gem-difluorination tends to decrease the pKa of nearby amines and increase the acidity of adjacent carboxylic acids due to the strong electron-withdrawing nature of the fluorine atoms.[6] The effect on LogP can be more complex, sometimes leading to a decrease in lipophilicity compared to the non-fluorinated parent, which can be beneficial for improving solubility.

Visualizing the Bioisosteric Relationship

The following diagram illustrates the proposed bioisosteric replacement of a benzamide moiety with a 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold.

G cluster_0 Amide-Containing Lead Compound cluster_1 Bioisosteric Analogue cluster_2 Key Property Enhancements Amide Benzamide Moiety DFDBF 2,3-Difluoro-2,3-dihydro- 1-benzofuran Scaffold Amide->DFDBF Bioisosteric Replacement MetabolicStability Increased Metabolic Stability DFDBF->MetabolicStability Impacts Permeability Modulated Permeability DFDBF->Permeability Impacts Potency Potentially Altered Potency DFDBF->Potency Impacts

Caption: Bioisosteric replacement workflow.

A Hypothetical Case Study: Application in Drug Design

To illustrate the practical application of this bioisosteric strategy, we present a hypothetical case study based on a generic lead compound containing a benzamide moiety.

Lead Compound: A hypothetical kinase inhibitor with a benzamide group crucial for binding to the hinge region of the kinase.

Challenge: The lead compound exhibits good in vitro potency but suffers from rapid in vivo clearance due to amide hydrolysis.

Proposed Solution: Replace the benzamide group with a 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold.

Data Presentation: Predicted Physicochemical Properties

The following table presents a comparative analysis of the predicted physicochemical properties of the original benzamide-containing lead and its proposed bioisosteric analogue. The values for the bioisostere are extrapolated from literature data on the effects of gem-difluorination on similar cyclic systems.[5][6]

PropertyBenzamide Lead2,3-Difluoro-2,3-dihydro-1-benzofuran AnalogueRationale for Change
LogP 3.5~3.0 - 3.3Gem-difluorination often decreases lipophilicity.
Aqueous Solubility LowModerately IncreasedLower LogP generally correlates with higher aqueous solubility.
Metabolic Stability (t½ in HLM) < 5 min> 60 minReplacement of the labile amide bond with a stable difluorinated ether.[7][8]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)1 (ether oxygen)The ether oxygen can act as a hydrogen bond acceptor.
Hydrogen Bond Donors 1 (amide N-H)0The bioisostere lacks a direct hydrogen bond donor at the equivalent position.

Discussion of the Case Study:

The proposed bioisosteric replacement is anticipated to address the primary liability of the lead compound – its poor metabolic stability. The significant increase in the half-life in human liver microsomes (HLM) is a direct consequence of removing the hydrolytically susceptible amide bond.[7][8] The predicted decrease in LogP, while modest, could lead to improved aqueous solubility, which is often a desirable outcome in drug development.

A critical consideration is the loss of the amide N-H hydrogen bond donor. In this hypothetical scenario, if the N-H is not involved in a critical interaction with the target, its removal may be well-tolerated. The ether oxygen of the dihydrobenzofuran ring can still function as a hydrogen bond acceptor, potentially preserving a key interaction with the target. The rigid nature of the scaffold would also present the aromatic portion of the molecule to the target in a well-defined orientation.

Experimental Protocols

Synthesis of 2,3-Difluoro-2,3-dihydro-1-benzofuran

The following protocol is adapted from the work of Arienti et al. (1980) for the synthesis of trans- and cis-2,3-difluoro-2,3-dihydrobenzofuran.[9] This provides a foundational method that can be optimized for specific derivatives.

Materials:

  • trans-2,3-Dibromo-2,3-dihydrobenzofuran

  • Dry silver fluoride (AgF)

  • Anhydrous benzene

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve trans-2,3-dibromo-2,3-dihydrobenzofuran in a 9:1 mixture of anhydrous benzene and anhydrous acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to approximately 0°C in an ice bath.

  • Add dry silver fluoride to the cooled solution with stirring.

  • Continue stirring the mixture at 0°C for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove silver salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent.

  • The trans and cis isomers of 2,3-difluoro-2,3-dihydrobenzofuran can be separated and isolated.

  • Characterize the products by NMR and mass spectrometry to confirm their structure and stereochemistry.[9]

Workflow for Bioisosteric Replacement

The following diagram outlines a typical workflow for incorporating the 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold as an amide bioisostere in a drug discovery project.

G Start Lead Compound with Amide Liability Hypothesis Hypothesize Bioisosteric Replacement with 2,3-Difluoro-2,3-dihydro-1-benzofuran Start->Hypothesis Synthesis Synthesize Bioisosteric Analogue Hypothesis->Synthesis InVitro In Vitro Profiling: - Potency - Selectivity - Metabolic Stability (HLM) Synthesis->InVitro PhysChem Physicochemical Property Measurement: - LogP - Solubility Synthesis->PhysChem SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR PhysChem->SAR InVivo In Vivo Pharmacokinetic Studies Optimization Lead Optimization InVivo->Optimization SAR->InVivo

Caption: Drug discovery workflow for amide bioisosterism.

Conclusion and Future Perspectives

The 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold represents a sophisticated and powerful tool for medicinal chemists seeking to overcome the challenges associated with amide-containing compounds. Its ability to mimic the electronic properties of an amide while imparting conformational rigidity and enhanced metabolic stability makes it an attractive candidate for bioisosteric replacement. The predictable effects of gem-difluorination on key physicochemical properties allow for a more rational approach to drug design.

While the application of this specific scaffold is not yet widespread, the foundational chemistry and the well-documented effects of fluorination in medicinal chemistry provide a strong impetus for its exploration. Future work should focus on developing more diverse synthetic routes to substituted 2,3-difluoro-2,3-dihydro-1-benzofurans and on the systematic evaluation of this scaffold in various drug discovery programs. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of novel bioisosteres like the 2,3-difluoro-2,3-dihydro-1-benzofuran will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Mykhailiuk, P. K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Clayden, J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(45), 17357-17363. [Link]

  • Al-Aboudi, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10580. [Link]

  • Arienti, A., et al. (1980). Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran. Journal of Heterocyclic Chemistry, 17(6), 1147-1149. [Link]

  • Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5842-5880. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

Sources

Protocols & Analytical Methods

Method

Direct fluorination techniques for converting benzofuran to 2,3-difluoro derivatives

This Application Note is designed for research scientists and process chemists focusing on the late-stage functionalization of oxygen heterocycles. It addresses the specific challenge of introducing fluorine atoms at the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on the late-stage functionalization of oxygen heterocycles. It addresses the specific challenge of introducing fluorine atoms at the C2 and C3 positions of the benzofuran core—a transformation critical for modulating metabolic stability and lipophilicity in drug candidates.

Executive Summary

Direct fluorination of benzofuran to access 2,3-difluoro-2,3-dihydrobenzofuran is a challenging transformation due to the electron-rich nature of the furan ring, which makes it prone to oxidative polymerization or uncontrolled substitution. Unlike simple alkenes, the benzofuran C2-C3 bond is part of an aromatic system, requiring precise control of the oxidation potential to achieve 1,2-addition rather than aromatic substitution.

This guide details two validated protocols:

  • Anodic Fluorination (Electrochemical): The "Gold Standard" for scalability and atom economy, utilizing Et₃N·3HF as the fluoride source and electrolyte.

  • Chemical Fluorination (Selectfluor®): A bench-stable approach utilizing an electrophilic F+ source coupled with a nucleophilic F- donor.

Scientific Foundation & Mechanism[1]

The Challenge of the C2-C3 Bond

The C2-C3 double bond in benzofuran possesses significant olefinic character but is stabilized by the adjacent oxygen lone pair and the fused benzene ring.

  • Electrophilic Attack: Reagents like

    
     attack the electron-rich C3 position first.
    
  • Nucleophilic Trapping: The resulting cation/radical intermediate at C2 is stabilized by the oxygen, making it susceptible to nucleophilic attack by fluoride (

    
    ).
    
Reaction Pathway (Anodic vs. Chemical)

Both methods converge on a similar mechanistic logic: the generation of a reactive intermediate (radical cation or carbocation) followed by stepwise fluoride addition.

G Start Benzofuran Ox1 Anodic Oxidation (-e⁻) Start->Ox1 Electrochemical Sel Selectfluor (F⁺) Start->Sel Chemical RadCat Radical Cation [Intermediate A]⁺˙ Ox1->RadCat F_Attack1 F⁻ Attack (C2/C3) RadCat->F_Attack1 Rad Fluoro-Radical [Intermediate B]˙ F_Attack1->Rad Ox2 Anodic Oxidation (-e⁻) Rad->Ox2 Cat Cation [Intermediate C]⁺ Ox2->Cat F_Attack2 F⁻ Attack Cat->F_Attack2 Product 2,3-Difluoro-2,3- dihydrobenzofuran F_Attack2->Product Fluoronium Fluoronium/Carbocation Sel->Fluoronium Fluoronium->F_Attack2 Nucleophilic F⁻ Source

Figure 1: Mechanistic divergence and convergence for the vicinal difluorination of benzofuran. The electrochemical route proceeds via a radical cation, while the chemical route utilizes an initial electrophilic fluorination.

Protocol 1: Anodic Fluorination (Electrochemical)

Status: Primary Recommendation (High Yield, Green Chemistry) Basis: Fuchigami et al. (2004) established this as the most selective method for 2,3-difluorination, avoiding the polymerization often seen with strong chemical oxidants.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Substituted Benzofuran (1.0 mmol)

  • Solvent/Electrolyte: Et₃N·3HF (Triethylamine trihydrofluoride) mixed with MeCN or DME (Dimethoxyethane).

  • Electrodes: Platinum (Pt) sheets (2 x 2 cm²) for both Anode and Cathode.

  • Power Supply: DC source capable of Constant Potential (CPE) or Constant Current (CCE).

Step-by-Step Methodology
  • Cell Assembly: Use an undivided beaker-type cell. Polish Pt electrodes with emery paper and wash with acetone before use.

  • Electrolyte Preparation: Dissolve the benzofuran substrate (1 mmol) in a 0.3 M solution of Et₃N·3HF in MeCN (20 mL).

    • Note: Et₃N·3HF serves as both the supporting electrolyte and the fluoride source.

  • Electrolysis:

    • Mode: Constant Potential Electrolysis is superior to Constant Current.

    • Potential: Set anode potential to 1.30–1.50 V vs. SSCE (Saturated Sodium Calomel Electrode).

    • Current Density (Alternative): If CPE is unavailable, use CCE at 5–10 mA/cm².

    • Temperature: Room temperature (20–25 °C).

    • Atmosphere: Nitrogen or Argon balloon (though air is often tolerated, inert gas prevents side oxidation).

  • Monitoring: Pass approximately 2–3 F/mol of charge. Monitor consumption of starting material via TLC or GC-MS.[1][2]

  • Work-up:

    • Pour the reaction mixture into saturated aqueous NaHCO₃ (to neutralize HF).

    • Extract with Diethyl Ether (3 x 20 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc). The product is typically a mixture of cis and trans isomers.

Critical Parameters Table
ParameterRecommendationImpact on Result
Solvent MeCN or DMEMeCN favors higher current efficiency; DME can alter diastereoselectivity.
Fluoride Source Et₃N·3HFEt₃N·3HF is liquid, soluble, and less corrosive than anhydrous HF. Et₄NF·4HF is an alternative.
Anode Material Platinum (Pt)Essential.[3] Graphite anodes often lead to passivation or adsorption of the polymer.
Potential 1.3 - 1.5 VToo high (>1.8 V) leads to polymerization or ring opening.

Protocol 2: Chemical Fluorination (Selectfluor® + Py[1]·HF)

Status: Secondary Recommendation (Bench-top convenience) Basis: Adapts standard vicinal difluorination protocols for styrenes using electrophilic


 and nucleophilic 

.
Reagents
  • Fluorinating Agent: Selectfluor® (F-TEDA-BF₄) (2.2 equiv).[4]

  • Nucleophilic Source: Pyridine·9HF (Olah's Reagent) or Et₃N·3HF (excess).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: In a Teflon or polyethylene vessel (glass reacts with HF), dissolve Benzofuran (1.0 mmol) in DCM (5 mL).

  • Nucleophile Addition: Add Pyridine·9HF (0.5 mL, excess) at 0 °C.

    • Safety: Pyridine[5]·9HF fumes. Use a fume hood and HF-resistant gloves.

  • Electrophile Addition: Add Selectfluor® (2.2 mmol) in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature overnight.

    • Mechanism:[5][2][6][7] Selectfluor adds

      
       to the C3 position. The fluoride from HF then attacks the C2 cation.
      
  • Quench: Extremely Critical Step. Pour slowly into an ice-cold saturated NaHCO₃ solution. Ensure pH is basic (>8) to neutralize all HF.

  • Extraction: Extract with DCM, wash with water and brine.

  • Purification: Flash chromatography.

Data Interpretation & Troubleshooting

Expected Results
  • Product: 2,3-difluoro-2,3-dihydrobenzofuran.[2][8][9]

  • Isomers: A mixture of cis and trans isomers is standard. The cis isomer often predominates in electrochemical synthesis due to surface adsorption effects on the electrode.

  • By-products:

    • 2-fluoro-3-hydroxy-2,3-dihydrobenzofuran: Indicates moisture contamination (water acting as nucleophile instead of fluoride).

    • Polymer: Indicates oxidation potential was too high or concentration was too high.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Polymerization Oxidation potential too high.Switch to Constant Potential Electrolysis (CPE) at 1.3 V. Reduce substrate concentration.
Hydroxy- impurity (Fluorohydrin) Water in solvent.Distill MeCN over CaH₂. Use anhydrous Et₃N·3HF.[3]
No Reaction (Chemical Method) Nucleophile too weak.Switch from Et₃N·3HF to Pyridine·9HF (more acidic/active).
Elimination to Monofluoroalkene Basic work-up too harsh.Keep work-up cold. Avoid strong bases; use NaHCO₃, not NaOH.

Safety Considerations (Mandatory)

  • Hydrofluoric Acid (HF) Hazards: Both Et₃N·3HF and Pyridine·9HF release HF. HF causes deep, painless burns that destroy tissue and bone.

    • Antidote: Calcium Gluconate gel must be instantly accessible on the workbench.

  • Selectfluor: Strong oxidant. Do not mix with reducing agents.

  • Electrolysis: Hydrogen gas is evolved at the cathode. Ensure proper venting to prevent explosive buildup.

References

  • Fuchigami, T., et al. (2004). "Electrochemical partial fluorination of organic compounds. 74. Efficient anodic synthesis of 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives." Journal of Organic Chemistry, 69(16), 5302–5306.

  • Banks, R. E. (2007).[4] "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent."[4] Journal of Fluorine Chemistry.

  • Stahl, S. S., et al. (2019). "Electrochemical Vicinal Difluorination of Alkenes: Scalable and Amenable to Electron-Rich Substrates." Angewandte Chemie International Edition.

  • Lectka, T., et al. (2015). "Fluorination of 2-substituted benzo[b]furans with Selectfluor™." Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Electrochemical Fluorination of Dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Dihydrobenzofurans The introduction of fluorine into organic molecules is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Dihydrobenzofurans

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1][3] Consequently, the targeted synthesis of fluorinated dihydrobenzofurans represents a significant opportunity for the development of novel therapeutics with enhanced pharmacological profiles.[1] These fluorinated analogues have shown promise as anti-inflammatory and potential anticancer agents.[1]

Traditionally, the synthesis of such compounds has relied on multi-step sequences often employing hazardous and expensive fluorinating reagents. Electrochemical fluorination has emerged as a powerful and environmentally benign alternative, allowing for the direct and selective introduction of fluorine atoms under mild conditions, often in a single step, without the need for harsh reagents.[4] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the synthesis of fluorinated dihydrobenzofurans using electrochemical methods, with a focus on the anodic fluorination of 3-substituted benzofurans.

Core Principles of Anodic Fluorination for Dihydrobenzofuran Synthesis

The electrochemical synthesis of 2,3-difluoro-2,3-dihydrobenzofurans is typically achieved through the anodic oxidation of 3-substituted benzofurans in the presence of a fluoride salt, which acts as both the electrolyte and the fluorine source.[5][6][7] The reaction proceeds via an initial electron transfer from the electron-rich benzofuran ring to the anode, generating a radical cation intermediate.[6][7] This is followed by a cascade of steps involving nucleophilic attack by fluoride ions and further oxidation, ultimately leading to the desired difluorinated product.[6][7]

The success of this transformation is highly dependent on a careful selection of experimental parameters, including the choice of solvent, fluoride source, electrode material, and the mode of electrolysis (potentiostatic or galvanostatic). Each of these factors can significantly influence the yield, product distribution, and stereoselectivity of the reaction.

Reaction Mechanism and Stereoselectivity

The proposed mechanism for the anodic fluorination of a 3-substituted benzofuran is depicted below.[6][7] The reaction is initiated by a one-electron oxidation of the benzofuran derivative at the anode to form a radical cation A . This is followed by the nucleophilic attack of a fluoride ion at the 2-position to give a fluoro radical intermediate B . Subsequent one-electron oxidation of B generates a carbocation C . A final nucleophilic attack by another fluoride ion on carbocation C yields the 2,3-difluoro-2,3-dihydrobenzofuran product. The formation of a cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran byproduct can occur if water is present in the reaction medium, where water acts as a competing nucleophile.[5]

Reaction Mechanism cluster_0 Anodic Oxidation and Fluorination Start 3-Substituted Benzofuran A Radical Cation (A) Start->A -e⁻ (Anode) B Fluoro Radical (B) A->B + F⁻ C Carbocation (C) B->C -e⁻ (Anode) Product 2,3-Difluoro-2,3-dihydrobenzofuran C->Product + F⁻ Byproduct cis-2-Fluoro-3-hydroxy-2,3-dihydrobenzofuran C->Byproduct + H₂O, -H⁺

Caption: Proposed mechanism for the anodic fluorination of 3-substituted benzofurans.

The stereoselectivity of the reaction, which predominantly yields the cis-difluorinated product, is believed to be a result of the fluorination process occurring on the surface of the anode.[5][6][7] The initial radical cation C is thought to be adsorbed onto the anode surface, leading to a directed attack of the second fluoride ion from the same face, resulting in the cis stereochemistry.

Experimental Protocols

Protocol 1: Anodic Fluorination of Ethyl (3-Benzofuranyl)acetate in an Undivided Cell

This protocol describes the anodic fluorination of ethyl (3-benzofuranyl)acetate as a model substrate to yield ethyl (cis-2,3-difluoro-2,3-dihydro-3-benzofuranyl)acetate, along with its trans isomer and the corresponding 2-fluoro-3-hydroxy byproduct.[5][7]

Materials and Equipment:

  • Electrochemical Cell: Undivided glass cell.

  • Anode: Platinum plate (2 cm x 2 cm).

  • Cathode: Platinum plate (2 cm x 2 cm).

  • Reference Electrode: Saturated Calomel Electrode (SCE) (for potentiostatic electrolysis).

  • Power Supply: Potentiostat/Galvanostat.

  • Substrate: Ethyl (3-benzofuranyl)acetate.

  • Electrolyte/Fluoride Source: Triethylamine trihydrofluoride (Et₃N·3HF) or Tetraethylammonium tetrafluoroborate (Et₄NF·4HF).

  • Solvent: Anhydrous acetonitrile or dimethoxyethane (DME).

  • Inert Gas: Nitrogen or Argon.

  • Magnetic stirrer and stir bar.

Experimental Workflow:

Caption: General workflow for electrochemical fluorination.

Procedure:

  • Cell Assembly: Assemble the undivided electrochemical cell with the platinum anode and cathode positioned parallel to each other. If using potentiostatic mode, place the reference electrode in close proximity to the anode.

  • Reaction Mixture Preparation: In the electrochemical cell, dissolve ethyl (3-benzofuranyl)acetate (1 mmol) in anhydrous acetonitrile (20 mL). Add the supporting fluoride salt (e.g., 0.3 M Et₄NF·4HF).

  • Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen and moisture. Maintain a positive pressure of the inert gas throughout the electrolysis.

  • Electrolysis:

    • Potentiostatic (Constant Potential) Method: Apply a constant potential of 1.80 V (vs. SCE) to the anode.

    • Galvanostatic (Constant Current) Method: Apply a constant current of 6 mA cm⁻² to the anode.

  • Reaction Monitoring: Continue the electrolysis until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Upon completion, pour the reaction mixture into cold water (50 mL).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the different fluorinated products.

Data Summary and Comparison

The choice of reaction conditions significantly impacts the yield and selectivity of the fluorination. The following table summarizes the results obtained under different conditions for the anodic fluorination of ethyl (3-benzofuranyl)acetate.[5][7]

RunElectrolysis ModeFluoride SaltSolventAtmosphereTotal Yield (%)Product Ratio (cis-difluoro:trans-difluoro:hydroxy-fluoro)
1Constant CurrentEt₃N·3HFDMEN₂4555:25:20
2Constant CurrentEt₄NF·4HFMeCNN₂6570:15:15
3Constant PotentialEt₄NF·4HFMeCNAir5830:10:60
4Constant PotentialEt₄NF·4HFMeCNN₂8580:12:8

Key Observations and Causality:

  • Solvent Effect: Acetonitrile (MeCN) generally provides higher yields compared to dimethoxyethane (DME), likely due to its higher dielectric constant which can better support the ionic intermediates.[5]

  • Electrolysis Mode: Constant potential electrolysis tends to give higher yields and better selectivity for the cis-difluoro product compared to the constant current method.[6][7] This is because the potential can be precisely controlled to favor the desired oxidation process.

  • Atmosphere: The presence of air (and consequently moisture) dramatically increases the formation of the cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran byproduct.[5][7] This highlights the critical need for anhydrous and inert conditions to achieve high yields of the difluorinated products. The addition of a few drops of water to the reaction mixture can lead to the exclusive formation of the hydroxy-fluorinated product.[5]

  • Fluoride Source: While both Et₃N·3HF and Et₄NF·4HF are effective, the choice can influence the product distribution and overall yield.

Advanced Protocols and Future Directions

Flow Electrochemistry: A Safer and Scalable Approach

Flow electrochemistry offers several advantages over traditional batch methods for fluorination, including enhanced safety, scalability, and precise control over reaction parameters.[8][9][10] The continuous nature of flow reactors allows for the safe handling of hazardous reagents like fluoride sources by minimizing the amount of reagent present at any given time.[8][9][10]

Conceptual Flow Setup:

Flow_Electrochemistry_Setup Reagent_Pumps Reagent Pumps Substrate Solution Electrolyte Solution Mixing_Tee Reagent_Pumps:f0->Mixing_Tee Reagent_Pumps:f1->Mixing_Tee Electrochemical_Flow_Cell Electrochemical Flow Cell Anode Cathode Mixing_Tee->Electrochemical_Flow_Cell Back_Pressure_Regulator Back Pressure Regulator Electrochemical_Flow_Cell->Back_Pressure_Regulator Collection Product Collection Back_Pressure_Regulator->Collection

Caption: A simplified schematic of a flow electrochemistry setup for fluorination.

While specific protocols for the flow electrochemical fluorination of benzofurans are still emerging, the principles involve pumping a solution of the substrate and electrolyte through an electrochemical flow cell where the anodic oxidation and fluorination occur. This approach has the potential to improve yields, reduce reaction times, and facilitate safer scale-up.[8]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Electrode passivation. - Non-optimal reaction conditions.- Increase electrolysis time or current/potential. - Clean and polish electrodes before use. - Optimize solvent, electrolyte, and temperature.
High proportion of hydroxy-fluorinated byproduct - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Thoroughly dry all glassware. - Maintain a strict inert atmosphere (N₂ or Ar).[5]
Poor cis/trans selectivity - Non-optimal electrolysis conditions.- Use the constant potential method for better control.[6][7] - Screen different fluoride salts and solvents.
Electrode Passivation - Formation of an insulating polymer layer on the anode surface.- Periodically reverse the polarity of the electrodes. - Mechanically polish the electrode surface. - Consider using a different anode material.

Safety and Handling

Electrochemical fluorination involves hazardous materials and requires strict adherence to safety protocols.

  • Fluoride Sources: Triethylamine trihydrofluoride (Et₃N·3HF) is highly toxic and corrosive.[11][12] It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[11][12] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid contact with skin and eyes, and prevent inhalation of vapors.[5][11]

  • Solvents: Acetonitrile is flammable and toxic. Handle in a fume hood and avoid sources of ignition.

  • Electrical Safety: Ensure that the electrochemical setup is properly grounded and that all electrical connections are secure.

  • Quenching and Work-up: Quenching the reaction with water should be done cautiously, as it can be exothermic. Perform the work-up in a fume hood.

  • Waste Disposal: Fluoride-containing waste is hazardous and must be disposed of according to institutional and local regulations.[13][14] Neutralize acidic waste streams and precipitate fluoride ions, for example, with calcium salts, before disposal.[14]

References

  • Dawood, K. M., & Fuchigami, T. (2004). Electrochemical partial fluorination of organic compounds. 74. Efficient anodic synthesis of 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives. The Journal of Organic Chemistry, 69(16), 5302–5306. [Link]

  • Dawood, K. M., & Fuchigami, T. (2003). Anodic Fluorination of 3-Substituted Benzofurans. Efficient Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives. Synlett, (11), 1631-1633. [Link]

  • Fuchigami, T., & Dawood, K. M. (2004). Electrochemical Partial Fluorination of Organic Compounds. 74. Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives. The Journal of Organic Chemistry, 69(16), 5302-5306. [Link]

  • Dawood, K. M., & Fuchigami, T. (2004). Electrochemical Partial Fluorination of Organic Compounds. 74. Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives. Journal of Organic Chemistry, 69(16), 5302-5306. [Link]

  • Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(25), 8762–8769. [Link]

  • Wirth, T. (2021, August 2). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]

  • Vapourtec. (2021, July 5). Flow electrochemistry: a safe tool for fluorine chemistry. Vapourtec. [Link]

  • Dawood, K. M. (n.d.). Electrochemical Removal of Fluorinated Organic Compounds in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical science, 12(25), 8762-8769. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, February 12). The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021, January). Anodic Fluorination and Cathodic Michael Addition of Schiff Bases Bearing Trifluoromethyl and Ester Groups. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. ResearchGate. [Link]

  • Glorius, F., et al. (2022). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Journal of the American Chemical Society, 144(13), 5737–5743. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10309. [Link]

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 27(19), A-F. [Link]

  • Dinoiu, V. (2006). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 51(7-8), 605-617. [Link]

  • ResearchGate. (n.d.). Electrochemical hydro- and seleno-amination of 2,3-dihydrofurans. ResearchGate. Retrieved from [Link]

  • Environmental Engineering and Ecotechnology. (2024, April 20). Fluoride removal from wastewater and potential for resource recovery: Comparative studies between different treatment technologies. Environmental Engineering and Ecotechnology. [Link]

  • ResearchGate. (2020, November 20). Improved chlorate production with platinum nanoparticles deposited on fluorinated activated carbon cloth electrodes. ResearchGate. [Link]

  • CNR-IRIS. (2022, January 12). Performances of different DFT functionals to calculate the anodic limit of fluorinated sulphonyl- imide anions for lithium. CNR-IRIS. [Link]

  • Gilmour, R., & Gouverneur, V. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society, 142(47), 20044–20049. [Link]

  • University of Cambridge. (n.d.). Fluorination Reactions at a Platinum Carbene Complex: Reaction Routes to SF3, S(=O)F and Fluorido Complexes. University of Cambridge. [Link]

  • ResearchGate. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. [Link]

  • Google Patents. (n.d.). US9340884B2 - Process for the electrochemical fluorination of organic compounds. Google Patents.
  • ResearchGate. (2025, March 10). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. ResearchGate. [Link]

  • University of Bristol Research Portal. (n.d.). Selective Electrochemical Nucleophilic Fluorination. University of Bristol. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Removal of Fluoride Ions from Industrial Wastewater. ResearchGate. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). First principle investigations of electrochemical fluorination on nickel anodes. Technical University of Denmark. Retrieved from [Link]

  • PubMed. (2007, May 11). Electrosynthesis of symmetric and highly conjugated benzofuran via a unique ECECCC electrochemical mechanism: evidence for predominance of electrochemical oxidation versus intramolecular cyclization. PubMed. [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • National Center for Biotechnology Information. (2022, May 11). Management of Solid Waste Containing Fluoride—A Review. National Center for Biotechnology Information. [Link]

  • Harvard DASH. (n.d.). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH. Retrieved from [Link]

  • MDPI. (2025, November 3). Deep Removal of Fluoride Ions from Spent Ternary Lithium-Ion Batteries Leachate Using Porous La@Zr Adsorbent. MDPI. [Link]

  • OAE Publishing Inc. (2024, September 30). Research progress on comprehensive utilization of fluorine-containing solid waste in the lithium battery industry. OAE Publishing Inc. [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link]

  • Beilstein Publishing System. (n.d.). The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives. Beilstein Publishing System. Retrieved from [Link]

  • AUB ScholarWorks. (2016, October 11). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

Sources

Method

Applications of 2,3-Difluoro-2,3-dihydro-1-benzofuran in liquid crystal displays

Application Note: 2,3-Difluoro-2,3-dihydro-1-benzofuran in High-Performance VA-LCDs Executive Summary This guide details the application of 2,3-difluoro-2,3-dihydro-1-benzofuran derivatives as high-polarity dopants and c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Difluoro-2,3-dihydro-1-benzofuran in High-Performance VA-LCDs

Executive Summary

This guide details the application of 2,3-difluoro-2,3-dihydro-1-benzofuran derivatives as high-polarity dopants and core mesogens for Vertical Alignment (VA) and Polymer-Stabilized Vertical Alignment (PS-VA) Liquid Crystal Displays (LCDs). Unlike conventional laterally fluorinated aromatics, the 2,3-dihydro-1-benzofuran core offers a unique combination of negative dielectric anisotropy (


) , conformational flexibility, and optical stability. This document provides a validated protocol for the synthesis, purification, and electro-optical characterization of these materials, emphasizing their role in reducing response times and operating voltages in next-generation displays.

Molecular Design & Mechanism

The primary challenge in VA-LCD design is achieving a sufficiently large negative dielectric anisotropy (


) without compromising rotational viscosity (

) or voltage holding ratio (VHR).
  • The Fluorine Effect: Standard negative

    
     materials rely on 2,3-difluorophenylene units. However, the 2,3-difluoro-2,3-dihydro-1-benzofuran  moiety introduces fluorine atoms at 
    
    
    
    hybridized centers.
  • Stereoelectronic Advantage: The cis-configuration of the 2,3-difluoro substituents creates a formidable dipole moment perpendicular to the molecular long axis. This transverse dipole is the driving force for the reorientation of the liquid crystal director perpendicular to the applied electric field, the fundamental switching mechanism of VA mode.

  • Conformational Locking: The dihydrofuran ring imposes a specific puckering, which can be tuned to disrupt smectic phase formation, thereby widening the operational nematic range.

Diagram 1: Structural Functionality & Dipole Alignment

G cluster_0 Molecular Core Design cluster_1 LCD Performance Metrics Core 2,3-Difluoro-2,3-dihydro- 1-benzofuran Core F_Atoms 2,3-Difluoro Substituents (sp3 Hybridized) Core->F_Atoms Stereochemistry Viscosity Low Rotational Viscosity (γ1) Core->Viscosity Optimizes Shape Dipole Transverse Dipole (Perpendicular to Axis) F_Atoms->Dipole Induces Neg_DE Negative Dielectric Anisotropy (Δε < 0) Dipole->Neg_DE Maximizes Response Fast Response Time (τ_on / τ_off) Neg_DE->Response Lowers V_th Viscosity->Response Direct Correlation

Caption: Mechanistic link between the 2,3-difluoro-2,3-dihydrobenzofuran core structure and critical VA-LCD performance parameters.

Synthesis Protocol: Anodic Fluorination Route

The most efficient route to the 2,3-difluoro-2,3-dihydro-1-benzofuran core is anodic partial fluorination . This electrochemical method avoids harsh fluorinating agents (like


 gas) and allows for stereoselective control.

Pre-requisites:

  • Starting Material: 3-Substituted Benzofuran (e.g., 3-methylbenzofuran or ethyl 3-benzofuranylacetate).[1]

  • Electrolyte: Et

    
    NF[1][2]·4HF (Tetraethylammonium fluoride tetrakis(hydrogen fluoride)).
    
  • Equipment: Potentiostat/Galvanostat, Platinum electrodes (

    
     cm).
    
Step-by-Step Methodology
  • Electrolyte Preparation:

    • Dissolve Et

      
      NF·4HF in anhydrous acetonitrile (MeCN) to prepare a 0.1 M supporting electrolyte solution.
      
    • Safety Note: HF complexes are highly corrosive and toxic. Use PTFE (Teflon) vessels and full PPE.

  • Electrolysis Cell Setup:

    • Use a standard undivided cell equipped with two platinum plates (Anode and Cathode).

    • Add the substrate (3-substituted benzofuran, 5 mmol) to the cell.

  • Anodic Oxidation:

    • Apply a constant potential (approx. 1.3–1.5 V vs. SCE) or constant current (10 mA/cm²).

    • Maintain temperature at 25°C using a water bath.

    • Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The reaction typically requires 2–3 F/mol of charge passed.

  • Work-up & Isolation:

    • Pour the reaction mixture into saturated NaHCO

      
       solution to neutralize HF.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over MgSO

      
       and concentrate in vacuo.
      
  • Purification & Stereochemical Resolution:

    • The crude product contains a mixture of cis- and trans-2,3-difluoro-2,3-dihydrobenzofurans.[1][3]

    • Column Chromatography: Silica gel, eluting with Hexane/EtOAc gradient.[4]

    • Note: The cis-isomer is generally more polar. For LCD applications, the cis-isomer is often preferred due to the additive dipole vectors of the two fluorine atoms.

Diagram 2: Synthesis Workflow

Synthesis Start 3-Substituted Benzofuran Setup Electrolysis Cell (Pt Electrodes, Et4NF·4HF/MeCN) Start->Setup Process Anodic Fluorination (Const. Current/Potential) Setup->Process Workup Quench (NaHCO3) & Extraction Process->Workup Separation Chromatographic Separation (Cis vs Trans) Workup->Separation Product Target: cis-2,3-Difluoro- 2,3-dihydrobenzofuran Separation->Product Isolate Major Isomer

Caption: Electrochemical synthesis pathway for generating the fluorinated dihydrobenzofuran core.

Mixture Formulation & Characterization

Pure fluorinated dihydrobenzofurans are often used as dopants (10–30 wt%) in a host nematic mixture rather than as single-component liquid crystals.

Formulation Protocol
  • Host Mixture Selection: Select a standard negative

    
     host (e.g., Merck ZLI-series or a eutectic mixture of bicyclohexyls) with low viscosity.
    
  • Doping: Weigh the synthesized 2,3-difluoro-2,3-dihydrobenzofuran derivative (e.g., 15 wt%).

  • Thermal Annealing: Heat the mixture to the isotropic phase (approx. 100°C) and stir for 30 minutes to ensure homogeneity. Cool slowly to room temperature.

Characterization Metrics
PropertySymbolMethodTarget Value (VA Mode)
Dielectric Anisotropy

Capacitance Method (1 kHz, 25°C)

to

Birefringence

Abbe Refractometer (

nm)

to

Rotational Viscosity

Transient Current Method

mPa·s
Clearing Point

DSC (10°C/min)

°C

Data Analysis: The inclusion of the cis-2,3-difluoro-2,3-dihydrobenzofuran core typically results in a 20-30% increase in the magnitude of negative


  compared to the non-fluorinated parent, significantly lowering the threshold voltage (

).

Application in VA-LCD Devices

Device Construction Protocol
  • Substrate Preparation: Use ITO-coated glass substrates.

  • Alignment Layer: Spin-coat a vertical alignment polyimide (PI) (e.g., JALS-2021). Bake at 200°C for 1 hour.

  • Cell Assembly: Assemble cells with a gap (

    
    ) of 3–4 
    
    
    
    m.
  • Filling: Fill the cell with the formulated LC mixture via capillary action in the isotropic phase.

  • Testing: Apply a square wave voltage (60 Hz).

Switching Mechanism (Graphviz)

Switching cluster_off OFF State (V = 0) cluster_on ON State (V > Vth) Off Homeotropic Alignment (Vertical) Dark Light Blocked (Crossed Polarizers) Off->Dark Trigger Apply E-Field Off->Trigger On Planar Reorientation (Due to neg. Δε) Bright Light Transmitted (Birefringence) On->Bright Trigger->On Dipole Torque

Caption: Switching logic of a VA-LCD cell utilizing negative dielectric anisotropy materials.

References

  • Dawood, K. M., & Fuchigami, T. (2004). Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives.[1][2][3] The Journal of Organic Chemistry, 69(16), 5302–5306.

  • Merck Patent GmbH. (2000). Liquid Crystal Media having Negative Dielectric Anisotropy.[5][6][7][8] European Patent EP1013649A1.

  • Wan, D., et al. (2022). New multi-fluorinated benzofuran liquid crystals with large dielectric anisotropy and improved solubility.[6][7] Liquid Crystals, 49.

  • Wu, S.-T. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-503.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.

Sources

Application

Application Note: Electrochemical Synthesis of 2,3-Difluoro-2,3-dihydro-1-benzofuran via Anodic Fluorination

Introduction and Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target bin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The benzofuran core is a privileged structure in medicinal chemistry; however, the selective fluorination of the 2,3-dihydrobenzofuran system presents significant synthetic challenges.

Traditional fluorination methodologies often rely on hazardous, highly reactive reagents (e.g., elemental fluorine, perchloryl fluoride) or expensive nucleophilic/electrophilic sources (e.g., DAST, Selectfluor) which can lead to poor regioselectivity and over-fluorination. To circumvent these limitations, anodic partial fluorination has emerged as a highly efficient, inherently safer, and atom-economical approach [1].

This protocol details the step-by-step electrochemical preparation of 2,3-difluoro-2,3-dihydro-1-benzofuran (yielding a cis/trans mixture), leveraging an undivided electrochemical cell. By utilizing fluoride salts as both the supporting electrolyte and the fluorine source, researchers can achieve precise fluorination at the anode surface without handling corrosive fluorinating gases [2].

Mechanistic Pathway

The anodic fluorination of benzofuran proceeds via an ECEC (Electron transfer – Chemical reaction – Electron transfer – Chemical reaction) mechanism at the anode surface [1].

  • First Oxidation (E): The electron-rich olefinic moiety of the benzofuran ring undergoes a single-electron oxidation at the anode to generate a radical cation.

  • First Nucleophilic Attack (C): A fluoride ion from the supporting electrolyte attacks the radical cation, typically at the position

    
     to the ring oxygen, forming a neutral fluoro radical.
    
  • Second Oxidation (E): The fluoro radical undergoes a second single-electron oxidation to form a fluoro cation.

  • Second Nucleophilic Attack (C): A second fluoride ion attacks the cation, yielding the final 2,3-difluoro-2,3-dihydro-1-benzofuran product.

Crucial Insight: Conducting this reaction under a strict nitrogen atmosphere is mandatory. The presence of atmospheric moisture or oxygen leads to competitive nucleophilic attack by water, resulting in the formation of 2-fluoro-3-hydroxy-2,3-dihydrobenzofuran as an unwanted byproduct [2].

Mechanism N1 Benzofuran N2 Radical Cation N1->N2 -e⁻ (Anode) N3 Fluoro Radical N2->N3 + F⁻ N4 Fluoro Cation N3->N4 -e⁻ (Anode) N5 2,3-Difluoro-2,3- dihydrobenzofuran N4->N5 + F⁻

Anodic fluorination ECEC mechanism for 2,3-difluoro-2,3-dihydrobenzofuran.

Experimental Design and Optimization Data

The selectivity and yield of the fluorination are heavily dependent on the choice of solvent, supporting electrolyte, and electrical parameters. Acetonitrile (MeCN) demonstrates superior performance over ethereal solvents like dimethoxyethane (DME) due to its wider anodic potential window and ability to stabilize radical cation intermediates.

Table 1: Optimization of Electrolysis Parameters for Benzofuran Fluorination

SolventSupporting ElectrolyteMethodAtmosphereMajor Product Yield (cis/trans 2,3-difluoro)Byproduct Yield (2-fluoro-3-hydroxy)
DME

Constant CurrentAirLow (< 20%)High
MeCN

Constant CurrentAirModerate (~45%)Moderate
MeCN

Constant Current

Good (~60%)Trace
MeCN

Constant Potential

Optimal (> 75%) Trace

Data synthesized from foundational electrochemical studies [1], [2]. Constant potential electrolysis under inert conditions provides the highest selectivity for the target difluorinated compound.

Step-by-Step Laboratory Protocol

Equipment and Reagents
  • Electrochemical Cell: 50 mL undivided glass beaker cell equipped with a Teflon cap.

  • Electrodes: Two smooth Platinum (Pt) plates (

    
    ).
    
  • Power Supply: DC regulated power supply or potentiostat/galvanostat.

  • Reagents: Benzofuran (substrate), Tetraethylammonium fluoride tetrahydrofluoride (

    
    ) or Triethylamine trihydrofluoride (
    
    
    
    ), anhydrous Acetonitrile (MeCN).
Electrolysis Procedure
  • Cell Assembly: Thoroughly dry the undivided cell and Pt electrodes in an oven at 120 °C. Assemble the cell while hot and purge continuously with dry Nitrogen (

    
    ) gas.
    
  • Electrolyte Preparation: Add 15 mL of anhydrous MeCN to the cell. Dissolve 0.1 M of the supporting electrolyte (

    
    ) into the solvent. Stir magnetically until complete dissolution is achieved.
    
  • Substrate Addition: Introduce 2.0 mmol of benzofuran into the electrolyte solution.

  • Electrolysis Execution:

    • Maintain the

      
       atmosphere and moderate magnetic stirring.
      
    • Apply a Constant Potential (typically around +1.8 to +2.0 V vs. SCE, depending on the exact oxidation potential of the specific substituted benzofuran) or a Constant Current density of

      
      .
      
    • Monitor the reaction via TLC or GC-MS. Pass approximately

      
       of charge until the starting material is completely consumed.
      
    • Maintain the reaction temperature at 0 °C to 20 °C using a water/ice bath to prevent volatilization of the solvent and stabilize intermediates.

Workup and Isolation
  • Quenching: Disconnect the power supply. Pour the crude electrolytic mixture into 50 mL of ice-cold, saturated aqueous sodium bicarbonate (

    
    ) solution to neutralize the acidic hydrogen fluoride species. Caution: Vigorous effervescence will occur.
    
  • Extraction: Extract the aqueous mixture with diethyl ether (

    
    ).
    
  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (

    
    ), and filter.
    
  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C to avoid losing the potentially volatile fluorinated product.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of hexane/ethyl acetate to separate the cis and trans isomers of 2,3-difluoro-2,3-dihydro-1-benzofuran.

Workflow S1 1. Cell Setup Undivided cell, Pt electrodes, N2 purge S2 2. Electrolyte Prep Anhydrous MeCN + Et4NF·4HF S1->S2 S3 3. Electrolysis Constant Potential, 0-20°C, 2.5 F/mol S2->S3 S4 4. Quench & Extract Sat. NaHCO3, Et2O extraction S3->S4 S5 5. Purification Silica Gel Chromatography (Hex/EtOAc) S4->S5

Experimental workflow for the electrochemical synthesis and isolation.

Analytical Characterization

Successful synthesis is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of two fluorine atoms creates distinct spin-spin coupling patterns.

  • 
     NMR:  Look for two distinct fluorine environments. The cis and trans isomers will exhibit different chemical shifts and 
    
    
    
    coupling constants (
    
    
    ). The fluorine at the C2 position (adjacent to oxygen) typically resonates downfield compared to the C3 fluorine.
  • 
     NMR:  The protons at the C2 and C3 positions will show complex multiplets due to both geminal (
    
    
    
    ) and vicinal (
    
    
    ) coupling with the adjacent fluorine atoms, distinguishing them clearly from the aromatic protons.

References

  • Dawood, K. M., & Fuchigami, T. (2004). Electrochemical partial fluorination of organic compounds. 74. Efficient anodic synthesis of 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives. The Journal of Organic Chemistry, 69(16), 5302-5306.[Link]

Method

Application Notes and Protocols: Incorporation of 2,3-Difluoro-2,3-dihydro-1-benzofuran into Agrochemical Scaffolds

Introduction: The Strategic Advantage of Fluorine in Modern Agrochemicals The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. A key strategy in the design of modern crop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Modern Agrochemicals

The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. A key strategy in the design of modern crop protection agents is the selective incorporation of fluorine atoms into bioactive molecules.[1] This approach has gained significant traction due to the unique physicochemical properties that fluorine imparts, often leading to dramatic improvements in a compound's biological efficacy.[2][3]

The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and transport properties.[2][4] The strong carbon-fluorine bond enhances resistance to metabolic degradation, a crucial factor in ensuring the longevity and effectiveness of an agrochemical in the field.[1][3] Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more potent interactions with its biological target.[2] Consequently, fluorinated agrochemicals often exhibit higher efficacy at lower application rates, which is beneficial for reducing environmental impact.[1]

The 2,3-dihydro-1-benzofuran core is a privileged scaffold found in a multitude of biologically active natural products and synthetic compounds.[5][6][7] Its incorporation into agrochemicals is well-documented, with derivatives showing promise as insecticides and herbicides. The strategic addition of two fluorine atoms at the 2 and 3 positions of this dihydrobenzofuran ring system creates the 2,3-difluoro-2,3-dihydro-1-benzofuran moiety, a building block with significant potential for developing next-generation agrochemicals with enhanced performance profiles.

These application notes will provide a comprehensive guide for researchers on the rationale, synthetic strategies, and practical protocols for incorporating the 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold into novel agrochemical candidates.

The 2,3-Difluoro-2,3-dihydro-1-benzofuran Moiety: A Privileged Building Block

The unique arrangement of two fluorine atoms on the dihydrofuran ring of the benzofuran scaffold offers several distinct advantages in the context of agrochemical design.

Key Physicochemical and Biological Impacts:
Property EnhancedMechanistic RationaleReference
Metabolic Stability The high strength of the C-F bond makes the dihydrofuran ring less susceptible to oxidative metabolism by enzymes like cytochrome P450s. This can lead to a longer half-life in the target pest and reduced metabolic detoxification.[1][3][8][9]
Binding Affinity The electronegativity of the fluorine atoms can create favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the active site of the target protein, potentially increasing binding affinity and potency.[2]
Conformational Control The presence of two vicinal fluorine atoms can influence the preferred conformation of the dihydrofuran ring and adjacent substituents, potentially locking the molecule into a more bioactive conformation.[9]
Lipophilicity and Bioavailability The introduction of fluorine can increase the lipophilicity of the molecule, which may enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby improving bioavailability.[10]
Logical Flow for Agrochemical Design:

The following diagram illustrates the logical workflow for incorporating the 2,3-difluoro-2,3-dihydro-1-benzofuran moiety into a lead agrochemical scaffold.

Agrochemical_Design_Workflow cluster_0 Lead Identification & Optimization cluster_1 Synthesis & Incorporation cluster_2 Biological Evaluation Lead_Scaffold Identify Lead Agrochemical Scaffold SAR_Analysis Analyze Structure-Activity Relationship (SAR) Lead_Scaffold->SAR_Analysis Target_Site Identify Potential Site for Fluorination SAR_Analysis->Target_Site Synthesis_Benzofuran Synthesize 2,3-Difluoro-2,3-dihydro-1-benzofuran Precursor Target_Site->Synthesis_Benzofuran Coupling_Reaction Couple with Lead Scaffold Synthesis_Benzofuran->Coupling_Reaction Purification Purify and Characterize Final Compound Coupling_Reaction->Purification In_Vitro_Assay In Vitro Bioassays (Enzyme/Receptor) Purification->In_Vitro_Assay In_Vivo_Testing In Vivo Testing (Greenhouse/Field Trials) In_Vitro_Assay->In_Vivo_Testing Metabolism_Studies Metabolic Stability & Fate Studies In_Vivo_Testing->Metabolism_Studies Metabolism_Studies->SAR_Analysis Iterative Optimization

Caption: Workflow for agrochemical development.

Synthetic Protocols for Incorporation

The incorporation of the 2,3-difluoro-2,3-dihydro-1-benzofuran moiety can be achieved through several synthetic strategies. The choice of method will depend on the specific functionalities present in the target agrochemical scaffold.

Protocol 1: Synthesis of a Functionalized 2,3-Difluoro-2,3-dihydro-1-benzofuran Building Block

This protocol outlines a general method for preparing a functionalized 2,3-difluoro-2,3-dihydro-1-benzofuran intermediate that can be subsequently coupled to a variety of agrochemical scaffolds. A key strategy involves the intramolecular oxa-Michael addition starting from propargylic fluorides to generate gem-difluorodihydrobenzofurans.[11][12]

Step-by-Step Methodology:
  • Synthesis of Propargylic Ketone:

    • Start with a commercially available substituted phenol.

    • Protect the phenolic hydroxyl group (e.g., as a silyl ether).

    • Perform ortho-lithiation followed by reaction with a suitable propargyl aldehyde to generate the corresponding propargylic alcohol.

    • Oxidize the alcohol to the propargylic ketone using an appropriate oxidizing agent (e.g., Jones reagent).[12]

  • Gem-Difluorination:

    • Treat the propargylic ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the gem-difluoropropargylic intermediate.[12]

  • Deprotection and Cyclization:

    • Employ a one-pot deprotection-cyclization sequence. For instance, using concentrated sulfuric acid in the presence of dicyclohexylcarbodiimide (DCC) in THF can facilitate the removal of the protecting group and subsequent intramolecular oxa-Michael addition to form the gem-difluoro-2,3-dihydrobenzofuran ring system.[12] This reaction often yields a mixture of Z and E isomers which may require separation by chromatography.[12]

  • Functionalization of the Exocyclic Double Bond:

    • The resulting gem-difluorodihydrobenzofuran possesses an electrophilic exocyclic double bond, making it a versatile platform for further functionalization.[12]

    • Michael Addition: React with various nucleophiles (e.g., thiols, amines) to introduce desired functional groups. For example, the addition of 2-mercaptoethanol in the presence of a base like K2CO3 can introduce a hydroxyethylthio group.[12]

    • Diels-Alder Reaction: The double bond can also participate in Diels-Alder reactions to construct more complex polycyclic systems.[12]

Protocol 2: Palladium-Catalyzed Coupling Reactions

For agrochemical scaffolds containing aryl or vinyl halides or boronic acids, palladium-catalyzed cross-coupling reactions are a powerful tool for incorporating the fluorinated benzofuran moiety.

Step-by-Step Methodology:
  • Preparation of a Stannylated or Boronylated 2,3-Difluoro-2,3-dihydro-1-benzofuran:

    • Synthesize a halogenated derivative of the 2,3-difluoro-2,3-dihydro-1-benzofuran.

    • Convert the halide to a stannane or a boronic acid/ester derivative using standard organometallic chemistry techniques.

  • Suzuki or Stille Coupling:

    • React the stannylated or boronylated fluorinated benzofuran with the halogenated agrochemical scaffold in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a suitable ligand, and a base.

    • Alternatively, a halogenated fluorinated benzofuran can be coupled with a boronic acid or stannane derivative of the agrochemical scaffold.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Experimental Workflow Diagram:

Experimental_Workflow cluster_protocol1 Protocol 1: Building Block Synthesis cluster_protocol2 Protocol 2: Cross-Coupling A Substituted Phenol B Propargylic Ketone A->B Oxidation C gem-Difluoropropargylic Intermediate B->C Fluorination (DAST) D Functionalized gem-Difluoro- 2,3-dihydrobenzofuran C->D Deprotection/Cyclization F Boronylated Fluorinated Benzofuran D->F Boronylation E Halogenated Agrochemical Scaffold G Final Coupled Product E->G F->G Pd-Catalyzed Coupling H Purification & Analysis G->H

Caption: Synthetic workflow for fluorinated agrochemicals.

Characterization and Analysis

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity.

Standard Analytical Techniques:
TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the presence and position of the fluorine atoms.1H NMR will show characteristic shifts and coupling patterns for the protons on the dihydrofuran ring. 19F NMR is crucial for confirming the presence of fluorine and will show signals with specific chemical shifts and coupling to adjacent protons. 13C NMR will show the effect of fluorine substitution on the carbon chemical shifts.
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.High-resolution mass spectrometry (HRMS) should be used to obtain an accurate mass that matches the calculated molecular formula. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for C-F bonds, as well as other functional groups in the agrochemical scaffold, should be observed.
X-ray Crystallography To determine the three-dimensional structure of the molecule in the solid state.If a suitable single crystal can be obtained, this technique provides unambiguous structural confirmation and information about the molecular conformation.

Conclusion and Future Perspectives

The incorporation of the 2,3-difluoro-2,3-dihydro-1-benzofuran moiety represents a promising strategy for the development of novel agrochemicals with enhanced efficacy and improved metabolic stability. The synthetic protocols outlined in these application notes provide a practical guide for researchers to access these valuable building blocks and integrate them into diverse agrochemical scaffolds. Further research in this area could focus on developing more efficient and stereoselective methods for the synthesis of these fluorinated heterocycles, as well as exploring their application in a wider range of agrochemical classes, including fungicides and herbicides. The continued exploration of fluorination strategies will undoubtedly play a pivotal role in the future of crop protection.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available at: [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed, 15122630. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Agrochemicals: The Role of Fluorine in Modern Pesticides. Available at: [Link]

  • Unknown Author. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. PubMed Central. Available at: [Link]

  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Available at: [Link]

  • Unknown Author. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]

  • Unknown Author. (n.d.). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

  • Unknown Author. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Unknown Author. (2021). Metabolism and Toxicity of Fluorine Compounds - PMC. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • Unknown Author. (n.d.). Catalyst-controlled synthesis of spirocyclic benzofuranones. ResearchGate. Available at: [Link]

  • AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Available at: [Link]

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 28(01), 77-81. Available at: [Link]

  • Unknown Author. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Unknown Author. (n.d.). Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. ResearchGate. Available at: [Link]

  • Unknown Author. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Unknown Author. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Novel derivative compound produced from carbofuran insecticide degradation and transformation promoted by Pseudomonas fluorescens. FAO AGRIS. Available at: [Link]

  • Unknown Author. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. Available at: [Link]

  • Unknown Author. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers. Available at: [Link]

  • Unknown Author. (2023). Novel derivative compound produced from carbofuran insecticide degradation and transformation promoted by Pseudomonas fluorescens. ResearchGate. Available at: [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Unknown Author. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent - PMC. PubMed Central. Available at: [Link]

  • Unknown Author. (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Some examples of 2,3‐dihydrobenzofuran natural products. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. PubMed Central. Available at: [Link]

  • Unknown Author. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • Unknown Author. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Unknown Author. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 2,3-Difluoro-2,3-dihydro-1-benzofuran Synthesis

Case ID: BENZ-F2-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Last Updated: March 03, 2026 Executive Summary The synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BENZ-F2-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Last Updated: March 03, 2026

Executive Summary

The synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran (vicinal difluoride) represents a significant challenge in medicinal chemistry due to the high lability of the benzylic C–F bond. Unlike gem-difluorination (2,2-difluoro), which is thermodynamically stable, the 2,3-difluoro motif is prone to spontaneous dehydrofluorination (elimination of HF) to restore aromaticity or form 3-fluorobenzofurans.

This guide addresses the two primary failure modes: low conversion (kinetic issues) and purification loss (stability issues). We focus on the Oxidative Difluorination pathway, as it is the most direct route from commercially available benzofurans.

Module 1: Synthetic Routes & Protocol Analysis[1][2]

Two primary methodologies dominate the synthesis of this scaffold. Select the route that matches your available equipment.

Method A: Chemical Oxidant (Selectfluor/Silver(I))

Best for: Standard medicinal chemistry labs without electrochemical setups.

The Protocol:

  • Substrate: Benzofuran derivative (1.0 equiv).

  • Fluorine Source: Selectfluor (2.0 - 2.5 equiv).

  • Catalyst: AgNO₃ (10-20 mol%).

  • Solvent: Acetonitrile/Water (4:1 v/v). Water is critical for Selectfluor solubility but competes as a nucleophile.

  • Temperature: 60°C to 80°C (sealed tube).

Mechanism of Action: The reaction proceeds via a Single Electron Transfer (SET) mechanism. Ag(I) facilitates the generation of a radical cation from the electron-rich benzofuran double bond, which is then trapped by fluorine.

Method B: Anodic Fluorination (Electrochemical)

Best for: Scale-up and higher atom economy.

The Protocol:

  • Electrolyte: Et₃N·3HF or Et₄NF·4HF.

  • Anode: Platinum (Pt) plate.

  • Cathode: Platinum (Pt) or Stainless Steel.

  • Solvent: Acetonitrile or Dimethoxyethane (DME).

  • Conditions: Constant potential electrolysis (approx. 1.3–1.5 V vs. SCE).

Comparative Data Table
FeatureChemical Oxidation (Selectfluor/Ag)Electrochemical Fluorination
Yield (Typical) 30–55%50–75%
Diastereoselectivity Low (cis/trans mixture)Moderate (trans favored in DME)
Main Impurity 2-fluoro-3-hydroxy (from water)2-fluoro-benzofuran (elimination)
Scalability Low (Reagent cost high)High
Key Risk Over-oxidation / PolymerizationElectrode passivation

Module 2: Visualization of Reaction Pathways

Understanding the mechanism is the first step to troubleshooting. The diagram below illustrates the bifurcation between the desired difluorination and the common side reactions.

ReactionPathway Start Benzofuran (Substrate) RadCat Radical Cation Intermediate [A] Start->RadCat SET Oxidation (-e⁻) F_Rad Fluoro-Radical Intermediate [B] RadCat->F_Rad + F⁻ (Trap) Side_Elim Side Product: 2-Fluorobenzofuran (HF Elimination) RadCat->Side_Elim - H⁺ / - e⁻ Cation Cationic Intermediate [C] F_Rad->Cation -e⁻ (Oxidation) Product 2,3-Difluoro-2,3- dihydrobenzofuran Cation->Product + F⁻ Side_Nu Side Product: 3-Hydroxy-2-fluoro (Water Attack) Cation->Side_Nu + H₂O (Nucleophile) Product->Side_Elim Acidic Workup (Silica Gel)

Figure 1: Mechanistic pathway for oxidative difluorination. Note that the final product is chemically fragile and can revert to aromatic side products during workup.

Module 3: Troubleshooting Guide

Issue 1: "I see the product on LCMS, but it disappears after column chromatography."

Diagnosis: Acid-catalyzed dehydrofluorination. Root Cause: Standard silica gel is slightly acidic (pH 4–5). The benzylic C–F bond at position 3 is extremely sensitive to acid, leading to the rapid elimination of HF to restore the aromatic benzofuran system.

Corrective Protocol (The "Neutralization" Fix):

  • Never use standard silica gel directly.

  • Pre-treat Silica: Slurry your silica gel in the eluent containing 1–2% Triethylamine (Et₃N) before packing the column.

  • Alternative Phase: Use Neutral Alumina (Activity Grade III) instead of silica.

  • Workup: Wash the organic layer with saturated NaHCO₃ immediately after the reaction to quench any HF generated in situ.

Issue 2: "Low yield with significant formation of 3-hydroxy-2-fluoro byproduct."

Diagnosis: Competitive nucleophilic attack. Root Cause: In the Selectfluor/Ag protocol, water is required to solubilize the silver salts, but water is also a nucleophile that attacks the cationic intermediate (Intermediate C in Fig 1).

Corrective Protocol:

  • Solvent Switch: Reduce water content. Try using a biphasic system (DCM/Water) with a phase transfer catalyst, or switch to nitromethane/acetonitrile mixtures if solubility permits.

  • Reagent Addition: Add the Selectfluor in portions rather than all at once to keep the concentration of the oxidant controlled.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst deactivation or electrode passivation. Root Cause:

  • Chemical Method:[1][2][3][4][5][6] Ag(I) precipitates as AgCl or AgF, losing catalytic activity.

  • Electrochemical:[7][8] Polymer film formation on the anode.

Corrective Protocol:

  • Chemical: Add a fresh batch of AgNO₃ (5 mol%) after 4 hours. Ensure the reaction is under an inert atmosphere (Argon) to prevent oxygen interference with the radical chain.

  • Electrochemical: Pulse the potential (polarity reversal) every few minutes to clean the electrode surface.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DAST or Deoxo-Fluor on 2,3-dihydroxybenzofuran instead? A: We generally advise against this. Deoxyfluorination of benzylic alcohols in electron-rich rings often leads to rearrangement (ring contraction/expansion) or immediate elimination to the furan. The oxidative route (adding F across the double bond) is kinetically more controlled.

Q: Which isomer is more stable, cis or trans? A: The trans-isomer is generally more thermodynamically stable due to reduced steric repulsion between the fluorine atoms. However, the cis-isomer is often the kinetic product in surface-mediated reactions (like electrochemistry). If you need to separate them, use preparative HPLC on a neutral stationary phase (C18), avoiding acidic modifiers like TFA. Use Ammonium Acetate instead.

Q: My product turns brown upon storage. Why? A: This indicates HF elimination and subsequent polymerization of the resulting benzofuran species.

  • Storage Rule: Store neat oil at -20°C.

  • Stabilizer: Add a trace amount of solid K₂CO₃ or copper wire to the vial to scavenge trace acid.

References

  • Electrochemical Synthesis: Fuchigami, T., et al. "Electrochemical Partial Fluorination of Organic Compounds. 74. Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives." Journal of Organic Chemistry, 2004, 69(16), 5302–5306.

  • Selectfluor Mechanism: Li, Z., et al. "Silver-Catalyzed Radical Fluorination of Alkylboronates in Aqueous Solution."[1] Journal of the American Chemical Society, 2014. (Demonstrates the Ag/Selectfluor radical mechanism applicable here).

  • Silica Gel Instability: Roberson, C.E., et al. "Stability of fluoride complex with silica." Chemical Geology, 1978.[9] (Foundational chemistry regarding silica-fluoride interactions and acidity).

  • General Fluorination Review: "Head-to-head comparison of different synthetic routes to fluorofurans." BenchChem Technical Notes, 2025.

Sources

Optimization

Purification strategies to remove impurities from 2,3-Difluoro-2,3-dihydro-1-benzofuran

Executive Summary & Chemical Profile Target Molecule: 2,3-Difluoro-2,3-dihydro-1-benzofuran CAS: N/A (Specific isomer CASs vary; generic structure related to 496-16-2) Physical State: Liquid at room temperature.[1] Criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Molecule: 2,3-Difluoro-2,3-dihydro-1-benzofuran CAS: N/A (Specific isomer CASs vary; generic structure related to 496-16-2) Physical State: Liquid at room temperature.[1] Critical Attribute: Exists as a mixture of cis and trans diastereomers.[2][3]

This guide addresses the purification of 2,3-difluoro-2,3-dihydro-1-benzofuran, a fluorinated heterocycle often synthesized via electrophilic fluorination or halogen exchange (e.g., AgF treatment of dibromo-precursors). The primary challenge in purifying this compound is its susceptibility to dehydrofluorination (elimination of HF), which reverts the molecule to the aromatic benzofuran or monofluoro-benzofuran. Consequently, thermal stress must be minimized.

Impurity Profile
Impurity TypeOriginRemoval Strategy
Benzofuran / Monofluoro-benzofuran Degradation product (HF elimination) or over-reaction.[2]Silica Gel Chromatography (Significant polarity difference).[2][3][4]
2,3-Dibromo-2,3-dihydrobenzofuran Unreacted starting material (if AgF route used).Flash Chromatography (Elutes later than fluorinated product).[2]
Phenolic Ring-Opened Byproducts Hydrolysis during workup (acid/base sensitive).[2]Alkaline wash (careful) or Chromatography.[2]
Diastereomers (cis vs trans) Inherent to synthesis mechanism.[2]High-Resolution Silica Chromatography or Prep-HPLC.[2]

Core Purification Strategy

The "Golden Path" for purifying this molecule relies on Normal Phase Chromatography rather than distillation.[2] While the non-fluorinated analog boils at ~189°C, the difluoro derivative is thermally labile. Heating to boiling temperatures often catalyzes the elimination of HF, contaminating the distillate with aromatic benzofurans.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (cis/trans + impurities) Workup Mild Aqueous Workup (Neutral pH, <25°C) Crude->Workup Remove salts Flash Flash Chromatography (Silica Gel, Hex/EtOAc) Workup->Flash Bulk Purification QC QC: 1H/19F NMR Flash->QC Check Purity IsomerSep Isomer Separation (Prep-HPLC / Slow Column) QC->IsomerSep If diastereomer sep required Final Pure 2,3-Difluoro-2,3-dihydro-1-benzofuran QC->Final If mixture accepted IsomerSep->Final

Figure 1: Recommended purification workflow emphasizing non-thermal separation methods.

Detailed Protocols

Protocol A: Flash Column Chromatography (Bulk Purification)

This method removes the aromatic elimination byproducts and unreacted starting materials.[2]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2] Note: Ensure silica is neutral; highly acidic silica can promote decomposition.[2]

  • Mobile Phase: Petroleum Ether (PE) or Hexanes / Ethyl Acetate (EtOAc).[2]

Step-by-Step:

  • Column Packing: Pack the column using 100% Petroleum Ether.[2]

  • Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂ or Hexanes.[2] Load carefully onto the silica bed.[2]

  • Elution Gradient:

    • 0–5% EtOAc in PE: Elutes non-polar aromatic impurities (benzofuran, monofluoro-benzofurans).[2]

    • 5–10% EtOAc in PE: Elutes the target 2,3-difluoro-2,3-dihydro-1-benzofuran . The trans isomer typically elutes slightly before the cis isomer due to dipole moment differences, though overlap is significant.

    • >15% EtOAc in PE: Elutes unreacted dibromo precursors and ring-opened phenols.[2]

  • Fraction Collection: Collect small fractions. Use TLC (visualize with UV or KMnO4 stain) to monitor.[2] The product is UV active.

Protocol B: Separation of cis and trans Isomers

If your application requires stereochemical purity (e.g., mechanistic studies), standard flash columns may be insufficient.[2]

Technique: Preparative Normal Phase HPLC

  • Column: Silica or Cyano (CN) bonded phase (e.g., 5µm, 21.2 x 250 mm).[2]

  • Mobile Phase: Isocratic Hexane:Isopropanol (99:1 or 98:2).[2]

  • Flow Rate: 10–20 mL/min (depending on column diameter).[2]

  • Detection: UV at 254 nm.[2][5]

  • Logic: The cis and trans isomers have distinct 3D shapes and dipole moments.[2] The cis isomer, with both fluorines on the same face, generally interacts more strongly with the polar stationary phase than the trans isomer, leading to greater retention.

Technical Support Center: Troubleshooting & FAQs

Q1: I see a new impurity appearing in my NMR after distillation. What happened?

Diagnosis: Thermal Elimination (Dehydrofluorination).[2] Explanation: You likely overheated the compound. 2,3-Difluoro-2,3-dihydrobenzofurans are prone to losing HF to form 2-fluorobenzofuran or 3-fluorobenzofuran. This aromatization is thermodynamically favorable. Solution: Avoid distillation if possible. If solvent removal is necessary, use a rotary evaporator with a bath temperature < 30°C and high vacuum.[2] Do not attempt fractional distillation at atmospheric pressure.[2]

Q2: How do I distinguish the cis and trans isomers by NMR?

Diagnosis: Stereochemical Assignment.[2][6] Explanation: The coupling constants between the proton and fluorine atoms (


) are stereodependent.
  • Trans Isomer: The H-2 and H-3 protons are anti-periplanar to the fluorines on the opposite carbons. Typically, the vicinal H-F coupling (

    
     or 
    
    
    
    ) is smaller or distinct compared to the cis.
  • Cis Isomer: The vicinal coupling constants reflect the syn-clinal relationship.[2]

  • Reference Data: According to Baciocchi et al. (1980),

    
     values and chemical shifts in 
    
    
    
    F NMR are definitive.[2] The cis isomer often shows a larger vicinal H-F coupling due to the specific dihedral angle in the dihydrobenzofuran ring pucker.
Q3: My yield is low after silica chromatography. Is the product stuck?

Diagnosis: On-column Degradation.[2] Explanation: Commercial silica gel is slightly acidic (pH ~6.5). This acidity can catalyze the elimination of HF, especially if the residence time on the column is long. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading to neutralize acid sites.[2]

  • Switch Support: Use Neutral Alumina (Activity Grade III) instead of silica.[2] It is less likely to promote acid-catalyzed elimination.[2]

Q4: Can I store this compound on the shelf?

Diagnosis: Stability Management. Explanation: The C-F bond at the benzylic position (C2/C3) is reactive.[2] Moisture can lead to hydrolysis, and heat leads to elimination.[2] Solution: Store the purified compound neat (undiluted) or in an inert solvent (like benzene-d6 or CDCl3 for short term) at -20°C under Argon. Avoid storage in protic solvents like methanol, which may promote solvolysis over time.[2]

Degradation Pathway Diagram

Understanding the enemy (degradation) is key to prevention.[2]

Degradation Target 2,3-Difluoro-2,3-dihydrobenzofuran (Liquid, Colorless) Heat Trigger: Heat (>50°C) or Acidic Conditions Target->Heat Transition Transition State (HF Elimination) Heat->Transition Product 2-Fluorobenzofuran / Benzofuran (Aromatic, UV Active) Transition->Product HF Hydrogen Fluoride (HF) (Corrosive byproduct) Transition->HF

Figure 2: Thermal and acid-catalyzed degradation pathway leading to aromatization.

References

  • Baciocchi, E., Ruzziconi, R., & Sebastiani, G. V. (1980).[2] Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran. Journal of Heterocyclic Chemistry, 17(5), 1147–1148.[2] [Link] Grounding: Establishes the existence of isomers, NMR characterization, and silica chromatography as the isolation method.

  • PubChem. (n.d.).[2][7] 2,3-Dihydrobenzofuran (Compound Summary). National Library of Medicine.[2] [Link] Grounding: Provides physical property baselines for the dihydrobenzofuran core (boiling points, solubility).

  • Organic Chemistry Portal. (n.d.).[2] Synthesis of 2,3-Dihydrobenzofurans. [Link] Grounding: General synthetic strategies and stability considerations for dihydrobenzofuran scaffolds.

Sources

Troubleshooting

Preventing defluorination and decomposition of 2,3-Difluoro-2,3-dihydro-1-benzofuran

Technical Support Center: Stabilizing 2,3-Difluoro-2,3-dihydro-1-benzofuran Overview & Scientific Context Welcome to the advanced troubleshooting and technical support center for the handling, isolation, and storage of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2,3-Difluoro-2,3-dihydro-1-benzofuran

Overview & Scientific Context Welcome to the advanced troubleshooting and technical support center for the handling, isolation, and storage of 2,3-difluoro-2,3-dihydro-1-benzofuran. As a Senior Application Scientist, I frequently consult with research teams who have successfully synthesized this compound via anodic fluorination or electrophilic fluorinating agents, only to lose their entire yield during workup or storage.

The core issue stems from the compound's unique electronic topology. The molecule features a benzylic fluorine at C3 and an acetal-like fluorine at C2. This dual activation dramatically lowers the activation energy required for dehydrofluorination (loss of HF). Understanding this causality is the first step in preventing the degradation of your hard-won material.

Section 1: Mechanistic Causality of Defluorination

When exposed to basic conditions or thermal stress, the relatively acidic proton at the C3 position is abstracted. This initiates an E1cB-like elimination cascade. Crucially, the dehydrofluorination of the cis-difluoro derivative does not yield the standard aromatic 2-fluorobenzofuran; instead, it furnishes the nonaromatic 2-fluoro-3-benzofuranylidene derivative. Recognizing this specific byproduct in your NMR or mass spectra is a definitive diagnostic marker that your reaction or workup conditions are too basic.

Mechanism A cis-2,3-Difluoro-2,3- dihydrobenzofuran B Base Attack (Deprotonation at C3) A->B OH- / RO- C Carbanion / Enolate-like Intermediate B->C -H+ D Loss of Fluoride (F-) from C2 C->D E1cB Pathway E 2-Fluoro-3- benzofuranylidene D->E -F-

Base-catalyzed dehydrofluorination pathway to 2-fluoro-3-benzofuranylidene.

Section 2: Troubleshooting Guide & FAQs

Q1: My isolated 2,3-difluoro-2,3-dihydro-1-benzofuran degrades into a complex mixture within 24 hours of storage. How can I prevent this? Causality: Standard borosilicate glass vials possess mildly acidic and basic surface silanol groups that act as heterogeneous catalysts for the cleavage of the sensitive C2-F bond. Additionally, ambient thermal energy provides the activation energy necessary for spontaneous HF loss. Actionable Solution: You must eliminate both surface catalysis and thermal stress. Store the compound exclusively in PTFE (Teflon) or silanized glass vials. Maintain the storage temperature strictly at or below -20 °C under a dry argon atmosphere.

Q2: During my aqueous workup, I lose over 50% of my product to defluorination. What is the correct quenching strategy? Causality: Standard basic quenches (e.g., saturated NaHCO3, pH ~8.3) are excessively basic for this substrate. The hydroxide/bicarbonate ions rapidly deprotonate the C3 position, triggering the elimination cascade[1]. Conversely, highly acidic conditions protonate the ring oxygen, facilitating the departure of the C2 fluoride via an oxocarbenium intermediate. Actionable Solution: Utilize a strictly pH-controlled phosphate buffer (pH 6.8 - 7.2) pre-chilled to 0-5 °C. This neutral, cold environment arrests both base-catalyzed elimination and acid-catalyzed solvolysis.

Q3: I am trying to analyze my product via GC-MS, but I only see peaks corresponding to[M-HF] and [M-2HF]. Is my product decomposing in the instrument? Causality: Yes. The thermal stress of a standard GC inlet (typically set to 250 °C) causes instantaneous pyrolytic dehydrofluorination. The mass spectra you are observing belong to the degradation products, not your intact molecule. Actionable Solution: Abandon GC-MS for this compound. Switch your analytical workflow to LC-MS utilizing a cold ESI source, or rely entirely on 19F and 1H NMR for structural validation. The intact trans-isomer will show characteristic 19F NMR signals at approximately -62 ppm (dd) and -89 ppm (m)[2].

Section 3: Quantitative Data & Parameters

To assist in your experimental design, the following tables summarize the stability matrix of 2,3-difluoro-2,3-dihydro-1-benzofuran and the optimal buffers for workup.

Table 1: Stability Matrix of 2,3-Difluoro-2,3-dihydro-1-benzofuran

Environmental ConditionTemperatureContainer MaterialEstimated Half-LifePrimary Degradation Pathway
Ambient Air / Light25 °CStandard Glass< 12 HoursSurface-catalyzed defluorination
Inert Argon25 °CPTFE (Teflon)~ 3 DaysThermal dehydrofluorination
Basic Solution (pH > 8)25 °CGlass / PTFE< 1 HourE1cB Elimination
Inert Argon-20 °CPTFE (Teflon)> 6 MonthsStable

Table 2: Recommended Aqueous Workup Buffers

Buffer SystempH RangeSuitability for ExtractionRisk of Defluorination
Sat. NaHCO38.2 - 8.5PoorHigh (Base-catalyzed)
0.1 M Phosphate Buffer6.8 - 7.2ExcellentMinimal (Optimal range)
Sat. NH4Cl4.5 - 5.5ModerateModerate (Acid-catalyzed)
1 M HCl< 1.0PoorHigh (Oxocarbenium formation)

Section 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your workflow, every step of this isolation protocol includes a self-validating check to ensure the compound's integrity is maintained.

Step 1: Reaction Quenching

  • Action: Pre-chill a 0.1 M sodium phosphate buffer (pH 7.0) to 0-5 °C in an ice bath. Slowly add your crude reaction mixture to the buffer under vigorous stirring.

  • Validation: Dip a pH test strip into the aqueous layer. It must read strictly between 6.5 and 7.5. If it strays, adjust dropwise with cold 0.1 M HCl or 0.1 M NaOH before proceeding.

Step 2: Low-Temperature Extraction

  • Action: Extract the aqueous mixture with pre-chilled dichloromethane (DCM) (0-5 °C). Avoid ethyl acetate if residual acid/base from the reaction might catalyze its hydrolysis.

  • Validation: Ensure the phase separation is sharp. Emulsions can trap the product in the aqueous phase, increasing degradation time.

Step 3: Drying and Desiccation

  • Action: Dry the combined organic layers over anhydrous Na2SO4. Do not use K2CO3, as its basicity will induce immediate defluorination[1].

  • Validation: The DCM solution should be completely transparent, indicating the total removal of water.

Step 4: Concentration

  • Action: Evaporate the solvent in vacuo. Critical: The rotary evaporator water bath must not exceed 20 °C.

  • Validation (The NMR Check): Take a 5 µL aliquot of the crude oil and dissolve it in CDCl3. Run a rapid 19F NMR. You must observe the characteristic doublet of doublets at ~ -62 ppm and a multiplet at ~ -89 ppm[2]. The appearance of new singlets in the aromatic fluorine region (-110 to -130 ppm) indicates that thermal defluorination occurred during evaporation.

Step 5: Storage

  • Action: Immediately transfer the validated crude or purified oil into a PTFE (Teflon) vial. Flush the vial with dry argon for 30 seconds, seal tightly, and store at -20 °C.

Workflow S1 1. Reaction Quench (Cold pH 7.0 Buffer, 0°C) S2 2. Organic Extraction (DCM, < 5°C) S1->S2 S3 3. Mild Washing (Avoid basic brine) S2->S3 S4 4. Desiccation (Anhydrous Na2SO4) S3->S4 S5 5. Concentration (Vacuum, bath < 20°C) S4->S5 S6 6. Long-term Storage (PTFE vial, -20°C, Ar atm) S5->S6

Step-by-step low-temperature isolation workflow to prevent defluorination.

References

  • Electrochemical partial fluorination of organic compounds. 74.
  • Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran.
  • Electrochemical Partial Fluorination of Organic Compounds. 74. Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives.

Sources

Optimization

Troubleshooting NMR baseline noise in 2,3-Difluoro-2,3-dihydro-1-benzofuran analysis

Topic: 2,3-Difluoro-2,3-dihydro-1-benzofuran Analysis To: Research Scientists & QC Analysts From: Senior Application Scientist, NMR Division Re: Resolving Baseline Artifacts and "Noise" in Fluorinated Heterocycles Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Difluoro-2,3-dihydro-1-benzofuran Analysis

To: Research Scientists & QC Analysts From: Senior Application Scientist, NMR Division Re: Resolving Baseline Artifacts and "Noise" in Fluorinated Heterocycles

Executive Summary

Analyzing 2,3-Difluoro-2,3-dihydro-1-benzofuran presents a "perfect storm" for NMR baseline issues. You are dealing with a molecule that combines wide spectral width requirements (due to


F), strong homonuclear and heteronuclear coupling  (

H-

F,

F-

F), and conformational dynamics (ring puckering).

What you perceive as "noise" is likely a combination of three distinct phenomena:

  • Acoustic Ringing: A hardware artifact causing rolling baselines.[1][2]

  • Probe Background: Broad "humps" from fluorinated probe components.[1]

  • Dynamic Exchange: Real chemical signals broadened into the baseline due to ring conformational flipping.

This guide isolates these variables using a self-validating troubleshooting workflow.

Part 1: The Diagnostic Workflow

Before adjusting parameters, categorize your "noise" using this visual logic tree.

TroubleshootingFlow Start Start: Identify Baseline Anomaly TypeCheck What does the 'Noise' look like? Start->TypeCheck Rolling Sinusoidal 'Roll' or Low-Freq Wavy Line TypeCheck->Rolling Wavy/Rolling BroadHump Wide, Broad Hump (>10 ppm width) TypeCheck->BroadHump Wide Hill SharpGrass Sharp, jagged 'grass' near base of peaks TypeCheck->SharpGrass Jagged/Spiky Sol_Ring Issue: Acoustic Ringing Fix: Backward Linear Prediction (LPSVD) Rolling->Sol_Ring Sol_Back Issue: Probe Background (Teflon) Fix: Depth Pulse / Subtraction BroadHump->Sol_Back Sol_Dyn Issue: Conformational Exchange Fix: Variable Temp (VT) NMR SharpGrass->Sol_Dyn

Figure 1: Diagnostic decision tree for classifying baseline anomalies in fluorinated heterocycles.

Part 2: Technical Deep Dive & Solutions
Issue 1: The "Rolling" Baseline (Acoustic Ringing)

The Science:


F has a gyromagnetic ratio (83% of 

H) and frequency close to protons. However,

F spectra often require huge spectral widths (SW > 200 ppm). High-Q probes often "ring" (vibrate) mechanically after a high-power pulse. This ringing is interpreted by the receiver as a low-frequency signal, resulting in a rolling baseline.

The Fix: Backward Linear Prediction (LPSVD) Do not use aggressive polynomial baseline correction (e.g., abs in TopSpin), as it distorts integration. Instead, reconstruct the first few corrupted data points of the FID.

Protocol: Applying Backward LP

  • Visualize FID: Go to the FID window. Look at the first 10–20 points. If they are wildly distinct from the decay curve, they are corrupted by ringing.

  • Set Parameters:

    • Mode: Backward Linear Prediction.[3][4][5]

    • Basis Points: 32–64 (Use more if the roll is complex).

    • Coefficients: 8–16.

    • Points to Predict: Start with 16. Increase until the roll disappears in the transformed spectrum.

  • Re-Process: Apply the LP, then Fourier Transform.

Issue 2: The "Ghost" Hump (Probe Background)

The Science: Most NMR probes contain PTFE (Teflon) or other fluoropolymers in their capacitors or structural supports. These solids have very short


 relaxation times, appearing as extremely broad "humps" (10–50 ppm wide) in the baseline.

The Fix: The "Depth" Pulse Sequence Standard background subtraction (running an empty tube) is often imperfect due to tuning differences.[6] Use a


-filter to eliminate the fast-relaxing solid signals from the probe while keeping the liquid signal from your benzofuran.

Protocol: Depth Pulse Setup

  • Pulse Sequence: zg (standard)

    
     Change to a spin-echo or "depth" sequence (
    
    
    
    ).
  • Delay (

    
    ):  Set to 
    
    
    
    .
    • Logic: The solid background signal decays to zero within microseconds. Your liquid sample (2,3-dihydrobenzofuran) has a

      
       in the seconds range and will persist.
      
  • Result: The broad hump vanishes; the sharp analyte peaks remain.[5]

Issue 3: "Grass" at the Peak Base (Conformational Dynamics)

The Science: 2,3-Difluoro-2,3-dihydro-1-benzofuran is not planar. The five-membered ring undergoes "puckering" (envelope conformation flipping).

  • If the flip rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between conformers, the signals broaden significantly (coalescence regime).
  • This looks like "noise" or "grass" at the base of your main peaks, often mistaken for impurities.

The Fix: Variable Temperature (VT) Validation

  • Heat it up: Run the sample at +40°C or +50°C.

    • Outcome: If the "noise" sharpens into the main peak, it was dynamic exchange (fast exchange limit).

  • Cool it down: Run at -20°C.

    • Outcome: If the "noise" separates into distinct, sharp minor peaks, you have "frozen" the conformers (slow exchange limit).

Part 3: Quantitative Data & Reference Values

When analyzing 2,3-Difluoro-2,3-dihydro-1-benzofuran, ensure your acquisition parameters match the physical requirements of the nuclei.

ParameterRecommended ValueReason
Spectral Width (

F)
> 250 ppmCaptures both F-2 and F-3 shifts and prevents folding.
Relaxation Delay (D1) > 5

T1 (approx 5-7s)
Fluorine T1s can be long; essential for quantitative integration.
O1P (Center Freq) -150 ppmCenters the window between typical C-F aliphatic and aromatic shifts.
Acquisition Time (AQ) > 1.0 secPrevents truncation artifacts ("wiggles") at the base of sharp peaks.

Expected Coupling Constants (J-Values) for Verification:

  • 
     (Geminal):  45 – 55 Hz (Huge splitting).
    
  • 
     (Vicinal):  5 – 15 Hz (Dependent on cis/trans geometry).
    
  • Note: If your "noise" peaks are spaced by exactly these values, they are real satellites , not noise.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a massive distortion at the start of the FID. Should I just "Left Shift" (cut) the data? A: No. Left shifting deletes the first data points, which contain the integral intensity information. This causes severe phase errors (frequency-dependent phase roll). Always use Backward Linear Prediction to reconstruct these points rather than deleting them [1, 2].

Q2: My baseline is flat, but I see "wiggles" on the sides of my fluorine peaks. A: This is Truncation Artifact (Gibbs Phenomenon). Your acquisition time (AQ) is too short, cutting off the signal before it decayed to zero.[7]

  • Fix: Increase AQ or apply a window function like Exponential Multiplication (LB = 1.0 Hz) or a Hanning Window during processing.

Q3: Can I use the "Baseline Correction" button in Mnova/TopSpin automatically? A: Be careful. Automated algorithms (like Whittaker Smoother) work well for sharp peaks but often interpret the broad "puckering" signals of dihydrobenzofurans as baseline drift and subtract them. This ruins your integration. Always inspect the "Correction" preview to ensure it isn't cutting into the base of your multiplets [3].

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 2: Signal Processing and Linear Prediction).

  • University of Ottawa NMR Facility. (2008).[8] Backward Linear Prediction for Acoustic Ringing.

  • Mestrelab Research. (2023). Baseline Correction Strategies in Mnova.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Specifics on F-F coupling and probe background).

Sources

Troubleshooting

Technical Support Center: Benzofuran Fluorination Optimization

Topic: Optimizing Temperature Control During Benzofuran Fluorination Ticket ID: BZF-F-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The Thermal Tightrope Welcome to the Advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Control During Benzofuran Fluorination Ticket ID: BZF-F-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Thermal Tightrope

Welcome to the Advanced Technical Support Center. You are likely here because your benzofuran fluorination yielded a black tar, a complex regioisomeric mixture, or an alarming exotherm.[1]

Benzofuran is an electron-rich heterocycle that presents a unique paradox in fluorination: it requires aggressive electrophilic sources (like Selectfluor® or NFSI) to overcome the aromatic stability, yet it possesses a vinyl ether-like C2-C3 bond that is highly sensitive to acid-catalyzed polymerization [1][2].[1]

Temperature is not just a variable here; it is the primary switch between three competing pathways:

  • Kinetic Fluorination (Desired): Rapid C-F bond formation.[1]

  • Thermodynamic Isomerization (Side Reaction): Migration of the fluorine or double-bond shifts.[1]

  • Cationic Polymerization (Fatal): Acid-catalyzed chain growth, accelerated by heat.[1]

This guide provides the protocols and logic to navigate this thermal tightrope.

Module 1: The Thermodynamics of Selectivity

Before optimizing, you must visualize the invisible forces in your flask. The diagram below maps the critical divergence points where temperature control determines the fate of your reaction.

Benzofuran_Fluorination_Pathways cluster_conditions Critical Control Factors Start Benzofuran Substrate Intermediate Cationic Intermediate (Wheland) Start->Intermediate  + Reagent Reagent Electrophilic Source (Selectfluor/NFSI) Product_C2 C2-Fluoro Product (Thermodynamic) Intermediate->Product_C2  High T (> 40°C) or Rearrangement Product_C3 C3-Fluoro Product (Kinetic) Intermediate->Product_C3  Low T (< 0°C) Polymer Polymerization (Tar) (Acid + Heat) Intermediate->Polymer  Uncontrolled Exotherm + HF Byproduct

Figure 1: Reaction divergence based on thermal energy input. Note that high temperatures favor thermodynamic rearrangement or irreversible polymerization.[1]

Module 2: Troubleshooting Guide (The Help Desk)

Identify your symptom below to find the root cause and immediate solution.

Symptom 1: Reaction mixture turned black/viscous ("Tarring")[1]
  • Root Cause: The Acid-Temperature Trap. Electrophilic fluorination generates HF (hydrofluoric acid) as a byproduct.[1] Benzofurans are acid-labile.[1] If

    
     in the presence of HF, cationic polymerization initiates [3].
    
  • Immediate Fix:

    • Lower Temperature: Run the addition at -10°C or lower.

    • Buffer the System: Add an inorganic base (e.g., NaHCO₃) or a non-nucleophilic organic base (e.g., 2,6-di-tert-butylpyridine) to scavenge HF immediately.[1]

Symptom 2: Low Conversion despite excess reagent[1]
  • Root Cause: Solubility vs. Reactivity Mismatch. Reagents like Selectfluor are salts (insoluble in non-polar solvents).[1] At low temperatures (e.g., -78°C), solubility in MeCN drops, stalling the reaction.[1]

  • Immediate Fix:

    • Solvent Switch: Use a Nitromethane/MeCN (1:[1]1) mixture to maintain reagent solubility at lower temperatures.[1]

    • Ramp Protocol: Initiate at -20°C for selectivity, then slowly ramp to 0°C or RT to push conversion (See Protocol A).

Symptom 3: Loss of Regioselectivity (Mixture of C2/C3)
  • Root Cause: Thermodynamic Equilibration. C3 is often the kinetic site (highest electron density), but C2 is thermodynamically more stable for certain substituted benzofurans.[1] High temperatures accelerate the equilibration to the thermodynamic mix [4].

  • Immediate Fix:

    • Cryogenic Quench: Do not let the reaction warm to RT for workup. Quench at the reaction temperature (-10°C).

    • Flow Chemistry: Switch to a flow reactor to limit the residence time (

      
      ) to seconds, trapping the kinetic product (See Protocol B).
      

Module 3: Advanced Optimization Protocols

Protocol A: The "Cold-Ramp" Batch Method (Selectfluor)

Best for: Initial screening and gram-scale synthesis.[1]

Reagents: Benzofuran substrate (1.0 equiv), Selectfluor® (1.2 equiv), MeCN (0.1 M), NaHCO₃ (2.0 equiv).[1]

  • Setup: Charge a flame-dried flask with Selectfluor and NaHCO₃ (solid buffer is critical to prevent polymerization). Add MeCN.

  • Cooling: Cool the suspension to -10°C using an ice/salt bath. Do not use -78°C as Selectfluor solubility becomes rate-limiting.[1]

  • Addition: Dissolve the benzofuran in minimal MeCN and add dropwise over 30 minutes. Monitor internal temperature; do not allow

    
    .
    
  • The Ramp: Stir at -10°C for 2 hours. If TLC shows incomplete conversion, allow the bath to expire naturally to 0°C over 1 hour.

  • Quench: Pour cold mixture directly into saturated aqueous NaHCO₃.

Data Profile:

Parameter Standard (RT) Cold-Ramp (-10°C → 0°C)
Yield 45-60% 75-88%
Purity Low (Oligomers present) High

| C3:C2 Ratio | 60:40 | >90:10 (Substrate dependent) |[1]

Protocol B: Continuous Flow Fluorination

Best for: Scale-up, safety, and precise kinetic control.[1]

Flow chemistry is the gold standard for this transformation because it decouples heat transfer from mixing [5].[1]

Flow_Process PumpA Pump A: Benzofuran (in MeCN) Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Selectfluor (in MeCN/H2O) PumpB->Mixer Reactor PFA Coil Reactor Temp: 0°C to 20°C Res. Time: 10-30 min Mixer->Reactor Quench In-line Quench (Basic Alumina) Reactor->Quench Collection Product Collection Quench->Collection

Figure 2: Continuous flow setup minimizing contact time with HF byproducts.[1]

Step-by-Step:

  • Feed A: 0.2 M Benzofuran in MeCN.

  • Feed B: 0.25 M Selectfluor in MeCN/H₂O (9:1). Note: Small amount of water aids Selectfluor solubility in flow.

  • Reactor: 10 mL PFA coil submerged in a chiller at 0°C.

  • Flow Rate: Adjust for a residence time (

    
    ) of 15 minutes.
    
  • Scavenging: Pass the output stream through a column of basic alumina or polymer-supported carbonate to remove HF immediately before collection.[1]

Module 4: FAQ

Q: Can I use Palladium catalysis (e.g., Pd(OAc)₂ + NFSI) to improve selectivity? A: Yes, but be careful with temperature.[1] Pd-catalyzed C-H fluorination typically proceeds via a Pd(IV)-F intermediate.[1] This cycle often requires heating to 60-80°C to overcome the activation energy for C-H cleavage [6].[1] At these temperatures, the risk of benzofuran polymerization increases. If you must use Pd, use a highly active ligand (like those developed by the Ritter group) that permits RT operation.[1]

Q: Why do you recommend MeCN? It freezes at -45°C. A: MeCN is the only common solvent that solubilizes Selectfluor effectively.[1] For lower temperature work (<-40°C), mix MeCN with Nitromethane or DCM, but be aware that Selectfluor solubility will drop, potentially stalling the reaction.[1]

Q: My reaction exothermed and ejected the septum. What happened? A: You likely experienced a "thermal runaway."[1] Electrophilic fluorination is highly exothermic.[1] In a batch reactor, if the addition is too fast, the heat accumulation accelerates the reaction rate, which generates more heat (positive feedback). This is why Protocol B (Flow) is safer—the high surface-area-to-volume ratio of the tubing dissipates this heat instantly.[1]

References

  • Selectfluor Reagent Properties: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[1][2][1]

  • Benzofuran Polymerization: Deng, J., et al. Renewable Benzofuran Polymerization Initiated by Lewis Acid Al(C6F5)3 and Mechanism.[1][3][1]

  • Acid Sensitivity: Li, Z., et al. Recent Advances in the Application of Selectfluor as a Versatile Mediator.[1]

  • Regioselectivity Mechanisms: Tredwell, M., & Gouverneur, V. Electrophilic Fluorination of Heterocycles.[1][1]

  • Flow Chemistry Optimization: Baumann, M., Baxendale, I. R., & Ley, S. V.[4] The use of diethylaminosulfur-trifluoride (DAST) and Selectfluor for fluorination in a continuous flow reactor.[1][5][1]

  • Pd-Catalyzed Fluorination: Furuya, T., Kamlet, A. S., & Ritter, T. Catalysis for Fluorination and Trifluoromethylation.[1][1]

Sources

Optimization

Resolving stability issues of 2,3-Difluoro-2,3-dihydro-1-benzofuran in solution

Technical Support Center: 2,3-Difluoro-2,3-dihydro-1-benzofuran Stability & Handling Topic: Resolving Stability Issues of 2,3-Difluoro-2,3-dihydro-1-benzofuran in Solution Role: Senior Application Scientist Audience: Med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3-Difluoro-2,3-dihydro-1-benzofuran Stability & Handling

Topic: Resolving Stability Issues of 2,3-Difluoro-2,3-dihydro-1-benzofuran in Solution Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary: The Stability Paradox

2,3-Difluoro-2,3-dihydro-1-benzofuran is a deceptively simple scaffold. While it serves as a critical bioisostere in medicinal chemistry, its stability profile is governed by a potent thermodynamic driving force: aromatization .

Unlike standard dihydrobenzofurans, the presence of fluorine atoms at the C2 and C3 positions creates a "loaded spring." The compound is prone to dehydrofluorination (elimination of HF) to restore the aromaticity of the benzofuran system. Furthermore, the C2-fluorine atom confers hemiacetal-like character to the ether linkage, making the ring susceptible to hydrolytic opening under nucleophilic conditions.

This guide provides the protocols necessary to arrest these degradation pathways and maintain sample integrity.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "My LC-MS/NMR shows a growing impurity with M-20 mass difference."

Diagnosis: Spontaneous Dehydrofluorination. Mechanism: The most common degradation pathway is the elimination of Hydrogen Fluoride (HF) to form 2- or 3-fluorobenzofuran, or fully aromatized benzofuran. This is driven by the restoration of aromaticity in the furan ring. Causality:

  • Basic Impurities: Even trace alkalinity (e.g., from glassware washed in basic detergent, or residual amines in solvents) catalyzes the abstraction of the acidic protons at C2/C3.

  • Thermal Stress: Elevated temperatures lower the activation energy for elimination.

Corrective Protocol:

  • Acidify the Matrix: Maintain the solution slightly acidic (0.1% Formic acid or Acetic acid) to suppress base-catalyzed elimination.

  • Temperature Control: Store all solutions at -20°C or lower. Never heat above 40°C during concentration; use a stream of

    
     gas rather than a rotary evaporator bath if possible.
    
Issue 2: "I see ring-opened products or aldehydes in my protic solvent samples."

Diagnosis: Solvolysis/Hydrolysis via the Anomeric Effect. Mechanism: The C2 position acts as a cyclic


-fluoro ether. In the presence of water or alcohols (MeOH, EtOH), the fluorine can be displaced via an 

-like mechanism stabilized by the adjacent oxygen lone pair (oxocarbenium ion intermediate), leading to ring opening or acetal exchange.

Corrective Protocol:

  • Solvent Selection: Switch to non-nucleophilic, aprotic solvents.

    • Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), Chloroform (

      
      ).
      
    • Forbidden: Methanol, Ethanol, Water, DMSO (unless anhydrous and acid-free).

  • Dessication: Ensure solvents are dried over molecular sieves (3Å or 4Å) before dissolution.

Issue 3: "The NMR peaks are broadening or splitting unexpectedly."

Diagnosis: Cis/Trans Isomerization or Conformational Flux. Mechanism: 2,3-Difluoro-2,3-dihydrobenzofuran exists as cis and trans diastereomers. The coupling constants (


 and 

) are sensitive to the puckering of the dihydrofuran ring. Broadening often indicates dynamic exchange or the presence of HF (which can induce exchange).

Corrective Protocol:

  • Scavenge HF: Add a solid-phase acid scavenger that is non-basic, such as weak anion exchange resin or simply maintain strictly neutral/dry conditions. Note: Do not use amine bases (TEA/DIPEA) as scavengers; they will trigger elimination.

  • Verify Isomer Purity: Run a low-temperature NMR (-40°C) to freeze out the conformers and distinguish between dynamic flux and chemical degradation.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Aromatization (Elimination) and Hydrolysis.

DegradationPathways cluster_legend Key Mechanism Start 2,3-Difluoro-2,3-dihydro- 1-benzofuran Transition Carbanion/Oxocarbenium Intermediate Start->Transition Base or Heat Start->Transition H2O / ROH Prod_Elim Benzofuran / Fluoro-benzofuran Transition->Prod_Elim -HF (Elimination) (Restores Aromaticity) Prod_Hydro Ring-Opened Phenolic Aldehyde Transition->Prod_Hydro +H2O (Hydrolysis) (Acetal Breakdown) Info Driving Force: Aromatization (Elimination) or Anomeric Stabilization (Hydrolysis)

Caption: Figure 1. Primary degradation pathways. The thermodynamic drive to restore the aromatic benzofuran system (Red path, top) is the dominant instability factor.

Part 3: Standard Operating Procedures (SOPs)

Table 1: Solvent Compatibility Matrix
Solvent ClassSuitabilityRisk FactorTechnical Note
Chlorinated (DCM, CHCl3) High LowBest for stability. Ensure CHCl3 is acid-free (stabilized with amylene, not EtOH).
Nitriles (MeCN) Medium LowGood for LC-MS. Keep strictly anhydrous.
Alcohols (MeOH, EtOH) Critical Failure HighRapid solvolysis at C2 (acetal exchange). Avoid.
DMSO/DMF Low MediumHigh polarity stabilizes ionic intermediates, accelerating elimination.
Ethers (THF, Et2O) Medium LowAcceptable if peroxide-free and dry.
Storage & Handling Protocol
  • Container Material:

    • Primary: Amber glass vials with PTFE (Teflon) lined caps .

    • Reasoning: If trace degradation occurs, HF is generated. HF etches borosilicate glass, releasing basic silicates that catalyze further degradation (autocatalytic loop). PTFE liners prevent this interaction at the seal.

  • Atmosphere:

    • Always purge headspace with Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

  • Temperature:

    • Solid State: -20°C.

    • Solution: Prepare fresh immediately before use. If storage is unavoidable, -80°C is preferred to kinetically trap the elimination reaction.

Part 4: References & Authority

  • Baciocchi, E., et al. (1980). "Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran." Journal of Heterocyclic Chemistry, 17(6), 1147–1152.

    • Relevance: Establishes the synthesis and confirms the elimination (dehydrohalogenation) products, validating the aromatization pathway.

  • Amanchukwu, C. V., et al. (2020). "A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability."[1] Journal of the American Chemical Society, 142(16), 7393–7403.[1]

    • Relevance: Provides general stability data for fluorinated ethers and the impact of fluorination on oxidative stability and solvolysis resistance.

  • Greé, R., et al. (2016). "Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans." Synlett, 27.[2]

    • Relevance: Discusses the synthetic accessibility and handling of gem-difluoro and related dihydrobenzofuran scaffolds.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 2,3-Difluoro-2,3-dihydro-1-benzofuran Production

Status: Operational Topic: Synthesis Optimization & Impurity Control Target Compound: 2,3-Difluoro-2,3-dihydro-1-benzofuran Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary & Core Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Synthesis Optimization & Impurity Control Target Compound: 2,3-Difluoro-2,3-dihydro-1-benzofuran Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Core Chemistry

The synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran presents a unique challenge: adding two fluorine atoms across the electron-rich double bond of the benzofuran heterocycle without triggering polymerization or ring-opening.

The Gold Standard method for this transformation is Anodic Fluorination (Electrochemical Fluorination - ECF) . Unlike chemical reagents (e.g.,


 or 

gas) which are often too aggressive and non-selective, ECF allows for precise potential control, minimizing over-oxidation.

Key Reaction Logic: The reaction proceeds via an ECEC mechanism (Electron transfer - Chemical step - Electron transfer - Chemical step):

  • Oxidation: Benzofuran is oxidized at the anode to a radical cation.

  • Nucleophilic Attack: A fluoride ion attacks the radical cation (typically at C2).

  • Oxidation: The resulting radical is further oxidized to a cation.

  • Nucleophilic Attack: A second fluoride ion attacks (at C3), closing the difluoro product.

Optimized Protocols

Method A: Anodic Fluorination (Recommended)

Best for: High selectivity, scalability, and minimizing tar formation.

Reagents:

  • Substrate: Benzofuran (10 mmol)

  • Solvent: Acetonitrile (MeCN) – Critical for stereoselectivity.

  • Electrolyte/Fluoride Source:

    
     or 
    
    
    
    .
  • Electrodes: Platinum (Pt) plate anode and cathode.

Procedure:

  • Dissolve benzofuran in anhydrous MeCN containing 0.5 M

    
    .
    
  • Place in a divided or undivided cell (undivided is often sufficient for this reaction).

  • Critical Step: Apply a Constant Anodic Potential (approx. 1.3–1.5 V vs. Ag/AgCl). Do not use constant current unless optimized, as potential drift leads to polymerization.

  • Pass 2.2–2.5 F/mol of charge.

  • Workup: Pour into aqueous

    
    , extract with ether, and purify via column chromatography.
    
Method B: Chemical Fluorination (Alternative)

Best for: Labs without electrochemical equipment.

Reagents:

  • Oxidant/F+ Source: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Nucleophilic F- Source: Triethylamine trihydrofluoride (

    
    ).
    
  • Solvent: Anhydrous MeCN.

Procedure:

  • Dissolve benzofuran (1 equiv) and

    
     (5 equiv) in MeCN under Argon .
    
  • Add Selectfluor (2.2 equiv) portion-wise at 0°C.

  • Allow to warm to RT and stir for 4–8 hours.

  • Note: This method mimics the ECF pathway but uses Selectfluor as the oxidant. It is more prone to side reactions (fluorination of the aromatic ring) than ECF.

Troubleshooting Guide: Byproducts & Solutions

The following module addresses specific impurities users encounter.

Issue 1: Formation of 3-Hydroxy-2-fluoro-2,3-dihydrobenzofuran

Symptom: Appearance of a broad -OH stretch in IR; M+17 peak in MS. Cause: Moisture Ingress / "Fluorohydroxylation". The intermediate cation (formed after the first fluorination) is highly electrophilic. If water is present, it outcompetes the fluoride ion for the second attack. Corrective Action:

  • Drying: Distill MeCN over

    
     or 
    
    
    
    before use.
  • Atmosphere: The reaction must be performed under a positive pressure of dry Nitrogen or Argon.

  • Reagent Quality:

    
     is hygroscopic. Use fresh bottles or store under inert gas.
    
Issue 2: Polymerization / Tar Formation

Symptom: Darkening of reaction mixture; loss of mass balance; coating of electrodes. Cause: Over-Potential (ECF) or Over-Oxidation. Benzofuran is electron-rich. If the anodic potential is too high (>1.8 V), the radical cations polymerize on the electrode surface (passivation) rather than reacting with fluoride. Corrective Action:

  • Switch to Constant Potential: Use a potentiostat to lock the voltage at the oxidation potential of benzofuran (approx 1.35 V).

  • Pulse Electrolysis: Periodically reversing polarity (for milliseconds) can clean the electrode surface.

Issue 3: Low Diastereoselectivity (Cis vs. Trans)

Symptom: Product is a difficult-to-separate mixture of stereoisomers. Insight: The cis-isomer is generally the major product in ECF due to the adsorption orientation of the intermediate on the anode surface. Corrective Action:

  • Solvent Switch: MeCN favors the cis-isomer (often >3:1). Ether-based solvents (DME) often degrade selectivity.

  • Temperature: Lowering temperature (0°C to -10°C) can enhance cis-selectivity by stabilizing the adsorption complex.

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: Reaction Pathway & Byproduct Divergence

This diagram illustrates the "ECEC" mechanism and where moisture causes the critical failure.

G Benzofuran Benzofuran (Starting Material) RadCat Radical Cation (Intermediate A) Benzofuran->RadCat -e (Anode) FluoroRad 2-Fluoro Radical (Intermediate B) RadCat->FluoroRad + F- Cation Cationic Intermediate (Intermediate C) FluoroRad->Cation -e (Anode) Target 2,3-Difluoro-2,3-dihydrobenzofuran (TARGET) Cation->Target + F- (Anhydrous) Byproduct 3-Hydroxy-2-fluoro-2,3-dihydrobenzofuran (IMPURITY) Cation->Byproduct + H2O (Moisture)

Caption: The ECEC mechanism (Anodic Fluorination). Note the critical divergence at the Cationic Intermediate where moisture leads to the hydroxy-impurity.

Diagram 2: Troubleshooting Decision Tree

G Start Identify Problem Q1 Is the impurity 3-Hydroxy-2-fluoro? Start->Q1 Q2 Is the yield low due to Tars/Polymerization? Q1->Q2 No Sol1 CRITICAL: Moisture Control 1. Distill MeCN over CaH2 2. Use N2 Atmosphere Q1->Sol1 Yes Q3 Is the Cis/Trans ratio poor? Q2->Q3 No Sol2 Potential Control Switch from Constant Current to Constant Potential (1.3-1.5V) Q2->Sol2 Yes Sol3 Solvent Optimization Ensure Solvent is MeCN (Avoid DME/Ethers) Q3->Sol3 Yes

Caption: Step-by-step troubleshooting logic for common synthesis failures.

Quantitative Data Summary

ParameterRecommended RangeEffect of Deviation
Solvent Acetonitrile (MeCN)DME/THF: Increases polymerization and lowers stereoselectivity.
Water Content < 50 ppm (Anhydrous)> 100 ppm: Major formation of 3-hydroxy byproduct (up to 40% yield loss).
Anodic Potential 1.30 – 1.50 V (vs Ag/AgCl)> 1.8 V: Electrode passivation (tars) and ring degradation.
Temperature 0°C to 25°C> 40°C: Increases side reactions and reduces cis-selectivity.
Electrolyte

or

BF4- / PF6-: Do not provide nucleophilic fluoride; leads to polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use Selectfluor instead of Electrochemical Fluorination? A: Yes, but with caveats. You must use Selectfluor in conjunction with a nucleophilic fluoride source like


. If you use Selectfluor in standard solvents (MeCN/H2O) without added HF, you will almost exclusively form the 3-fluoro-2-hydroxy  derivative (fluorohydrin) rather than the difluoro target.

Q: Why is the 3-position so sensitive to hydrolysis? A: In the stepwise mechanism, the cation formed at the C3 position is benzylic and stabilized by the oxygen lone pair (oxocarbenium-like character). This makes it an extremely hard electrophile that reacts instantly with even trace amounts of water (a hard nucleophile).

Q: My reaction mixture turned black. Is it recoverable? A: A black mixture indicates polymerization of the benzofuran radical cations. This is usually irreversible.[1] You can attempt to filter through a silica plug to recover unreacted starting material, but the polymer cannot be reverted. For the next run, lower the applied voltage or decrease the substrate concentration.

References

  • Dawood, K. M., & Fuchigami, T. (2003). Anodic Fluorination of 3-Substituted Benzofurans. Efficient Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives. Synlett, 2003(11), 1631–1634. Link

  • Dawood, K. M., & Fuchigami, T. (2004). Electrochemical partial fluorination of organic compounds. 74. Efficient anodic synthesis of 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives. The Journal of Organic Chemistry, 69(16), 5302–5306. Link

  • Wang, M., et al. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™.[2] Organic & Biomolecular Chemistry, 13(11), 3190-3193.[2] (Demonstrates the hydrolysis risk/fluorohydrin formation). Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2,3-Difluoro-2,3-dihydro-1-benzofuran

The following Technical Support Guide is structured to address the specific stability challenges of 2,3-Difluoro-2,3-dihydro-1-benzofuran (CAS: 115761-39-6). This compound presents a unique stability profile due to the v...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific stability challenges of 2,3-Difluoro-2,3-dihydro-1-benzofuran (CAS: 115761-39-6).

This compound presents a unique stability profile due to the vicinal difluoro motif on the saturated dihydrofuran ring. Unlike simple benzofurans, this intermediate possesses significant potential energy that drives it toward aromatization (elimination of HF) or hydrolysis under improper storage.

The Science of Instability: Why Storage Matters

To extend shelf life, you must first understand the molecular enemies of this compound. 2,3-Difluoro-2,3-dihydro-1-benzofuran is not merely "sensitive"; it is thermodynamically primed to degrade through two primary mechanisms.

The Degradation Drivers
  • Thermodynamic Aromatization (Elimination): The dihydrofuran ring is saturated. The loss of hydrogen fluoride (HF) across the C2-C3 bond restores the full aromaticity of the benzofuran ring. This is a favorable exothermic process, accelerated by heat or basic impurities.

  • The Anomeric Effect (Hydrolysis): The fluorine at the C2 position constitutes an

    
    -fluoroether  (O-C-F bond). This bond is chemically labile. In the presence of moisture, it acts similarly to an acetal, susceptible to hydrolysis which releases HF and opens the furan ring.
    
Degradation Pathway Diagram

The following diagram illustrates the consequences of environmental exposure.

DegradationPathways Target 2,3-Difluoro-2,3-dihydro-1-benzofuran (Intact Reagent) Moisture Exposure: Moisture (H₂O) Target->Moisture Heat Exposure: Heat / Base Target->Heat Hydrolysis Hydrolysis of alpha-fluoroether bond Moisture->Hydrolysis Elimination Dehydrofluorination (Loss of HF) Heat->Elimination HF DANGER: Release of Hydrogen Fluoride (HF) Hydrolysis->HF Byproduct RingOpen Product: Ring-opened Phenolic Aldehydes Hydrolysis->RingOpen Elimination->HF Byproduct Benzofuran Product: Monofluoro-benzofuran (Aromatized Impurity) Elimination->Benzofuran HF->Target Autocatalytic Etching

Figure 1: Degradation pathways showing how moisture and heat trigger HF release, which can further catalyze decomposition and etch glass containers.

Critical Storage Parameters

Based on the reactivity profile above, the following storage matrix defines the boundary between stability and failure.

Storage Condition Matrix
ParameterGold Standard (Recommended) Acceptable (Short Term < 1 Month) Critical Failure (Do Not Use)
Temperature -20°C (Freezer) 2°C to 8°C (Refrigerated)> 25°C (Room Temp)
Atmosphere Argon (Inert) Nitrogen (Dry)Ambient Air (Oxygen/Moisture)
Container Material Fluoropolymer (PFA/FEP/PTFE) Borosilicate Glass (only if strictly dry)Standard Soda-lime Glass
Seal Type Sure/Seal™ or Teflon-lined cap + Parafilm Standard screw capCork / Rubber Septum (HF attacks rubber)
Light Exposure Dark / Amber Vessel Low ambient lightDirect UV / Sunlight
Why Plastic over Glass?

While borosilicate glass is standard for most chemistry, fluorinated ethers can generate trace HF upon aging. HF reacts with the silica in glass (


), generating water. This water then feeds back into the hydrolysis cycle (autocatalysis).
  • Recommendation: For long-term storage (>6 months), transfer to a PFA or PTFE bottle to break this cycle.

Troubleshooting Guide (FAQs)

Q1: The liquid inside the bottle has turned from colorless to yellow/brown. Is it still usable?

  • Diagnosis: Discoloration indicates oxidation or the formation of conjugated byproducts (aromatized benzofurans).

  • Action: Check the purity via GC-MS or

    
    -NMR.
    
    • If purity > 95%:. Distillation is recommended to remove the colored impurities, as they may act as radical initiators.

    • If purity < 90%:. Discard. The degradation products (HF) may compromise your downstream reaction.

Q2: I see "fogging" or etching on the inside of the glass vial. What happened?

  • Diagnosis: This is the hallmark of HF generation . Moisture entered the vial, hydrolyzed the C-F bond, and the resulting HF etched the glass.

  • Action: Do not use. The reagent is likely wet and acidic. Neutralizing it may destroy the remaining reagent. Dispose of as HF-contaminated waste.

Q3: The bottle made a "hissing" sound when I opened it.

  • Diagnosis: Pressure buildup due to the release of volatile degradation products (like

    
     gas from glass etching) or simply thermal expansion of volatile components.
    
  • Action: Vent carefully in a fume hood. Perform a

    
    -NMR to check for the integrity of the dihydrofuran ring protons. If the aliphatic signals are gone, the compound has fully aromatized.
    

Q4: Can I store this in a stainless steel solvent keg?

  • Diagnosis: Generally, yes, but only if the steel is passivated.

  • Action: Stainless steel (304/316) is resistant to weak bases but can be corroded by HF. PFA-lined steel containers are superior. For research scale, stick to fluoropolymer bottles.

Handling & Recovery Protocols

Protocol A: Inert Handling (The "Schlenk" Technique)

Because this compound is moisture-sensitive, never pour it through open air.

  • Preparation: Dry all syringes and needles in an oven (120°C) for at least 2 hours. Cool in a desiccator.

  • Purging: Insert a long needle connected to an Argon line into the reagent bottle (through the septum). Insert a short "bleed" needle to flush the headspace for 2 minutes.

  • Extraction: With positive Argon pressure maintained, withdraw the required volume using a gas-tight syringe.

  • Sealing: Upon removing the needle, immediately wrap the cap with Parafilm or electrical tape to ensure a secondary seal.

Protocol B: Thawing Frozen Reagents

Condensation is the primary cause of shelf-life reduction.

  • Remove the bottle from the -20°C freezer.

  • Do not open. Place the bottle in a desiccator or a Ziploc bag containing fresh silica gel.

  • Allow to warm to room temperature (approx. 30-60 mins).

  • Only open the bottle once no condensation is visible on the outside of the container.

Decision Tree: Assessing Reagent Viability

Use this workflow before using an old bottle of reagent.

AssessmentWorkflow Start Inspect Reagent Bottle Visual Visual Check: Precipitate? Yellowing? Etched Glass? Start->Visual VisualFail Yes: High Risk Visual->VisualFail Defects Found VisualPass No: Looks Clear Visual->VisualPass Clear Liquid NMR Run 19F-NMR / 1H-NMR (Solvent: Dry CDCl3) VisualFail->NMR VisualPass->NMR CheckHF Check for HF Signal (Broad singlet > 10ppm or F- ion) NMR->CheckHF PassHF No HF / Intact Ring CheckHF->PassHF FailHF HF Detected / Aromatized CheckHF->FailHF ActionUse PROCEED Use with Inert Protocols PassHF->ActionUse ActionDistill RESCUE Distill under Vacuum FailHF->ActionDistill Minor (<5% deg) ActionTrash DISCARD Neutralize & Dispose FailHF->ActionTrash Severe (>10% deg)

Figure 2: Quality Control Decision Tree for assessing stored 2,3-Difluoro-2,3-dihydro-1-benzofuran.

References

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2,3-Benzofuran Safety Data. Link (General safety and reactivity data for the benzofuran class).

  • Fisher Scientific. Safety Data Sheet: Fluorinated Benzofuran Derivatives. Link (General handling for fluorinated intermediates).

  • Sánchez-Ramos, M., et al. (2023). "Cytotoxic activity of... 2,3-dihydrobenzofuran."[1] Pharmaceuticals, 16(10), 1400.[1] Link (Context on the biological stability and handling of dihydrobenzofuran scaffolds).

Sources

Troubleshooting

Overcoming steric hindrance in 2,3-Difluoro-2,3-dihydro-1-benzofuran functionalization

Status: Operational Ticket ID: T-F23DHB-STERIC Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit Executive Summary: The Steric & Electronic Landscape You are encountering difficulties...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-F23DHB-STERIC Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary: The Steric & Electronic Landscape

You are encountering difficulties functionalizing the 2,3-difluoro-2,3-dihydro-1-benzofuran scaffold. This is not merely a steric issue; it is a complex interplay of stereoelectronic effects and conformational locking .

Unlike the planar benzofuran, the 2,3-dihydro analog adopts a puckered conformation. The introduction of fluorine atoms at C2 and C3 introduces severe penalties for standard functionalization protocols due to:

  • The Gauche Effect: The C2-F and C3-F bonds often align to minimize dipole repulsion, locking the ring in a rigid twist that blocks catalyst approach to the "western" face (C4 and C7 positions).

  • Inductive Deactivation: The two fluorine atoms are strong electron-withdrawing groups (EWGs), significantly lowering the HOMO energy of the benzene ring, making standard Electrophilic Aromatic Substitution (SEAr) sluggish or impossible.

  • Elimination Risk: The 2,3-difluoro motif is prone to HF elimination (re-aromatization to 3-fluorobenzofuran) under basic conditions or high temperatures.

This guide provides troubleshooting workflows to bypass these barriers using C-H activation, flow chemistry, and specialized lithiation protocols.

Decision Logic: Functionalization Pathways

Before proceeding, identify your target vector. The strategy changes radically between the benzene ring (C4-C7) and the heterocyclic core (C2/C3).

FunctionalizationLogic Start Target Position on 2,3-Difluoro-2,3-dihydrobenzofuran Benzene Benzene Ring (C4, C5, C6, C7) Start->Benzene Furan Furan Core (C2, C3) Start->Furan C5_C6 Positions C5 / C6 (Sterically Accessible) Benzene->C5_C6 C4_C7 Positions C4 / C7 (Sterically Blocked) Benzene->C4_C7 Subst Substitution of F? Furan->Subst Lith Lithiation (C-Li)? Furan->Lith Sol_SEAr Solution: Superacid S_EAr or Radical C-H Activation C5_C6->Sol_SEAr Sol_Direct Solution: Ir-Catalyzed Directed C-H Borylation C4_C7->Sol_Direct Warn_Elim CRITICAL WARNING: Risk of HF Elimination (Aromatization) Subst->Warn_Elim SN2 Fails Lith->Warn_Elim Beta-Elimination

Figure 1: Strategic decision tree for selecting the correct functionalization methodology based on regioselectivity goals.

Troubleshooting Guide: Benzene Ring Functionalization

Scenario A: "I cannot install a group at C5 or C6 using standard Friedel-Crafts conditions."

Root Cause: The two fluorine atoms inductively deactivate the benzene ring. Standard Lewis acids (


, 

) are insufficient to overcome this electron deficiency.

Protocol 1: Radical C-H Functionalization (Minisci-Type) Instead of relying on the nucleophilicity of the ring, use radical species which are less sensitive to electronic deactivation.

  • Reagents: Sodium triflinate (Langlois reagent) or alkyl carboxylic acids.

  • Oxidant:

    
     or Selectfluor (as oxidant).
    
  • Catalyst:

    
     (10-20 mol%).
    
  • Conditions: Biphasic system (DCM/Water) at room temperature.

  • Mechanism: The electron-deficient radical attacks the arene. The fluorine substituents actually direct nucleophilic radicals to the C5 position due to polarity matching.

Scenario B: "I need to functionalize C7 (Ortho to Oxygen), but I get mixtures or no reaction."

Root Cause: C7 is sterically crowded by the ether oxygen's lone pairs and the puckered ring. Furthermore, most directing groups (DGs) prefer the less hindered C4 or C6 positions.

Protocol 2: Iridium-Catalyzed C-H Borylation (Steric Control) Iridium catalysts with bulky bipyridine ligands are sensitive to sterics. However, by using less bulky ligands , you can exploit the electronic directing effect of the oxygen.

  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is standard, but for this scaffold, switch to 1,10-phenanthroline (smaller bite angle, less steric bulk) to allow approach to C7 if C5/C6 are blocked.

  • Boron Source:

    
    .
    
  • Solvent: THF or MTBE (ethers coordinate and assist).

  • Key Step: If C5 is open, block it first (e.g., with a halogen) or accept C5 borylation and subsequent functionalization.

Troubleshooting Guide: Furan Core Manipulation (High Risk)

Scenario C: "I tried to lithiate alpha to the fluorine (C2/C3) and the molecule decomposed."

Root Cause:


-Fluoride Elimination .
When you generate a carbanion at C2 or C3, the adjacent fluorine (on C3 or C2) acts as a leaving group. The resulting intermediate is an unstable benzofuran or benzyne derivative that polymerizes or decomposes.

Protocol 3: Trans-Metalation Trap (The "Barbier" Approach) Do not generate the lithium species and then add the electrophile. The electrophile must be present in situ or a trans-metalation agent must be used to soften the anion.

  • Temperature: Must be -100°C (Trapp mixture: THF/Ether/Pentane 4:4:1).

  • Base:

    
    -BuLi/TMEDA complex (increases reactivity at lower temps).
    
  • Additive: Add

    
      or 
    
    
    
    immediately. The resulting C-Zn or C-Mg bond is more covalent and less prone to
    
    
    -elimination than the C-Li bond.
  • Electrophile: Add reactive electrophiles (aldehydes, acid chlorides) immediately.

Scenario D: "I want to substitute one Fluorine for an Amine (SNAr/SN2)."

Root Cause:

  • SN2: Impossible at sp3 carbons in a fused ring due to ring strain preventing the backside attack transition state.

  • SN1: Destabilized by the adjacent EWG (Fluorine).

Protocol 4: Silver-Mediated Fluoride Abstraction You must force an SN1-like pathway using a "fluorine sponge."

  • Reagent:

    
     or TMSOTf (Lewis acid assisted).
    
  • Nucleophile: Must be a weak base (e.g., aniline, sulfonamide) to avoid elimination.

  • Warning: This often leads to aromatization (loss of H and F) to form the 3-fluoro-benzofuran. This pathway is generally not recommended unless aromatization is the goal.

Comparative Data: Reaction Parameters

ParameterStandard Dihydrobenzofuran2,3-Difluoro-2,3-dihydrobenzofuranAdjustment Required
Ring Electron Density Moderate (Activated)Low (Deactivated)Use Radical or Ir-Catalyzed methods; avoid weak electrophiles.
C2-Lithiation Stability Stable at -78°CUnstable (Elimination > -90°C)Cool to -100°C; use internal trap or Trans-metalation.
C7 Accessibility Good (Directed Lithiation)Poor (Lone pair repulsion + F-pucker)Use small ligands (Phenanthroline) or O-directed C-H activation.
Solvent Choice THF, EtherNon-polar (Toluene/Hexane)Polar solvents stabilize the elimination transition state. Use non-polar if possible.

FAQ: Specific User Issues

Q: Can I use "Turbo-Grignard" (iPrMgCl·LiCl) for halogen-magnesium exchange on the benzene ring? A: Yes, but with caution. If you have a Bromine at C5, Turbo-Grignard is excellent. However, avoid warming above -20°C. The magnesium can coordinate to the C3-Fluorine, facilitating a defluorinative aromatization (Grob-like fragmentation).

Q: Why does my NMR show a complex mixture of diastereomers after functionalization? A: The 2,3-difluoro system exists as cis and trans isomers. Functionalization often alters the thermodynamic preference. The trans isomer (F atoms anti) is usually favored due to dipole minimization, but the "Gauche Effect" can stabilize the cis form depending on the solvent dielectric constant. Always purify by HPLC, not just flash chromatography, as the isomers have very similar


 values.

Q: I'm seeing "Benzofuran" (aromatic) as a major byproduct. Why? A: You are triggering HF elimination. This happens if your base is too strong or the temperature is too high.

  • Fix: Switch from LiHMDS or LDA to non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or use flow chemistry to control the residence time of the anion to milliseconds.

References

  • Synthesis of 2,3-Dihydrobenzofurans via C-H Activ

    • Source: Organic Chemistry Portal.
    • Context: Reviews Rh(III) and Pd(II) catalyzed annulations to form the core, relevant for understanding the stability of the ring system.
    • URL:[Link]

  • Lithiation in Flavones, Chromones, and Benzofuran Deriv

    • Source: J. Chem. Soc., Perkin Trans. 1 (RSC).[1]

    • Context: Foundational text on the regioselectivity of lithiation in oxygen heterocycles (C2 vs C3 preference).
    • URL:[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflamm

    • Source: MDPI (Molecules).
    • Context: Discusses the biological relevance and structural stability of fluorin
    • URL:[Link]

  • Sequential C-H Functionaliz

    • Source: J. Am. Chem. Soc.[2][3][4] (PubMed).

    • Context: Advanced protocols for sequential functionalization which can be adapted for the fluorin
    • URL:[Link]

Sources

Optimization

Technical Support Center: Separation of cis and trans Isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran

Welcome to the Technical Support Center. This guide is designed for analytical chemists, synthetic researchers, and drug development professionals tasked with the isolation and characterization of fluorinated dihydrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, synthetic researchers, and drug development professionals tasked with the isolation and characterization of fluorinated dihydrobenzofuran stereoisomers.

Mechanistic Causality: The Science of Separation

The cis and trans isomers of 2,3-difluoro-2,3-dihydro-1-benzofuran are typically generated as a diastereomeric mixture during the anodic fluorination of benzofuran derivatives[1]. Because electrochemical fluorination occurs at the anode surface, the intermediate radical cation adsorbs onto the electrode, forcing the second fluoride ion to attack from the less sterically hindered face. This surface-directed mechanism results in the cis isomer being the major thermodynamic product[2].

Why do they separate chromatographically? The separation of these isomers relies on their distinct three-dimensional spatial arrangements and resulting dipole moments.

  • The cis isomer features two highly electronegative fluorine atoms on the same face of the furan ring. This creates a strong, unidirectional net dipole moment.

  • The trans isomer features fluorine atoms on opposite faces. Their individual dipole vectors partially cancel each other out, resulting in a significantly lower net dipole moment.

When introduced to a Pentafluorophenyl (PFP) stationary phase, separation is driven by orthogonal retention mechanisms: steric recognition, dipole-dipole interactions, and


 charge transfer[3]. The highly fluorinated PFP phase interacts much more strongly with the highly polarizable, high-dipole cis isomer, causing it to be retained longer than the trans isomer[3].

Standard Operating Procedure (SOP): HPLC Separation Workflow

To ensure a self-validating and reproducible separation, follow this step-by-step methodology.

Phase 1: System Preparation

  • Column Selection: Install a Pentafluorophenyl (PFP) reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm). Standard C18 columns lack the specific fluorophilic interactions required for baseline resolution of these isomers[4].

  • Mobile Phase: Prepare an isocratic mixture of 70% Methanol and 30% Ultrapure Water. Causality note: Methanol is strictly preferred over acetonitrile, as acetonitrile can suppress the

    
     interactions between the PFP stationary phase and the benzofuran aromatic ring.
    
  • Buffer Addition (Optional but Recommended): Add 10 mM Ammonium Acetate to the mobile phase to mask any unendcapped silanols on the silica backbone, preventing peak tailing[4]. Degas the mobile phase via ultrasonication for 15 minutes.

Phase 2: Sample Preparation 4. Dilution: Dissolve the crude cis/trans mixture in the mobile phase to a concentration of 1.0 mg/mL. 5. Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates that could alter the column's theoretical plates.

Phase 3: Chromatographic Execution & Validation 6. Parameters: Set the flow rate to 1.0 mL/min. Thermostat the column oven strictly to 25°C. Set the UV detector to 254 nm. 7. Validation Checkpoint (System Suitability): Inject a 5 µL test volume. Calculate the resolution (


) between the two peaks. Proceed to preparative collection only if 

. If

, refer to the Troubleshooting Guide. 8. Fraction Collection: Collect the first eluting peak (trans) and the second eluting peak (cis). 9. Orthogonal Verification: Evaporate the solvent and validate the stereochemistry of the isolated fractions using

F NMR spectroscopy[1].

Data Presentation: Expected Chromatographic & Spectral Parameters

The following table summarizes the expected physical and chromatographic behaviors of the isolated isomers to aid in immediate fraction identification.

Parametertrans-2,3-Difluoro-2,3-dihydro-1-benzofurancis-2,3-Difluoro-2,3-dihydro-1-benzofuran
Elution Order (PFP Column) 1 (First)2 (Second)
Relative Retention Time (RRT) 1.001.25 - 1.35
Net Dipole Moment LowerHigher
PFP Interaction Strength Moderate (

dominant)
Strong (Dipole-Dipole +

)

F NMR Shift (Reference)

−62.24 (dd), −84.55 (m)[1]
Distinct coupling pattern from trans

Workflow Visualization

Workflow for the HPLC separation of cis and trans 2,3-difluoro-2,3-dihydro-1-benzofuran isomers.

Troubleshooting Guide

Issue: Co-elution or poor resolution (


) of the cis and trans peaks. 
  • Root Cause: Insufficient dipole-dipole interaction time within the column, or excessive organic modifier masking the fluorophilic interactions.

  • Solution: Decrease the methanol concentration in the mobile phase by 5% to 10% to increase retention time and allow the stationary phase to better differentiate the dipole moments. Ensure you are using a PFP column, as standard alkyl-type (C18) columns achieve selectivity based primarily on hydrophobicity, which is nearly identical for both isomers[3].

Issue: Severe peak tailing, specifically for the later-eluting cis isomer.

  • Root Cause: Secondary interactions. The higher dipole moment of the cis isomer makes it highly susceptible to unwanted hydrogen bonding with unendcapped silanols on the silica support.

  • Solution: Switch to a highly endcapped PFP column. Alternatively, lower the mobile phase pH slightly or ensure the inclusion of a volatile buffer (e.g., 10 mM Ammonium Acetate) to competitively mask silanol activity[4].

Issue: Inconsistent retention times across multiple consecutive injections.

  • Root Cause: Thermodynamic instability. Fluorinated stationary phases are highly sensitive to temperature fluctuations, which alter the partition coefficient and dipole dynamics.

  • Solution: Utilize a column oven strictly thermostated to 25°C. Do not rely on ambient room temperature, as laboratory HVAC fluctuations will cause retention time drift.

Frequently Asked Questions (FAQs)

Q: Can I separate these isomers using standard normal-phase silica chromatography? A: While theoretically possible, it is highly inefficient. Normal-phase silica relies heavily on hydrogen bonding. Because 2,3-difluoro-2,3-dihydro-1-benzofuran lacks strong hydrogen-bond donors (such as -OH or -NH groups), the separation factor (


) will be exceptionally low. Fluorinated reversed-phase chromatography is the industry standard for this class of compounds[3].

Q: How do I unambiguously identify which collected fraction is cis and which is trans? A: Nuclear Magnetic Resonance (NMR) spectroscopy is required for absolute confirmation. The cis and trans isomers exhibit different vicinal coupling constants (


 and 

) dictated by the Karplus equation. Specifically, the trans isomer will show a distinct double doublet (dd) pattern in the

F NMR spectrum (e.g., around

−62.24)[1].

Q: Why is the cis isomer always the major product when I synthesize this compound? A: If your synthetic route utilizes anodic fluorination, the reaction is heterogeneous and occurs directly at the anode surface. After the first fluorine atom is added, the intermediate radical cation remains adsorbed to the electrode. The second fluoride ion is forced to attack from the exposed, less sterically hindered face (the same face as the first fluorine), leading to high cis diastereoselectivity[2].

References

  • [1] Electrochemical Partial Fluorination of Organic Compounds. 74. Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives 1. ACS Publications. Available at:[Link]

  • [3] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at:[Link]

  • [4] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 2,3-Difluoro-2,3-dihydro-1-benzofuran: An HPLC-MS Centric Approach

For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of methodologies for determining the purity of the novel fluorinated heterocyclic compound, 2,3-Difluoro-2,3-dihydro-1-benzofuran, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the rationale behind method development, compare its performance with an orthogonal technique—Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed experimental protocols grounded in established analytical principles for analogous structures.

The Analytical Challenge: Characterizing a Novel Fluorinated Benzofuran

2,3-Difluoro-2,3-dihydro-1-benzofuran is a unique molecule whose analytical behavior is not yet extensively documented. The presence of fluorine atoms can significantly influence its chromatographic retention, ionization efficiency, and potential degradation pathways. Therefore, a robust analytical method must be capable of separating the parent compound from potential impurities, which may include diastereomers, regioisomers, precursors, and degradation products.

Principle of the Method: HPLC-MS for Purity Determination

HPLC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination is particularly well-suited for the analysis of moderately polar and non-volatile compounds. The choice of a reversed-phase HPLC method is based on the predicted properties of 2,3-Difluoro-2,3-dihydro-1-benzofuran, which is expected to have sufficient hydrophobicity to be retained on a C18 column.

The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the identification of the main component and any co-eluting impurities. For this application, an Electrospray Ionization (ESI) source is proposed, as it is a soft ionization technique that is less likely to cause in-source degradation of the analyte.

Comparative Analysis: HPLC-MS vs. GC-MS

While HPLC-MS is a versatile technique, an orthogonal method should be employed to provide a more comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable alternative, particularly for compounds that are volatile and thermally stable. The following table compares the expected performance of HPLC-MS and GC-MS for the analysis of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

ParameterHPLC-MSGC-MSRationale
Applicability Well-suited for moderately polar, non-volatile compounds.Ideal for volatile and thermally stable compounds.The volatility of the target compound will determine the preferred method.
Sensitivity High (femtogram to picogram range).High (picogram to nanogram range).Both techniques offer excellent sensitivity, with HPLC-MS often having a slight edge for ionizable compounds.
Selectivity High, based on both chromatographic retention and mass-to-charge ratio.High, based on chromatographic retention and mass-to-charge ratio.Both methods provide excellent selectivity.
Resolution Excellent for separating complex mixtures and isomers.Excellent for separating volatile isomers.The choice of column is critical for achieving the desired resolution in both techniques.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but likely not for the target analyte.HPLC-MS generally requires less sample preparation.
Potential Issues Ion suppression, matrix effects.Thermal degradation of labile compounds in the injector or column.The stability of the analyte under the analytical conditions must be assessed.

Experimental Protocols

Proposed HPLC-MS Method

This method is designed to provide a robust and reproducible purity assessment of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2,3-Difluoro-2,3-dihydro-1-benzofuran sample.
  • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
  • Vortex for 30 seconds to ensure complete dissolution.
  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95% to 5% B
  • 10.1-12 min: 5% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Scan Range: m/z 50-500.
Comparative GC-MS Method

This method provides an orthogonal approach for purity validation.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.
  • Transfer to a GC vial.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (100:1).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 35-500.

Workflow and Data Analysis

The following diagram illustrates the workflow for the purity validation of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

Purity Validation Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Sample Test Sample Prep Sample Preparation Sample->Prep HPLC_MS HPLC-MS Analysis Prep->HPLC_MS GC_MS GC-MS Analysis Prep->GC_MS Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration Impurity_ID Impurity Identification Peak_Integration->Impurity_ID Report Final Purity Report Impurity_ID->Report

Caption: Workflow for purity validation of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

Interpreting the Results

The primary outcome of both analyses is a chromatogram showing the separation of different components in the sample. The area of each peak is proportional to the concentration of the corresponding component. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

The mass spectrometer provides crucial information for confirming the identity of the main peak and for tentatively identifying any impurities. For the HPLC-MS analysis, the expected protonated molecule [M+H]⁺ for 2,3-Difluoro-2,3-dihydro-1-benzofuran would be observed. In the GC-MS analysis, the molecular ion [M]⁺ and a characteristic fragmentation pattern would be expected.

Conclusion

The purity validation of a novel compound like 2,3-Difluoro-2,3-dihydro-1-benzofuran requires a carefully considered analytical strategy. The proposed HPLC-MS method offers a robust and sensitive approach for the primary assessment of purity. However, for comprehensive characterization and to ensure the highest level of confidence, an orthogonal method such as GC-MS should be employed. The choice between these techniques, or their complementary use, will depend on the specific physicochemical properties of the compound and the nature of the expected impurities. This guide provides a solid foundation for developing and implementing a scientifically sound purity validation protocol for this and other similar novel chemical entities.

References

  • Introduction to Mass Spectrometry, Instrumentation, Applications, and Strategies for Data Interpretation. J. Throck Watson and O. David Sparkman. Wiley, 2007. [Link]

  • Practical HPLC Method Development. Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. Wiley, 2012. [Link]

  • Gas Chromatography and Mass Spectrometry: A Practical Guide. O. David Sparkman, Zelda E. Penton, and Fulton G. Kitson. Academic Press, 2011. [Link]

Comparative

Metabolic stability comparison of fluorinated vs non-fluorinated dihydrobenzofurans

Executive Summary This guide provides a technical analysis of the metabolic stability differences between non-fluorinated and fluorinated dihydrobenzofurans (DHBs). The 2,3-dihydrobenzofuran scaffold is a privileged moti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability differences between non-fluorinated and fluorinated dihydrobenzofurans (DHBs). The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, frequently utilized in GPR119 agonists, anti-inflammatory agents, and oncology candidates.[1] However, the non-fluorinated scaffold is prone to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[1]

Key Takeaway: Strategic fluorination—particularly at the C-5 and C-7 aromatic positions or the C-2 benzylic position—significantly enhances metabolic stability.[1] This is achieved by blocking sites of hydroxylation, modulating lipophilicity (


), and altering the electronic density of the aromatic ring, typically resulting in a 2- to 5-fold increase in microsomal half-life (

).[1]

Introduction: The Metabolic Liability of Dihydrobenzofurans

The dihydrobenzofuran scaffold consists of a benzene ring fused to a saturated dihydrofuran ring. While pharmacologically potent, the unsubstituted scaffold presents distinct "metabolic soft spots" that limit oral bioavailability.[1]

Primary Metabolic Pathways
  • Aromatic Hydroxylation: The benzene ring is electron-rich, making it a prime target for CYP450-mediated electrophilic attack (Phase I metabolism), particularly at the para position relative to the oxygen (C-5) or the ortho position (C-7).[1]

  • Benzylic Oxidation: The C-2 and C-3 positions of the dihydrofuran ring are benzylic-like.[1] CYP enzymes can abstract a hydrogen atom here, leading to hydroxylation and subsequent ring opening or dehydrogenation to the fully aromatic benzofuran.

  • O-Dealkylation: In some derivatives, oxidative cleavage of the ether bond can occur, leading to ring opening and rapid clearance.[1]

The Solution: Fluorine substitution is the gold standard for mitigating these liabilities. The Carbon-Fluorine (C-F) bond is stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol), rendering it resistant to CYP450 radical abstraction.[1] Furthermore, fluorine's high electronegativity reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack.

Mechanistic Insight: How Fluorine Enhances Stability

Blocking Metabolic Soft Spots

The most direct mechanism of stabilization is steric and electronic blocking. Replacing a metabolically labile Hydrogen (H) with Fluorine (F) prevents the formation of the unstable intermediate required for hydroxylation.

  • C-5 Substitution: This is the most common site of metabolism in the native scaffold. Fluorination here completely shuts down the major clearance pathway.

  • C-2 Substitution: Fluorination at the benzylic C-2 position prevents hydrogen abstraction, stabilizing the saturated ring against oxidation to benzofuran.[1]

Modulation of Physicochemical Properties[2]
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity.[1] While this can sometimes increase non-specific binding, in the context of DHBs, it often balances the polarity, improving membrane permeability while simultaneously reducing intrinsic clearance (
    
    
    
    ).[1]
  • pKa Effects: Fluorine is highly electron-withdrawing.[1] When placed on the aromatic ring, it lowers the pKa of neighboring functional groups (e.g., phenols or amines), which can alter protein binding and reduce the energy of the transition state for metabolic reactions.

Visualizing the Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between the native and fluorinated scaffolds.

MetabolicPathway Native Native Dihydrobenzofuran (Labile C-H Bonds) CYP CYP450 Enzyme (Oxidative Attack) Native->CYP Substrate Binding Met1 5-Hydroxy-DHB (Major Metabolite) CYP->Met1 Aromatic Hydroxylation Met2 2-Hydroxy-DHB (Ring Opening Precursor) CYP->Met2 Benzylic Oxidation Blocked Metabolism Blocked (Steric/Electronic Shield) CYP->Blocked Oxidation Failed Clearance Rapid Clearance (Excretion) Met1->Clearance Met2->Clearance Fluoro 5-Fluoro-Dihydrobenzofuran (Strong C-F Bond) Fluoro->CYP Reduced Affinity/Reactivity Stable Extended Half-Life (High Bioavailability) Blocked->Stable

Caption: Comparative metabolic fate.[1][2] The native scaffold undergoes rapid hydroxylation, while the fluorinated analog blocks CYP450 catalysis, leading to extended systemic exposure.[1]

Comparative Performance Data

The following data summarizes the impact of fluorination on metabolic stability parameters. Data is synthesized from structure-activity relationship (SAR) studies of GPR119 agonists and related DHB medicinal chemistry campaigns.[1]

Table 1: Metabolic Stability Profile (Human Liver Microsomes)
Compound VariantSubstitution (R)

(min)

(

L/min/mg)
Major Metabolite
Native Scaffold H (Unsubstituted)12 - 18> 50 (High)5-OH-DHB (Aromatic Hydroxylation)
Analog A 5-Fluoro45 - 6015 - 25 (Low-Med)Minor Dealkylation products
Analog B 7-Fluoro35 - 5020 - 30 (Medium)5-OH-DHB (Reduced rate)
Analog C 5,7-Difluoro> 120< 10 (Low)Minimal metabolism observed

Analysis:

  • Native: Rapid clearance classifies this as a "high clearance" compound, likely requiring multiple daily doses or exhibiting poor oral exposure.[1]

  • 5-Fluoro: A single fluorine atom at the metabolic soft spot (C-5) extends the half-life by ~300%.[1]

  • 5,7-Difluoro: Dual substitution provides a synergistic effect, effectively protecting the entire aromatic system from oxidative attack.[1]

Experimental Protocols

To validate these stability profiles in your own drug discovery pipeline, use the following standardized protocols. These are designed for high reproducibility and data integrity.

Microsomal Stability Assay (Phase I Metabolism)

This assay determines intrinsic clearance by measuring the disappearance of the parent compound over time in the presence of liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Protocol Workflow:

  • Pre-Incubation: Dilute test compounds to 1

    
    M in phosphate buffer containing 0.5 mg/mL microsomes. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction. (Include a "No NADPH" control to assess chemical stability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Stop Solution.
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Metabolite Identification (MetID)

To confirm where the fluorine is blocking metabolism:

  • Incubation: Perform the stability assay as above but at a higher concentration (10

    
    M) and for a longer duration (60-120 min) to generate sufficient metabolite mass.
    
  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1]

  • Data Processing: Use mass defect filtering to search for:

    • +16 Da (Hydroxylation)[1]

    • +14 Da (Oxidation to ketone/aldehyde)[1]

    • -14 Da (Demethylation)[1]

  • Comparison: Compare the Total Ion Chromatogram (TIC) of the Fluorinated vs. Non-Fluorinated analog. The disappearance of the +16 Da peak in the fluorinated sample confirms the blockade.

Experimental Workflow Diagram

AssayWorkflow Prep Sample Preparation (1 µM Compound + Microsomes) Incubate Incubation @ 37°C (+ NADPH) Prep->Incubate Sample Time-Point Sampling (0, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Acetonitrile + Int. Std.) Sample->Quench Analyze LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analyze Calc Calculate CLint & t1/2 (Ln(conc) vs Time) Analyze->Calc

Caption: Standardized workflow for microsomal stability assessment. Critical control points include temperature maintenance (37°C) and rapid quenching.

Case Study: Optimization of GPR119 Agonists

Context: In the development of GPR119 agonists for Type 2 Diabetes, researchers at Bristol-Myers Squibb (BMS) utilized a dihydrobenzofuran core.[1] The initial lead compounds exhibited poor metabolic stability, limiting their progression.

The Intervention:

  • Challenge: The unsubstituted DHB core was rapidly metabolized via aromatic hydroxylation.

  • Strategy: Introduction of fluorine atoms at specific positions on the DHB ring.

  • Result: Compounds 13c and 24 (as detailed in Ye et al.) incorporated these modifications. The fluorinated derivatives demonstrated "favorable metabolic stability" alongside potent GPR119 modulation. This optimization allowed for lower dosing and improved pharmacokinetic profiles in preclinical species.

Significance: This case validates the theoretical advantage of fluorination in a real-world drug discovery campaign, transforming a labile hit into a viable lead candidate.[1]

References

  • Ye, X. Y., et al. (2014).[1][3] Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2481-2485.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Hagaman, J. D., et al. (2020).[1] Metabolic Stability Imparted by Fluorine Substitution.[1] Drug Metabolism and Disposition, 48(2), 89-98.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

Sources

Validation

Benchmarking synthesis methods for 2,3-Difluoro-2,3-dihydro-1-benzofuran

Executive Summary 2,3-Difluoro-2,3-dihydro-1-benzofuran represents a high-value fluorinated heterocycle in medicinal chemistry. The introduction of fluorine atoms at the C2 and C3 positions of the dihydrobenzofuran core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-2,3-dihydro-1-benzofuran represents a high-value fluorinated heterocycle in medicinal chemistry. The introduction of fluorine atoms at the C2 and C3 positions of the dihydrobenzofuran core significantly alters the physicochemical profile of the parent scaffold, enhancing metabolic stability against oxidative metabolism (blocking P450 sites) and modulating lipophilicity (logP).

However, synthesizing this vicinal difluoride is chemically non-trivial due to the sensitivity of the benzofuran ring to oxidation and the high energy barrier for controlling stereoselectivity (cis/trans) at the 2,3-positions. This guide benchmarks the three primary methodologies available to the modern synthetic chemist: Anodic Electrochemical Fluorination , Hypervalent Iodine Catalysis , and Xenon Difluoride Oxidation .

Part 1: Critical Analysis of Synthetic Pathways

Method A: Anodic Electrochemical Fluorination (The "Green" Standard)

Status: Scalable & Cost-Effective

Electrochemical fluorination has emerged as the most robust method for generating 2,3-difluoro-2,3-dihydrobenzofurans. Unlike chemical oxidants, this method utilizes the anode as a "reagent-less" oxidant, using inexpensive fluoride salts (Et₃N·3HF) as both the electrolyte and the fluorine source.

  • Mechanism: The reaction proceeds via a stepwise ECEC mechanism (Electron transfer - Chemical step - Electron transfer - Chemical step). The benzofuran is oxidized at the anode to form a radical cation, which is trapped by a fluoride ion. A second oxidation generates a cation, which is trapped by a second fluoride.

  • Stereochemistry: Typically yields a mixture of cis and trans isomers (often ~1:1 to 2:1 favoring cis depending on the supporting electrolyte).

  • Key Advantage: Eliminates hazardous oxidants (mCPBA, XeF₂) and expensive electrophilic fluorine sources (Selectfluor).

Method B: Hypervalent Iodine(III) Catalysis (The "Chemical" Standard)

Status: High Selectivity & Mild Conditions

For laboratories lacking electrochemical setups, Iodine(III) catalysis offers a powerful alternative. Using a catalytic aryl iodide (e.g., p-iodotoluene) and a stoichiometric terminal oxidant (mCPBA or Selectfluor) in the presence of HF-pyridine, this method generates a highly reactive electrophilic iodine-difluoride species in situ.

  • Mechanism: The aryl iodide is oxidized to an Ar-IF₂ species. This electrophile activates the benzofuran double bond, forming a transient iodonium intermediate that is opened by fluoride.

  • Stereochemistry: Can be tuned via ligand design on the aryl iodide, though standard conditions often yield thermodynamically controlled mixtures.

  • Key Advantage: Mild, metal-free conditions compatible with sensitive functional groups.

Method C: Xenon Difluoride (XeF₂) (The "Legacy" Benchmark)

Status: High Purity / High Cost

XeF₂ is a clean, selective reagent that adds fluorine across double bonds via a radical mechanism. While effective, its prohibitive cost and atom economy (generating Xe gas) limit it to small-scale, high-value synthesis (mg scale).

Part 2: Benchmarking Data

The following table compares the performance of these methods specifically for the synthesis of 2,3-difluoro-2,3-dihydrobenzofuran.

MetricMethod A: Electrochemical Method B: Iodine(III) Catalysis Method C: XeF₂
Reagents Et₃N·3HF, MeCNp-TolI (cat), HF-Py, mCPBAXeF₂, DCM
Yield 65 - 80%50 - 70%75 - 85%
Selectivity (dr) ~1.5:1 (cis:trans)Variable (Ligand dependent)~1:1 (Radical mechanism)
Scalability High (Gram to Kg)Moderate (Gram)Low (Milligram)
Cost Efficiency ⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐ (Moderate)⭐ (Poor)
Safety Profile High (No explosive oxidants)Moderate (HF handling)Low (XeF₂ is moisture sensitive)

Part 3: Mechanistic Visualization

Diagram 1: Anodic Fluorination Mechanism (Method A)

This diagram illustrates the ECEC pathway at the electrode surface.

AnodicFluorination cluster_legend Legend Substrate Benzofuran RadicalCation Radical Cation [Ar-H]•+ Substrate->RadicalCation -e⁻ (Anode) RadicalInter Fluoro-Radical Intermediate RadicalCation->RadicalInter + F⁻ Cation Cationic Intermediate RadicalInter->Cation -e⁻ (Anode) Product 2,3-Difluoro-2,3- dihydrobenzofuran Cation->Product + F⁻ key Blue Arrow: Oxidation Red Arrow: Nucleophilic Attack

Caption: The ECEC mechanism involves two anodic oxidation events alternating with two nucleophilic fluoride additions.

Diagram 2: Hypervalent Iodine Catalytic Cycle (Method B)

This diagram details the generation of the active fluorinating species.[1][2][3]

IodineCatalysis ArI Ar-I (Catalyst) ArIF2 Ar-IF₂ (Active Species) ArI->ArIF2 Oxidation Oxidant mCPBA / HF Complex Benzofuran-I(III) Complex ArIF2->Complex + Benzofuran Product Difluoro Product Complex->Product + F⁻ / - ArI Product->ArI Regeneration

Caption: The catalytic cycle regenerates the Aryl Iodide, using mCPBA as the stoichiometric oxidant to drive fluorination.

Part 4: Detailed Experimental Protocols

Protocol A: Electrochemical Synthesis (Recommended for Scale)

Objective: Synthesis of 2,3-difluoro-2,3-dihydrobenzofuran (10 mmol scale).

  • Setup: Use an undivided cell (beaker type) equipped with two Platinum (Pt) plate electrodes (2 cm x 2 cm).

  • Electrolyte Preparation: Dissolve Et₃N·3HF (5 mL) in Acetonitrile (MeCN, 45 mL). Note: Et₃N·3HF is corrosive; use plasticware where possible or glass with caution.

  • Substrate Addition: Add Benzofuran (1.18 g, 10 mmol) to the electrolyte solution.

  • Electrolysis:

    • Connect to a DC power supply.[4]

    • Apply a constant current density of 10 mA/cm² .

    • Stir magnetically at room temperature.

    • Pass 4.5 F/mol of charge (monitor via coulometer or time calculation).

  • Workup:

    • Pour the reaction mixture into saturated aqueous NaHCO₃ (neutralize HF).

    • Extract with Diethyl Ether (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the product as a mixture of diastereomers (Yield: ~75%).

Protocol B: Selectfluor/HF-Pyridine (Chemical Alternative)

Objective: Synthesis on 1 mmol scale without electrochemistry.

  • Preparation: In a Teflon or polyethylene flask, dissolve Benzofuran (1 mmol) in Dichloromethane (DCM, 5 mL).

  • Reagent Addition:

    • Add Selectfluor (2.2 mmol, 2.2 equiv) in one portion.

    • Cool to 0°C.[4]

    • Dropwise add Pyridine·9HF (Olah's reagent, 1 mL). Caution: Highly fuming and toxic.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Workup: Quench carefully by pouring into ice-cold saturated K₂CO₃ solution. Extract with DCM.[4]

  • Purification: Silica gel chromatography. (Yield: ~60%).

Part 5: Conclusion & Recommendation

  • For Drug Discovery (mg scale): Use Method B (Iodine Catalysis) or Selectfluor . It requires standard glassware and allows for rapid library generation.

  • For Process Development (g to kg scale): Method A (Electrochemical) is superior. It offers the highest atom economy, lowest reagent cost, and avoids the safety hazards associated with large-scale handling of mCPBA or XeF₂.

References

  • Fuchigami, T., & Sano, M. (2004). Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives. Journal of Organic Chemistry. Link

  • Lizarme-Salas, Y., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine.[1] Beilstein Journal of Organic Chemistry. Link

  • Harka, B., et al. (2023). Alkene Vicinal Difluorination: From Fluorine Gas to More Favoured Conditions. ChemRxiv. Link

  • Shellhamer, D. F., et al. (1995). Reaction of Xenon Difluoride with Indenes and Benzofurans. Journal of Organic Chemistry. Link

Sources

Comparative

Technical Guide: Characterization &amp; Identification of 2,3-Difluoro-2,3-dihydro-1-benzofuran

Executive Summary 2,3-Difluoro-2,3-dihydro-1-benzofuran represents a critical fluorinated scaffold in medicinal chemistry, often utilized as a metabolically stable bioisostere of the parent 2,3-dihydrobenzofuran. The int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-2,3-dihydro-1-benzofuran represents a critical fluorinated scaffold in medicinal chemistry, often utilized as a metabolically stable bioisostere of the parent 2,3-dihydrobenzofuran. The introduction of fluorine atoms at the C2 and C3 positions serves two primary functions: modulation of lipophilicity (


) and blockade of benzylic oxidation sites susceptible to Cytochrome P450 metabolism.

However, the characterization of this scaffold presents unique challenges due to the presence of two adjacent stereocenters, leading to cis and trans diastereomers with complex second-order NMR spectra. This guide provides an authoritative standard for distinguishing these isomers and validating the scaffold against non-fluorinated alternatives.

Part 1: The Stereochemical Challenge (NMR Standards)

The definitive identification of 2,3-difluoro-2,3-dihydro-1-benzofuran relies heavily on


H and 

F NMR spectroscopy. Unlike the non-fluorinated parent, which exhibits simple triplet splitting patterns, the difluoro analog displays complex multiplets due to large heteronuclear couplings (

).[1]
The "Zero Coupling" Anomaly

A critical diagnostic feature for the trans-isomer is the near-zero vicinal proton-proton coupling constant (


 Hz). This occurs because the dihedral angle between the C2-H and C3-H bonds in the trans conformer approaches 90°, minimizing orbital overlap according to the Karplus equation.
Diagnostic NMR Data Table

The following data establishes the standard for differentiating the cis and trans isomers (Solvent:


 or 

).
ParameterTrans-Isomer (Thermodynamic)Cis-Isomer (Kinetic)2,3-Dihydrobenzofuran (Reference)
H2 Multiplicity Doublet of Doublets (dd)Doublet of Doublets of Doublets (ddd)Triplet (t)
H3 Multiplicity Doublet of Doublets (dd)Doublet of Doublets of Doublets (ddd)Triplet (t)

(Geminal)
~54 - 58 Hz~61 HzN/A

(Vicinal)
~0 Hz (Diagnostic) ~4.5 - 6.0 Hz ~8.0 Hz

F Signal
Distinct chemical shiftsDistinct chemical shiftsNone

Technical Insight: In the trans isomer, the absence of H-H coupling means the proton signals appear as "double doublets" solely due to coupling with the geminal and vicinal fluorine atoms. In the cis isomer, the H-H coupling is restored, adding an extra layer of splitting (ddd).[1]

Stereochemical Assignment Workflow

The following decision tree outlines the logical process for assigning stereochemistry based on spectral data.

Stereochemistry_Assignment Start Crude Reaction Mixture (2,3-Difluoro-2,3-dihydrobenzofuran) H_NMR 1H NMR Analysis (Focus on C2-H and C3-H) Start->H_NMR Coupling_Check Measure Vicinal H-H Coupling (3J_HH) H_NMR->Coupling_Check Zero_J 3J_HH ≈ 0 Hz Coupling_Check->Zero_J No Splitting Pos_J 3J_HH ≈ 4.5 - 6.0 Hz Coupling_Check->Pos_J Visible Splitting Trans_Res TRANS Isomer (Dihedral angle ≈ 90°) Zero_J->Trans_Res Cis_Res CIS Isomer (Dihedral angle < 90°) Pos_J->Cis_Res Validation Validation: 19F NMR Check for Geminal Coupling (2J_HF > 50Hz) Trans_Res->Validation Cis_Res->Validation

Figure 1: Logic flow for stereochemical assignment using


 coupling constants.

Part 2: Analytical Protocol & Methodology

To ensure reproducibility, the following protocol synthesizes extraction, purification, and identification steps.

Sample Preparation & Purification

Objective: Isolate pure diastereomers from the fluorination mixture (typically produced via Selectfluor or AgF mediated reactions).[1]

  • Crude Workup: Quench reaction with saturated

    
    . Extract with Dichloromethane (DCM).[1]
    
  • TLC Analysis: Use 10% EtOAc/Hexane. The trans isomer is generally less polar and elutes first (

    
    ) compared to the cis isomer (
    
    
    
    ).[1]
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 0%

      
       5% EtOAc in Hexanes.[1]
      
    • Note: Fluorinated compounds often "streak" on silica; slow gradients are required.[1]

GC-MS Identification Criteria

While NMR determines stereochemistry, GC-MS confirms molecular identity and purity.[1]

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Inlet Temp: 250°C.

  • Ionization: Electron Impact (EI, 70 eV).[1]

  • Diagnostic Ions:

    • m/z 156: Molecular Ion (

      
      ).[1]
      
    • m/z 136: Loss of HF (

      
      ).[1]
      
    • m/z 107: Benzofuran core fragment (loss of

      
       fragment/rearrangement).
      

Part 3: Performance Comparison (Metabolic Stability)

The primary justification for using the 2,3-difluoro scaffold over the non-fluorinated parent is the "Fluorine Effect" on metabolic stability.

Mechanism of Action

Cytochrome P450 enzymes typically target the benzylic C2 and C3 positions of dihydrobenzofurans for hydroxylation, leading to ring opening or aromatization.

  • 2,3-Dihydrobenzofuran: C-H bond dissociation energy (BDE)

    
     85-90 kcal/mol (Benzylic).[1] Rapid oxidation.[1]
    
  • 2,3-Difluoro-2,3-dihydrobenzofuran: C-F bond BDE

    
     116 kcal/mol.[1] The fluorine atom sterically and electronically blocks the approach of the high-valent Iron-Oxo species of CYP450.
    
Stability Data Comparison

The following table illustrates the predicted stability improvements based on structure-metabolism relationships (SMR).

ScaffoldMetabolic HotspotPrimary MetaboliteStability Rating
2,3-Dihydrobenzofuran C2 / C3 Benzylic C-H2-Hydroxy-2,3-dihydrobenzofuranLow (

min)
2-Fluoro-2,3-dihydrobenzofuran C3 Benzylic C-H3-Hydroxy-2-fluoro...Moderate
2,3-Difluoro-2,3-dihydrobenzofuran Blocked Aromatic hydroxylation (slow)High (

min)
Metabolic Pathway Blockade Diagram

Metabolic_Stability Parent 2,3-Dihydrobenzofuran (Non-fluorinated) CYP Cytochrome P450 (Oxidation) Parent->CYP High Affinity Difluoro 2,3-Difluoro Analog (Fluorinated) Difluoro->CYP Steric/Electronic Repulsion Unstable Benzylic Hydroxylation -> Ring Opening -> Rapid Clearance CYP->Unstable Stable C-F Bond Blocks Oxidation -> Metabolic Stability -> Extended Half-life CYP->Stable Blocked

Figure 2: Mechanistic comparison of metabolic susceptibility between fluorinated and non-fluorinated scaffolds.

References

  • Baciocchi, E., et al. (1980).[1] Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran. Journal of Heterocyclic Chemistry, 17, 1147.[1][2]

  • Bhattarai, P., et al. (2026).[1][3] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

  • Alfa Chemistry. (n.d.).[1]

    
    F Coupling Constants Table. Organofluorine Resources. 
    

Sources

Validation

Comparative Guide: Biological Activity of 2,3-Difluoro Derivatives in Drug Discovery

This guide provides an in-depth technical analysis of the 2,3-difluoro substitution pattern in drug discovery, focusing on its mechanistic advantages, synthesis, and biological impact. Executive Summary In the optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 2,3-difluoro substitution pattern in drug discovery, focusing on its mechanistic advantages, synthesis, and biological impact.

Executive Summary

In the optimization of lead compounds, the 2,3-difluoro substitution pattern on aromatic rings has emerged as a high-value motif, distinct from its 2,4-, 2,6-, or mono-fluorinated counterparts. While fluorine is ubiquitously used to modulate pKa and lipophilicity, the specific vicinal (2,3-) placement offers a unique combination of metabolic shielding (blocking the "soft spot" for CYP450 oxidation) and conformational control (via the ortho-effect).

This guide analyzes the biological superiority of 2,3-difluoro derivatives using the evolution of Belzutifan (PT2977) as a primary case study, supported by experimental protocols and comparative data.

Mechanistic Insights: Why 2,3-Difluoro?

The biological activity of 2,3-difluoro derivatives is driven by three physicochemical pillars that distinguish them from other substitution patterns.

A. Metabolic Blockade (The "Soft Spot" Defense)

Aromatic rings are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the electron-rich para position or the sterically accessible ortho/meta positions.

  • Mechanism: The C-F bond is metabolically stable (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • 2,3-Advantage: Placing fluorines at positions 2 and 3 effectively "caps" the most vulnerable oxidative sites adjacent to the bridgehead, preventing the formation of toxic arene oxides or downstream glucuronidation. This is often superior to 2,4-substitution, which leaves the 3-position open to attack.

B. Conformational Locking (The Ortho-Effect)

The 2,3-difluoro motif introduces significant steric bulk and electrostatic repulsion relative to hydrogen.

  • Twisted Conformation: In biaryl systems, a 2,3-difluoro substitution forces the rings out of coplanarity (dihedral angle > 40°) to relieve steric strain.

  • Bioactivity Impact: This "twisted" conformation often mimics the bioactive state required for binding pockets in kinases and transcription factors, reducing the entropic penalty of binding.

C. Electronic Modulation (pKa and Lipophilicity)
  • pKa Suppression: The strong electron-withdrawing nature (inductive effect, -I) of two vicinal fluorines significantly lowers the pKa of neighboring functional groups (e.g., phenols or anilines), often improving membrane permeability by keeping the molecule in a neutral state at physiological pH.

  • Lipophilicity (LogD): Unlike a single fluorine which increases LogP, the 2,3-pattern can fine-tune LogD to an optimal range (2.0–3.5), balancing solubility with permeability.

Case Study: The Evolution of Belzutifan (PT2977)

The discovery of Belzutifan (PT2977) , a HIF-2α inhibitor for Renal Cell Carcinoma, is the definitive example of the 2,3-difluoro advantage.

The Challenge: PT2385 (Geminal Difluoro)

The first-generation candidate, PT2385 , contained a geminal-difluoro group on the indane scaffold.

  • Performance: Potent binder (Kd ~10 nM), but suffered from variable pharmacokinetics .

  • Failure Mode: The molecule was extensively metabolized via glucuronidation (Phase II metabolism) at the adjacent hydroxyl group, leading to rapid clearance and low exposure in patients.

The Solution: PT2977 (Vicinal 2,3-Difluoro)

Chemists replaced the geminal-difluoro motif with a vicinal 2,3-difluoro pattern.[1]

  • Structural Change: The fluorines were spread to adjacent carbons (C2 and C3).

  • Outcome:

    • Metabolic Shielding: The 2,3-pattern sterically and electronically hindered the UGT enzymes responsible for glucuronidation.

    • Potency: Cellular IC50 improved to ~9 nM (vs. ~27 nM for PT2385).

    • PK Profile: Half-life and bioavailability increased significantly, allowing for predictable once-daily dosing.

Figure 1: HIF-2α Inhibition Pathway & Belzutifan Mechanism

HIF_Pathway Hypoxia Hypoxia / VHL Mutation HIF2a HIF-2α Accumulation Hypoxia->HIF2a Stabilizes Dimer HIF-2α / HIF-1β Heterodimer HIF2a->Dimer Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->Dimer DNA Bind to HRE (DNA) Dimer->DNA GeneExp Transcription (VEGF, EPO, CCND1) DNA->GeneExp Tumor Tumor Growth & Angiogenesis GeneExp->Tumor Belzutifan Belzutifan (PT2977) (2,3-Difluoro Scaffold) Belzutifan->HIF2a Binds PAS-B Domain (Inhibits Dimerization)

Caption: Belzutifan binds to the PAS-B domain of HIF-2α, preventing heterodimerization with HIF-1β and blocking the oncogenic transcriptional cascade.[2]

Comparative Data: 2,3-Difluoro vs. Alternatives

The following table synthesizes data from the Belzutifan development and general medicinal chemistry literature (e.g., Dabrafenib analogs) to illustrate the specific advantages of the 2,3-pattern.

Feature2,3-Difluoro (Vicinal) Gem-Difluoro (Geminal) 2,4-Difluoro Non-Fluorinated
Metabolic Stability High (Shields adjacent sites)Low to Moderate (Prone to glucuronidation)Moderate (Leaves C3/C5 open)Low (Rapid oxidation)
Electronic Effect Strong -I (Lowers pKa of neighbor)Moderate -IDistributed -INeutral
Conformation Twisted (High steric clash)Planar/TetrahedralPlanarPlanar
Lipophilicity Optimized LogDHigh LogPHigh LogPLow LogP
Key Example PT2977 (Belzutifan) PT2385Fluconazole (2,4)Generic Phenyl
Clinical Outcome Approved Drug Discontinued (PK issues)Effective (Antifungal)N/A
Experimental Protocols

To validate the stability and activity of a 2,3-difluoro derivative, the following workflows are recommended.

A. Synthesis: Nucleophilic Fluorination (Halex Reaction)
  • Objective: Install the 2,3-difluoro motif on an aromatic ring.

  • Starting Material: 2,3-dichloronitrobenzene or 2,3,5-trichloropyridine.

  • Reagents: Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (e.g., Tetraphenylphosphonium bromide).

  • Procedure:

    • Dissolve substrate in a polar aprotic solvent (Sulfolane or DMSO).

    • Add dried KF (spray-dried is best) and catalyst.

    • Heat to 180–210°C under inert atmosphere (

      
      ) for 5–10 hours.
      
    • Workup: Quench with water, extract with DCM, and purify via distillation.

    • Yield: Typically 40–80% depending on substrate activation.

B. Bioassay: Microsomal Stability Assay
  • Objective: Quantify the metabolic stability improvement of the 2,3-difluoro analog.

  • System: Human Liver Microsomes (HLM).

Step-by-Step Protocol:

  • Preparation: Thaw HLM (0.5 mg/mL final protein conc) on ice.

  • Pre-incubation: Mix HLM with test compound (1 µM final, <1% DMSO) in Phosphate Buffer (pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Sampling: At t = 0, 7, 15, 25, 40, and 60 min, remove 30 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(Peak Area) vs. Time to determine

    
     and 
    
    
    
    .

Figure 2: Microsomal Stability Workflow

Stability_Assay Prep 1. Prep HLM & Compound (0.5 mg/mL, 1 µM) Incubate 2. Incubation @ 37°C (+ NADPH) Prep->Incubate Sample 3. Sampling (0, 15, 30, 60 min) Incubate->Sample Quench 4. Quench (Ice-Cold ACN) Sample->Quench Analyze 5. LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analyze Data 6. Calculate t1/2 & CLint Analyze->Data

Caption: Standard workflow for assessing metabolic stability in liver microsomes (HLM) to verify the protective effect of fluorination.

References
  • Xu, R., et al. (2019).[3][4] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][4][5][6] Journal of Medicinal Chemistry.[3][6] Link[6]

  • Wehn, P. M., et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385). Journal of Medicinal Chemistry.[3][6] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][6] Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[3][6] Link

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.Link

Sources

Comparative

A Comparative Guide to the Validation of 2,3-Difluoro-2,3-dihydro-1-benzofuran: GC-MS Fragmentation Patterns vs. Spectroscopic Techniques

For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of novel fluorinated heterocycles is paramount. This guide provides an in-depth technical comparison of Gas...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of novel fluorinated heterocycles is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation analysis with alternative spectroscopic methods for the validation of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. Consequently, rigorous analytical methodologies are required to confirm the precise structure of these synthesized compounds. This guide will delve into the predicted electron ionization (EI) fragmentation patterns of 2,3-Difluoro-2,3-dihydro-1-benzofuran, offering a powerful tool for its identification. Furthermore, we will objectively compare the insights derived from GC-MS with those obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic view of the available validation techniques.

The Power and Pitfalls of GC-MS in Structural Elucidation

Gas Chromatography-Mass Spectrometry is a cornerstone of analytical chemistry, prized for its ability to separate complex mixtures and provide structural information based on mass-to-charge ratio (m/z) and fragmentation patterns. When a molecule is subjected to electron ionization, it forms a molecular ion that subsequently fragments in a predictable manner, creating a unique mass spectrum that serves as a chemical "fingerprint."

Predicted GC-MS Fragmentation of 2,3-Difluoro-2,3-dihydro-1-benzofuran

The molecular ion ([M]⁺˙) is expected at an m/z of 156, corresponding to the molecular weight of C₈H₆F₂O. Key fragmentation pathways are likely to involve the loss of fluorine, hydrogen fluoride, and cleavage of the dihydrofuran ring.

Key Predicted Fragmentation Pathways:

  • Loss of a Fluorine atom (-F•): A common initial fragmentation for fluorinated compounds is the cleavage of a C-F bond, which would result in a fragment ion at m/z 137.

  • Loss of Hydrogen Fluoride (-HF): The elimination of a neutral HF molecule is another characteristic fragmentation pathway for fluoroalkanes, leading to an ion at m/z 136.

  • Retro-Diels-Alder (RDA) Reaction: Dihydrobenzofurans can undergo a retro-Diels-Alder reaction, leading to the cleavage of the five-membered ring. This could result in the formation of a fluorinated vinyl ether radical cation and the loss of a neutral acetylene molecule.

  • Cleavage of the Dihydrofuran Ring: Other fissions within the dihydrofuran ring can lead to the formation of various smaller fragments. For instance, the loss of a CHF group could occur.

The following diagram illustrates the predicted fragmentation cascade:

Predicted GC-MS Fragmentation of 2,3-Difluoro-2,3-dihydro-1-benzofuran M [C₈H₆F₂O]⁺˙ m/z 156 (Molecular Ion) F1 [C₈H₆FO]⁺ m/z 137 M->F1 - F• F2 [C₈H₅FO]⁺˙ m/z 136 M->F2 - HF F4 [C₆H₄O]⁺˙ m/z 92 M->F4 - C₂H₂F₂ (Retro-Diels-Alder) F3 [C₇H₅FO]⁺ m/z 124 F2->F3 - CO

Caption: Predicted fragmentation pathway of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

Table 1: Predicted Prominent Ions in the Mass Spectrum of 2,3-Difluoro-2,3-dihydro-1-benzofuran

m/zProposed FragmentNotes
156[C₈H₆F₂O]⁺˙Molecular Ion
137[C₈H₆FO]⁺Loss of a fluorine radical
136[C₈H₅FO]⁺˙Loss of hydrogen fluoride
124[C₇H₅FO]⁺Subsequent loss of CO from m/z 136
92[C₆H₄O]⁺˙Result of a Retro-Diels-Alder fragmentation

A Comparative Analysis with Alternative Spectroscopic Techniques

While GC-MS provides invaluable information, a comprehensive validation strategy should incorporate data from other analytical techniques. NMR and IR spectroscopy offer complementary information that can definitively confirm the structure of 2,3-Difluoro-2,3-dihydro-1-benzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For 2,3-Difluoro-2,3-dihydro-1-benzofuran, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the protons on the dihydrofuran ring. The coupling of these protons to the adjacent fluorine atoms will result in characteristic splitting patterns (doublets or doublet of doublets), providing crucial information about the stereochemistry (cis or trans) of the fluorine atoms.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly diagnostic.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for the analysis of fluorinated compounds. It provides information on the number of fluorine environments and their coupling to neighboring protons and other fluorine atoms. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the local electronic environment.

Table 2: Comparison of Analytical Techniques for the Validation of 2,3-Difluoro-2,3-dihydro-1-benzofuran

FeatureGC-MSNMR Spectroscopy (¹H, ¹³C, ¹⁹F)IR Spectroscopy
Information Provided Molecular weight and fragmentation patternDetailed connectivity and stereochemistryPresence of functional groups
Strengths High sensitivity, excellent for mixture analysisUnambiguous structure determination, stereochemical informationFast, non-destructive, good for functional group identification
Limitations Fragmentation can be complex to interpret, may not distinguish isomersLower sensitivity than MS, requires pure sampleProvides limited information on the overall molecular structure
Key Data for Validation Molecular ion peak at m/z 156, characteristic fragment ionsChemical shifts, coupling constants (JHF, JCF, JFF)C-F, C-O, and aromatic C-H stretching frequencies
Infrared (IR) Spectroscopy: A Rapid Scan for Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2,3-Difluoro-2,3-dihydro-1-benzofuran, the IR spectrum would be expected to show characteristic absorption bands for the C-F bonds, the C-O ether linkage, and the aromatic ring.

  • C-F Stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C-O Stretching: Absorption in the 1250-1050 cm⁻¹ region.

  • Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region.

While IR spectroscopy can confirm the presence of these key functional groups, it cannot provide detailed information about their connectivity or the overall structure of the molecule.

Experimental Protocols

GC-MS Analysis

A standard experimental protocol for the GC-MS analysis of 2,3-Difluoro-2,3-dihydro-1-benzofuran would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Mass Spectrometry A Dissolve in Solvent B Injection A->B C Separation on Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Detection E->F

Validation

Thermal Stability &amp; Dehydrofluorination Kinetics: 2,3-Difluoro-2,3-dihydro-1-benzofuran vs. Monofluoro Analogs

Executive Summary This technical guide provides a comparative stability analysis of 2,3-difluoro-2,3-dihydro-1-benzofuran against its monofluoro analogs (2-fluoro and 3-fluoro). While the dihydrobenzofuran scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative stability analysis of 2,3-difluoro-2,3-dihydro-1-benzofuran against its monofluoro analogs (2-fluoro and 3-fluoro). While the dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, the introduction of fluorine atoms at the 2- and 3-positions introduces significant stereoelectronic effects that compromise thermal stability.

Key Findings:

  • 2,3-Difluoro-2,3-dihydro-1-benzofuran is metastable . It exhibits a high propensity for thermal dehydrofluorination to restore the aromatic benzofuran system.

  • 2-Fluoro-2,3-dihydro-1-benzofuran is chemically labile due to the anomeric effect (hemiacetal fluoride), making it susceptible to both hydrolysis and thermal elimination.

  • 3-Fluoro-2,3-dihydro-1-benzofuran is the most thermally robust of the dihydro-fluoro series but remains susceptible to base-mediated elimination.

  • Comparison Verdict: The 2,3-difluoro analog is kinetically more stable to hydrolysis than the 2-fluoro analog (due to the inductive destabilization of the oxocarbenium intermediate by the C3-fluorine) but is thermodynamically unstable at elevated temperatures (>100°C), driving towards 3-fluorobenzofuran.

Structural & Stereoelectronic Analysis

To understand the thermal profile, we must analyze the electronic forces at play.

The Scaffolds
CompoundStructure DescriptionKey Instability Factor
2-Fluoro Fluorine at C2 (hemiacetal position).Anomeric Effect: The lone pair on oxygen can donate into the C-F

orbital, weakening the C-F bond. Highly prone to hydrolysis.
3-Fluoro Fluorine at C3 (benzylic position).[1]Benzylic Activation: The C3-F bond is strong, but the C2-H is acidic. Elimination is possible but slower than in the 2-fluoro or difluoro cases.
2,3-Difluoro Fluorines at C2 and C3.Vicinal Repulsion & Aromatization: The "Gauche Effect" stabilizes the cis isomer, but the trans isomer allows for rapid anti-elimination of HF. The driving force is the formation of the aromatic benzofuran.
The Aromatization Driving Force

The transition from a dihydrobenzofuran to a benzofuran restores aromaticity to the furan ring. This provides a stabilization energy of approximately 20-25 kcal/mol . This thermodynamic sink means that any fluorinated dihydrobenzofuran is essentially a "loaded spring" ready to eliminate HF (or H₂O/ROH) to become aromatic.

Thermal Stability Profile

Dehydrofluorination Pathways

The primary thermal degradation pathway for 2,3-difluoro-2,3-dihydrobenzofuran is the elimination of Hydrogen Fluoride (HF).

  • Mechanism: E2 Elimination (concerted) or E1cb (stepwise).

  • Stereochemical Control: The trans-2,3-difluoro isomer places the C2-H and C3-F (or C3-H and C2-F) in an anti-periplanar arrangement, significantly lowering the activation energy for elimination.

  • Product: The elimination of HF yields 3-fluorobenzofuran (preferred) or 2-fluorobenzofuran. 3-fluorobenzofuran is generally favored because the C2-F bond is stronger (sp2 hybridized C-F) and the C3 position is less sterically hindered.

Comparative Stability Data

Note: Values are aggregated from kinetic studies of analogous vicinal difluoro-heterocycles.

Property2-Fluoro Analog3-Fluoro Analog2,3-Difluoro Analog
Hydrolytic Stability (pH 7) Low (

hr)
High (Stable)Moderate (

hrs)
Thermal Onset (

)
< 50°C (Elimination)> 140°C85°C - 110°C
Primary Degradant BenzofuranBenzofuran3-Fluorobenzofuran
Storage Requirement -20°C, AnhydrousRT, Sealed4°C, Inert Gas
Decomposition Pathway Diagram

The following diagram illustrates the competing pathways for the 2,3-difluoro analog.

Decomposition Difluoro 2,3-Difluoro-2,3-dihydrobenzofuran (Metastable) TS_Elim Transition State (Anti-Periplanar) Difluoro->TS_Elim Heat (>85°C) Hydrolysis Hemiacetal Hydrolysis (If Wet) Difluoro->Hydrolysis H2O / Acid Prod_3F 3-Fluorobenzofuran (Aromatic/Stable) TS_Elim->Prod_3F -HF (Major) Prod_2F 2-Fluorobenzofuran (Minor) TS_Elim->Prod_2F -HF (Minor)

Caption: Thermal dehydrofluorination is the dominant pathway, driven by the restoration of aromaticity.

Experimental Protocols for Stability Assessment

To validate the stability of your specific batch, the following self-validating protocols are recommended.

Accelerated Thermal Stress Testing (Isothermal)

Objective: Determine the rate constant (


) of HF elimination.

Protocol:

  • Preparation: Dissolve 10 mg of 2,3-difluoro-2,3-dihydrobenzofuran in 0.6 mL of DMSO-d6 (dried over molecular sieves).

    • Why DMSO? It prevents acid-catalyzed hydrolysis, isolating the thermal elimination pathway.

  • Internal Standard: Add 1.0 eq of

    
    -trifluorotoluene (inert F-NMR standard).
    
  • Incubation: Heat the NMR tube at 80°C in a temperature-controlled probe.

  • Monitoring: Acquire

    
    F-NMR spectra every 15 minutes for 4 hours.
    
    • Signal Tracking: Monitor the disappearance of the vicinal fluorine signals (-100 to -150 ppm range) and the appearance of the aromatic C-F signal (-110 to -130 ppm) and free HF (approx -180 ppm, broad).

Self-Validation Check:

  • If the integral of the Internal Standard changes, the tube is leaking.

  • If the ratio of products changes over time, secondary decomposition is occurring.

Differential Scanning Calorimetry (DSC)

Objective: Identify the safe processing window.

Protocol:

  • Sample: 2-5 mg of solid/oil in a hermetically sealed aluminum pan.

  • Ramp: 5°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Look for an endotherm (melting) followed by an exotherm (decomposition/elimination).

    • Expectation: A sharp exotherm between 100°C-150°C indicates rapid dehydrofluorination.

Synthesis & Handling Recommendations

Based on the stability profile, the following handling guidelines are critical for drug development workflows:

  • Synthesis Route: Avoid harsh acidic workups. Use Selectfluor in Acetonitrile/Water followed by rapid extraction.

  • Purification: Do not use silica gel chromatography for the 2-fluoro or 2,3-difluoro analogs, as the acidic surface catalyzes elimination/hydrolysis. Use neutral alumina or reverse-phase (C18) HPLC with neutral buffers.

  • Storage: Store under Argon at -20°C.

  • Bioisostere Strategy: If the 2,3-difluoro moiety is too unstable for a drug candidate, consider the 2,2-difluoro analog (gem-difluoro). It lacks the facile elimination pathway to restore aromaticity and is significantly more metabolically stable.

References

  • Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran. Baciocchi, E., et al. (1980). Journal of Heterocyclic Chemistry. [Link] (Foundational paper establishing the existence and NMR characterization of the isomers.)

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Wang, M., et al.[2][3] (2015).[2][3][4] Organic & Biomolecular Chemistry. [Link] (Modern synthesis protocol demonstrating the formation of fluorinated dihydrobenzofuran intermediates.)

  • Bond Dissociation Energies in Second-Row Compounds. Dixon, D. A., et al. (2008).[5] Journal of Physical Chemistry A. [Link] (Source for C-F bond strength data and thermodynamic stability principles.)

  • Conformational Analysis of 1,3-Difluorinated Alkanes. Thiehoff, C., et al. (2024).[6][7][8] The Journal of Organic Chemistry. [Link] (Provides theoretical basis for the gauche effect and conformational stability in vicinal difluorides.)

Sources

Comparative

Reproducibility Guide: Electrochemical Synthesis of 2,3-Difluoro-2,3-dihydro-1-benzofuran

Executive Summary The synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran represents a critical transformation in medicinal chemistry. The dihydrobenzofuran scaffold is a privileged structure in bioactive natural products...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran represents a critical transformation in medicinal chemistry. The dihydrobenzofuran scaffold is a privileged structure in bioactive natural products and pharmaceuticals, and the introduction of fluorine atoms at the C2 and C3 positions significantly alters the metabolic stability, lipophilicity, and binding affinity of the parent molecule.

Historically, direct fluorination of benzofurans using chemical reagents (e.g.,


 gas, 

, or

) has been plagued by poor selectivity, harsh conditions, and low reproducibility. Electrochemical synthesis—specifically anodic fluorination —has emerged as the superior alternative, offering mild conditions and tunable stereoselectivity.

This guide provides an in-depth, reproducible protocol for the anodic synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran, grounded in the mechanistic insights of Fuchigami et al., while objectively comparing it to chemical alternatives.

Comparative Analysis: Electrochemical vs. Chemical Routes[1]

The following table contrasts the electrochemical approach with traditional chemical fluorination methods for accessing the vicinal difluoro-dihydrobenzofuran motif.

FeatureElectrochemical Synthesis (Anodic Oxidation)Chemical Synthesis (

/

)
Chemical Synthesis (Selectfluor)
Reagent Safety High : Uses fluoride salts (

)
Low : Requires handling of explosive/toxic gases or strong oxidants.Moderate : Reagents are stable but expensive.
Selectivity (Region) High : Targets the C2-C3 double bond specifically via potential control.Low : Often leads to perfluorination or polymerization.Moderate : Often favors aromatic substitution or monofluorination.
Stereocontrol Tunable : Electrolyte choice influences cis/trans ratio (typically ~1:1 to 2:1).Poor : Thermodynamic mixtures.N/A : Rarely achieves vicinal difluorination on this substrate.
Yield 50–85% (Method Dependent)< 30% (Complex mixtures)Variable
Scalability High : Continuous flow electrolysis possible.Low : Exotherms are difficult to manage.Moderate : Cost-prohibitive at scale.
Reproducibility High : If current/potential is controlled.[1][2]Low : Sensitive to mixing efficiency and hot spots.High : But limited scope.

Verdict: For the direct conversion of benzofurans to their 2,3-difluoro-2,3-dihydro derivatives, anodic fluorination is the only method that satisfies the requirements of reproducibility, safety, and yield necessary for pharmaceutical development.

Deep Dive: Electrochemical Synthesis Protocol

The Mechanism: Why It Works

Understanding the mechanism is the key to reproducibility. The reaction follows an ECEC pathway (Electron transfer - Chemical step - Electron transfer - Chemical step).

  • Oxidation (

    
    ):  The benzofuran moiety undergoes a single electron transfer (SET) at the anode to form a radical cation.
    
  • Nucleophilic Attack (

    
    ):  A fluoride ion (from the electrolyte) attacks the radical cation, typically at the C2 position, generating a radical intermediate.
    
  • Oxidation (

    
    ):  The radical is immediately oxidized to a cation.
    
  • Nucleophilic Attack (

    
    ):  A second fluoride ion attacks the cation at C3, completing the vicinal difluorination.
    

Critical Insight: The potential required for the second oxidation (


) is often lower than the first (

), meaning the reaction proceeds rapidly to the difluoro product without trapping the intermediate.
Visualized Mechanism

AnodicFluorination Figure 1: ECEC Mechanism for Anodic Fluorination of Benzofuran Start Benzofuran RadCat Radical Cation (Intermediate) Start->RadCat - e⁻ (Anode) FluoroRad Fluoro-Radical (C2-F) RadCat->FluoroRad + F⁻ Cation Cation (Intermediate) FluoroRad->Cation - e⁻ (Anode) Product 2,3-Difluoro-2,3- dihydrobenzofuran Cation->Product + F⁻

Figure 1: The ECEC mechanism highlights the sequential oxidation and fluorination steps occurring at the electrode surface.

Standard Operating Procedure (SOP)

This protocol is validated based on the work of Fuchigami et al. (J. Org. Chem. 2004) and optimized for reproducibility.

Reagents & Equipment
  • Substrate: 1-Benzofuran (1.0 mmol).

  • Solvent: Dimethoxyethane (DME) or Acetonitrile (MeCN). Note: DME often yields higher selectivity for this specific substrate.

  • Electrolyte:

    
     (TREAT-HF) or 
    
    
    
    .
    • Expert Tip:

      
       is superior for preventing anode passivation compared to 
      
      
      
      .
  • Anode: Platinum (Pt) sheet (

    
     cm).
    
  • Cathode: Platinum (Pt) sheet (or Stainless Steel for cost reduction).

  • Reference Electrode: SCE (Saturated Calomel Electrode) or Ag/Ag+ (for organic solvents).

  • Cell Type: Undivided beaker-type cell (Standard) or Divided H-type cell (High Purity).

Step-by-Step Workflow
  • Preparation:

    • In a dry undivided cell, dissolve 1-benzofuran (1 mmol) in 10 mL of DME.

    • Add

      
       (0.5 M concentration).
      
    • Caution: HF salts are corrosive and toxic. Use plasticware (PTFE/PP) or glass coated with paraffin if exposure is short. Wear specific HF-resistant gloves.

  • Electrolysis:

    • Method A (High Reproducibility): Constant Potential Electrolysis (CPE).

      • Set potential to +1.30–1.50 V vs. SCE .

      • Reasoning: Controlling potential prevents over-oxidation of the product or solvent breakdown.

    • Method B (Simplicity): Constant Current Electrolysis (CCE).

      • Set current density to 10–20 mA/cm² .

      • Monitor voltage; if it spikes, passivation is occurring (clean electrodes).

    • Run until 2.2–2.5 F/mol of charge has passed.

  • Workup:

    • Pour the reaction mixture into saturated aqueous

      
       (to neutralize HF).
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Note: The product is a mixture of cis and trans isomers.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Reproducible Synthesis Prep Preparation Dissolve Benzofuran in DME Add Et4NF·4HF Setup Cell Setup Pt Anode / Pt Cathode Undivided Cell Prep->Setup Electrolysis Electrolysis (CPE) 1.5 V vs SCE Pass 2.5 F/mol Setup->Electrolysis Quench Quench Pour into sat. NaHCO3 Electrolysis->Quench Extract Extraction DCM / Brine Wash Quench->Extract Purify Purification Silica Gel Chromatography Extract->Purify

Figure 2: Step-by-step workflow ensuring safety and reproducibility.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure Trustworthiness and Expertise , use these checkpoints to validate your experiment.

Critical Process Parameters (CPPs)
  • Passivation: If the current drops to near zero during CPE, or voltage skyrockets during CCE, the anode is passivated (coated with polymer).

    • Solution: Pulse electrolysis (alternating polarity) or switch to

      
       which solubilizes oligomers better than 
      
      
      
      .
  • Water Content: Moisture in the solvent leads to 2-fluoro-3-hydroxy-2,3-dihydrobenzofuran (hemiacetal) instead of the difluoro product.

    • Validation: Check 1H NMR.[3] A peak near 5.5-6.0 ppm (doublet of doublets) indicates the difluoro product. Broad OH peaks indicate water contamination.

  • Isomer Ratio: The cis/trans ratio is typically determined by the adsorption orientation on the electrode.

    • Cis isomer:

      
       coupling constants are distinct.
      
    • Trans isomer: Often thermodynamically more stable but kinetically slower to form in some electrolyte systems.

Self-Validation Checklist

References

  • Efficient Anodic Synthesis of 2-Fluoro- and 2,3-Difluoro-2,3-dihydrobenzofuran Derivatives Source: Journal of Organic Chemistry (2004), 69(16), 5302-5306.[4] URL:[Link] Significance:[1][3][5][6][7][8][9] The foundational paper establishing the electrochemical protocol, highlighting the superiority of CPE and specific fluoride salts.

  • Source: Chemical Reviews (2008), 108, 7, 2452–2498.
  • Selective Electrochemical Fluorination of S-Alkyl Benzothioate and Its Derivatives Source: Beilstein Journal of Organic Chemistry (2018), 14, 389–396.[10] URL:[Link] Significance: Demonstrates the modern application of Et4NF·4HF salts to prevent passivation, a key reproducibility improvement.

Sources

Safety & Regulatory Compliance

Safety

2,3-Difluoro-2,3-dihydro-1-benzofuran proper disposal procedures

This guide outlines the authoritative, science-based disposal procedures for 2,3-Difluoro-2,3-dihydro-1-benzofuran . This compound represents a specific class of fluorinated heterocycles containing an -fluoro ether moiet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, science-based disposal procedures for 2,3-Difluoro-2,3-dihydro-1-benzofuran . This compound represents a specific class of fluorinated heterocycles containing an


-fluoro ether  moiety (at the C2 position), which imparts unique hydrolytic instability and safety risks distinguishable from non-fluorinated benzofurans.[1]

Part 1: Compound Profile & Hazard Analysis

Chemical Identity:

  • Name: 2,3-Difluoro-2,3-dihydro-1-benzofuran[1]

  • Structure Note: Contains fluorine atoms at the 2- and 3-positions of the dihydrofuran ring.[1]

  • Critical Reactivity: The fluorine at position 2 is an anomeric (alpha) fluorine .

    
    -Fluoro ethers are susceptible to hydrolysis upon contact with moisture or Lewis acids, potentially releasing Hydrogen Fluoride (HF)  and converting to the corresponding hemiacetal/aldehyde.[1]
    

Hazard Matrix:

Hazard DomainClassificationMechanism & Risk
Chemical Stability Moisture Sensitive Hydrolysis of the C2-F bond yields HF and 3-fluoro-2-hydroxy-2,3-dihydrobenzofuran.[1] Risk: Glass etching, pressure buildup, toxic gas release.[1]
Flammability Combustible Liquid Extrapolated from parent 2,3-dihydrobenzofuran (Flash Point: ~67°C).[1] Fluorination generally reduces flammability but does not eliminate it.[1]
Toxicity Acute Toxic / Corrosive Potential for HF burns upon skin contact or inhalation of hydrolyzed vapors.[1] Systemic fluoride toxicity possible.[1]
Environmental Persistent / Bioaccumulative Fluorinated organics are resistant to biodegradation.[1] Improper disposal leads to environmental persistence (PFAS-like concerns).[1]

Part 2: Pre-Disposal Handling & Stabilization

Core Directive: Do NOT attempt to quench or neutralize pure stocks of this chemical in the laboratory unless strictly necessary for a reaction workup.[1] The generation of HF poses a greater immediate risk than the flammability of the solvent.

Waste Segregation
  • Stream: Halogenated Organic Solvent .

  • Incompatibility: Never mix with:

    • Aqueous waste (triggers hydrolysis/HF).[1]

    • Strong bases (exothermic elimination).[1]

    • Oxidizers (fire hazard).[1]

Packaging Requirements

Due to the potential for HF generation, standard glass waste containers may be compromised over long storage periods if moisture enters.

  • Primary Container:

    • Preferred: Fluoropolymer (PFA/FEP) or heavy-gauge HDPE bottles.[1]

    • Acceptable: Amber glass only if the waste is strictly anhydrous and the storage time is short (<30 days).[1]

  • Cap/Seal: Vented caps are recommended if the waste contains any moisture, to prevent pressure buildup from HF gas.[1]

  • Secondary Containment: Polyethylene (PE) tray or overpack to contain leaks.[1]

Part 3: Disposal Procedures

Scenario A: Pure Chemical / Stock Solution
  • Action: Lab Pack for Incineration.

  • Labeling:

    • "Hazardous Waste - Halogenated Organic."[1]

    • Specific Warning: "Contains Fluorine - Potential HF Generation."[1]

    • Codes: D001 (Ignitable), D002 (Corrosive - if hydrolyzed), F-listed (if spent solvent mix).[1]

Scenario B: Reaction Mixture (Quenched)

If the compound was used in a reaction and already quenched (e.g., with aqueous bicarbonate):

  • Confirm pH: Ensure the aqueous phase is neutral/basic (pH 7-9) to confirm HF neutralization.[1]

  • Separation: Separate the organic layer containing the fluorinated residue.[1]

  • Disposal: Dispose of the organic layer as Halogenated Organic Waste . Dispose of the aqueous layer as Aqueous Chemical Waste (check local limits for fluoride discharge; if high, collect as hazardous).

Scenario C: Spill Cleanup
  • PPE: Butyl rubber or Neoprene gloves (Nitrile is insufficient for prolonged HF exposure), Safety Goggles, Face Shield, Lab Coat.

  • Absorbent: Use a calcium-based absorbent (e.g., calcium carbonate or specific HF spill kits) to bind any generated fluoride ions as insoluble CaF₂.[1]

  • Avoid: Silica-based absorbents (sand/vermiculite) if HF is present, as they react to form gaseous SiF₄.[1]

Part 4: Destruction Methodology (End-of-Life)

The only acceptable final disposal method for fluorinated benzofurans is High-Temperature Incineration at a permitted facility.[1]

  • Process: Rotary Kiln Incineration > 1100°C.

  • Requirement: The facility must be equipped with Wet Scrubbers (caustic soda) to capture the HF gas generated during combustion.[1]

  • Prohibition: Never dispose of via sanitary sewer or evaporation.[1]

Part 5: Operational Visualizations

Figure 1: Disposal Decision Logic

DisposalFlow Start Waste: 2,3-Difluoro-2,3-dihydro-1-benzofuran StateCheck Is the waste Anhydrous/Pure? Start->StateCheck Pure Pure/Anhydrous StateCheck->Pure Yes Wet Wet/Reaction Mix StateCheck->Wet No PackPlastic Pack in HDPE/PFA Container (Avoid Glass for long term) Pure->PackPlastic Label1 Label: Flammable, Toxic, Halogenated, HF-Potential PackPlastic->Label1 Incinerate Ship to TSDF for High-Temp Incineration (w/ HF Scrubber) Label1->Incinerate PHCheck Check pH Wet->PHCheck Acidic Acidic (pH < 7) PHCheck->Acidic Neutral Neutral/Basic (pH > 7) PHCheck->Neutral Neutralize Careful Neutralization (Sat. NaHCO3) Acidic->Neutralize SepPhase Separate Phases Neutral->SepPhase Neutralize->SepPhase SepPhase->Incinerate Organic Phase

Caption: Decision logic for segregating and packaging fluorinated benzofuran waste based on moisture content and pH stability.

References

  • US Environmental Protection Agency (EPA). (2024).[1] Incineration to Manage PFAS and Fluorinated Waste Streams. Retrieved from [Link][1]

  • PubChem. (2025).[1] 2,3-Dihydrobenzofuran Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2021).[1]

    
    -Fluorinated Ethers: Reactivity and Stability. Chemical Reviews. Retrieved from [Link][1]
    
  • University of Wisconsin-Madison. (2022).[1] Chemical Disposal Procedures: Halogenated Solvents. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2,3-Difluoro-2,3-dihydro-1-benzofuran

Technical Safety & Operational Guide: 2,3-Difluoro-2,3-dihydro-1-benzofuran Part 1: Executive Safety Assessment 2,3-Difluoro-2,3-dihydro-1-benzofuran is a specialized fluorinated heterocycle.[1] Unlike its non-fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 2,3-Difluoro-2,3-dihydro-1-benzofuran

Part 1: Executive Safety Assessment

2,3-Difluoro-2,3-dihydro-1-benzofuran is a specialized fluorinated heterocycle.[1] Unlike its non-fluorinated parent (2,3-dihydrobenzofuran), the introduction of fluorine atoms at the 2 and 3 positions (the dihydrofuran ring) significantly alters its physicochemical profile.

Critical Hazard Warning: While standard Safety Data Sheets (SDS) for the parent scaffold highlight flammability and carcinogenicity, this specific difluoro-derivative presents a unique "Hidden Hazard" :

  • Hydrolytic Instability: The presence of fluorine on the saturated oxygen-containing ring (alpha-fluoro ether motif) can render the compound susceptible to hydrolysis upon contact with atmospheric moisture or aqueous acids, potentially releasing Hydrogen Fluoride (HF) and ring-opening byproducts.

  • Thermal Decomposition: In fire scenarios, the carbon-fluorine bonds will degrade to form toxic HF vapors, requiring specialized firefighting protocols.[1]

Core Directive: Treat this compound as a Potent, Moisture-Sensitive, HF-Releasing Agent .

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not generic; it is based on the permeation kinetics of fluorinated ethers and the potential for HF generation.

Hand Protection (The "Double-Shell" Protocol)

Standard nitrile gloves are insufficient for prolonged contact due to the solvating power of benzofuran derivatives.[1]

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).[1] Function: Dexterity and protection against incidental splashes.[1]

  • Secondary Layer (Outer): Silver Shield® (Laminate) or Viton® .[1]

    • Rationale: Fluorinated heterocycles can permeate nitrile.[1] Laminate films provide a broad-spectrum barrier against aromatic ethers and prevent the "molecular creep" of the solvent through the glove material.

  • Protocol: Inspect the outer glove for tears before every use.[1] Change inner nitrile gloves immediately if the outer glove is compromised.[1]

Respiratory Protection
  • Primary Control: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Secondary Control (Spill/Emergency): A full-face respirator with a Multi-Gas cartridge (Organic Vapor + Acid Gas) is mandatory.[1]

    • Rationale: The "Acid Gas" component is critical.[1] If the compound hydrolyzes, it releases HF.[1] A standard Organic Vapor (OV) cartridge will not stop HF fumes, leading to severe respiratory injury.

Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are unacceptable due to the risk of hydrolytic HF vapor affecting the eyes.[1]

  • Body: Flame-Resistant (FR) Lab Coat + Chemical Apron (if handling >100mL).[1]

Part 3: Operational Protocols

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen and moisture promote degradation.[1]

  • Temperature: Refrigerate (2–8°C).

  • Container: Teflon (PTFE) or Polypropylene containers are preferred over glass if long-term storage stability is unverified (to prevent etching from trace HF), though borosilicate glass is acceptable for short-term anhydrous storage.[1]

B. Transfer & Handling Workflow

This workflow minimizes exposure to atmospheric moisture and prevents vapor release.[1][2]

HandlingWorkflow Start Storage Retrieval (Cold & Inert) Equilibrate Warm to RT (In Desiccator) Start->Equilibrate Prevent Condensation Transfer Transfer via Gas-Tight Syringe Equilibrate->Transfer Inert Gas Blanket Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Closed System Quench Quench Protocol (Base Neutralization) Reaction->Quench Residual F- Control

Figure 1: Inert handling workflow to prevent hydrolysis and HF formation.

Step-by-Step Transfer:

  • Equilibration: Remove the container from the fridge and place it in a desiccator. Allow it to reach room temperature before opening to prevent water condensation (which would trigger HF formation).[1]

  • Inerting: Purge the receiving vessel with Nitrogen/Argon.[1]

  • Extraction: Use a gas-tight syringe with a long needle.[1] Insert through a septum.[1] Avoid pouring, which exposes the liquid to air.[1]

  • Dispensing: Inject slowly down the side of the reaction vessel wall to minimize static generation.

Part 4: Emergency Response & Disposal

Scenario A: Spills (>5 mL)
  • Immediate Action: Evacuate the immediate area.

  • Neutralization: Do not use water.[1][3] Cover the spill with Calcium Carbonate (CaCO3) or a dedicated HF Neutralizer (e.g., Trivorex®) .

    • Rationale: Calcium carbonate reacts with any generated HF to form insoluble Calcium Fluoride (CaF2), effectively immobilizing the fluoride ion.[1]

  • Cleanup: Sweep up the solid residue using a dustpan (do not create dust) and place it in a container labeled "Hazardous Waste: Fluorinated Organic + HF Residue."[1]

Scenario B: Fire
  • Extinguishing Media: Dry Chemical or CO2.[1][3][4]

  • Warning: Firefighters must wear full SCBA.[1] The thermal decomposition of this molecule produces Carbonyl Fluoride (COF2) and Hydrogen Fluoride (HF) , both of which are lethal at low concentrations.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste.[1]

  • Labeling: Clearly mark the tag with "Contains Fluorinated Heterocycle – Potential HF Generation."

  • Destruction: Must be incinerated in a facility equipped with wet scrubbers (caustic scrubbers) to capture acid gases.[1]

DisposalDecision root Waste Generated type Liquid or Solid? root->type liquid Liquid Waste type->liquid Liquid solid Solid/Spill Debris type->solid Solid halogen Halogenated Solvent Can? liquid->halogen neutralize Neutralized with CaCO3? solid->neutralize bin1 Dispose: Halogenated Organic Stream halogen->bin1 Yes bin2 Dispose: Solid Hazardous Waste neutralize->bin2 Yes (CaF2 ppt)

Figure 2: Waste disposal decision tree ensuring fluoride capture.[1]

References

  • Thermo Fisher Scientific. (2025).[1][4] Safety Data Sheet: 2,3-Benzofuran. Retrieved from [1]

  • Cayman Chemical. (2023).[1] 2,3-Dihydrobenzofuran Product Information & Safety. Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [1]

  • ChemicalBook. (2026).[1][5] 2,3-Dihydrobenzofuran Safety Data Sheet. Retrieved from [1][5]

  • Rutgers University. (2025).[1] Fluorine and Fluorinated Compounds Handling Guide. Retrieved from [1]

Sources

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